molecular formula C60H120N4O6 B11932944 CKK-E12

CKK-E12

货号: B11932944
分子量: 993.6 g/mol
InChI 键: ZISVTYVLWSZJAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CKK-E12 is a useful research compound. Its molecular formula is C60H120N4O6 and its molecular weight is 993.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C60H120N4O6

分子量

993.6 g/mol

IUPAC 名称

3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione

InChI

InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69)

InChI 键

ZISVTYVLWSZJAL-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

产品来源

United States

Foundational & Exploratory

Unraveling the Potent and Selective Hepatocyte Targeting of CKK-E12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CKK-E12, a highly potent and selective lipopeptide nanoparticle (LPN) for siRNA delivery to hepatocytes. This compound has demonstrated remarkable efficiency in gene silencing within liver parenchymal cells, offering significant therapeutic potential for liver-associated diseases. This document details the molecular interactions, cellular uptake pathways, and key experimental findings that underpin its efficacy.

Core Mechanism of Action: An Apolipoprotein E-Mediated Pathway

The primary mechanism of action for this compound LPNs in hepatocytes revolves around their interaction with Apolipoprotein E (ApoE) and subsequent cellular uptake via dynamin-dependent macropinocytosis.[1][2] Unlike traditional receptor-mediated endocytosis pathways, this compound utilizes a distinct route for intracellular delivery of its siRNA cargo.

Upon intravenous administration, this compound LPNs rapidly associate with endogenous ApoE in the bloodstream.[1][3] This association is crucial for the subsequent recognition and uptake by hepatocytes. The this compound/ApoE complex then triggers a cellular internalization process known as macropinocytosis, a form of bulk fluid-phase uptake.[1][2] This process is dependent on the GTPase dynamin, which is involved in the scission of macropinosomes from the plasma membrane.[1][4]

Studies have shown that the efficacy of this compound is dramatically reduced in ApoE knockout mice, highlighting the indispensable role of this apolipoprotein in mediating potent gene silencing in hepatocytes.[1][2] Interestingly, the low-density lipoprotein receptor (LDLR) does not appear to play a significant role in the uptake of this compound, further distinguishing its mechanism from other lipid-based delivery systems.[2][4] More recent research also suggests a potential ApoE-independent pathway facilitated by serum albumin, which may contribute to the cellular uptake of this compound-based LNPs in hepatocytes.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, demonstrating the potency and selectivity of this compound in mediating gene silencing in hepatocytes.

Table 1: In Vivo Efficacy of this compound LPNs

Animal ModelTarget GeneED50 (siRNA)Silencing EfficiencyReference
MiceFactor VII (FVII)~0.002 mg/kgSignificant dose-dependent silencing[1][2][4]
RatsNot Specified< 0.01 mg/kgPotent silencing effects[1][3]
Nonhuman PrimatesTransthyretin (TTR)0.3 mg/kg> 95% silencing[1][2][3]

Table 2: Hepatocyte Selectivity of this compound LPNs

Target Cell TypeTarget GeneDose (siRNA)Silencing EfficiencyReference
HepatocytesPten0.1 mg/kg> 80%[1]
Endothelial CellsPten0.1 mg/kgNo significant silencing[1]
LeukocytesPten0.1 mg/kgNo significant silencing[1]
Spleen MacrophagesCD45Not SpecifiedOrders of magnitude lower than hepatocytes[1]
Liver Endothelial CellsTie2Not SpecifiedOrders of magnitude lower than hepatocytes[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures involved in the investigation of the this compound mechanism of action.

CKK_E12_Uptake_Pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte CKK_E12_LPN This compound LPN Complex This compound/ApoE Complex CKK_E12_LPN->Complex Associates with ApoE Apolipoprotein E (ApoE) ApoE->Complex Macropinocytosis Dynamin-Dependent Macropinocytosis Complex->Macropinocytosis Binds to hepatocyte surface and induces uptake Membrane Macropinosome Macropinosome Macropinocytosis->Macropinosome Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

This compound cellular uptake pathway in hepatocytes.

Experimental_Workflow Start Start: Investigate this compound Mechanism of Action In_Vitro In Vitro Studies (e.g., HeLa cells) Start->In_Vitro In_Vivo In Vivo Studies (Rodents, Nonhuman Primates) Start->In_Vivo ApoE_Role Assess Role of ApoE In_Vitro->ApoE_Role Uptake_Mechanism Determine Uptake Mechanism In_Vitro->Uptake_Mechanism In_Vivo->ApoE_Role WT_vs_KO Compare Wild-Type vs. ApoE Knockout Mice ApoE_Role->WT_vs_KO Inhibitor_Studies Use Endocytosis Inhibitors (e.g., Dynasore (B607235), EIPA) Uptake_Mechanism->Inhibitor_Studies Data_Analysis Analyze Gene Silencing (ED50, % knockdown) WT_vs_KO->Data_Analysis Inhibitor_Studies->Data_Analysis Conclusion Conclusion: ApoE-dependent, macropinocytosis-mediated hepatocyte-selective uptake Data_Analysis->Conclusion

Experimental workflow to elucidate the this compound mechanism.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature and represent the key experiments used to elucidate the mechanism of action of this compound.

LNP Formulation
  • Materials: this compound lipid, cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), PEG-lipid (e.g., C14-PEG2000), and siRNA.[2][6][7]

  • Procedure:

    • The lipid components (this compound, cholesterol, DSPC, and PEG-lipid) are dissolved in ethanol (B145695) at a specific molar ratio.[6]

    • The siRNA is diluted in a low pH buffer (e.g., 10 mM sodium citrate, pH 3).[6]

    • The ethanolic lipid solution and the aqueous siRNA solution are mixed using a microfluidic device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).[6]

    • The resulting nanoparticles are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

In Vivo Gene Silencing Studies in Mice
  • Animal Model: Wild-type mice (e.g., C57BL/6) and ApoE knockout mice.[2]

  • Procedure:

    • This compound LPNs encapsulating siRNA targeting a specific gene (e.g., Factor VII, Pten) are administered intravenously (i.v.) at various doses.[1][2]

    • A control group receives PBS or LPNs with a non-targeting control siRNA.[4]

    • After a predetermined time point (e.g., 48 hours), blood samples are collected for serum analysis (e.g., Factor VII protein levels), and tissues (liver, spleen, kidney, etc.) are harvested.[1]

    • For hepatocyte-specific analysis, liver tissues can be processed to isolate hepatocytes, endothelial cells, and Kupffer cells via fluorescence-activated cell sorting (FACS).[1][8]

    • Target mRNA levels in the isolated cells or whole tissues are quantified using quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene (e.g., GAPDH).[3]

    • The effective dose 50 (ED50) is calculated based on the dose-response curve of mRNA or protein reduction.

Cellular Uptake and Mechanistic Studies in Vitro
  • Cell Line: HeLa cells are often used as they have been previously utilized to study lipoprotein binding.[1]

  • Procedure:

    • HeLa cells are cultured in appropriate media.

    • To assess the role of ApoE, this compound LPNs are pre-incubated with or without purified ApoE before being added to the cells.[1]

    • Cellular uptake of fluorescently labeled LPNs can be quantified by flow cytometry or visualized by confocal microscopy.[1]

    • To investigate the endocytic pathway, cells are pre-treated with pharmacological inhibitors such as dynasore (to inhibit dynamin) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) (to inhibit macropinocytosis) before the addition of LPNs.[1][4]

    • The effect of these inhibitors on LPN internalization is then measured.

    • Gene silencing efficiency can be assessed by co-transfecting cells with a reporter plasmid (e.g., luciferase) and then treating with LPNs containing siRNA against the reporter gene. Luciferase activity is then measured to determine the extent of knockdown.[1]

Conclusion

The mechanism of action of this compound in hepatocytes is a well-defined process characterized by its high dependency on ApoE and its utilization of the dynamin-dependent macropinocytosis pathway for cellular entry. This unique mechanism contributes to its remarkable potency and selectivity for liver parenchymal cells, making it a highly promising delivery vehicle for siRNA-based therapeutics targeting liver diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other advanced nanoparticle delivery systems.

References

The Ionizable Lipid CKK-E12: A Technical Guide to its Physicochemical Properties and Role in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ionizable cationic lipid CKK-E12, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as siRNA and mRNA. This document details its critical physicochemical properties, specifically its pKa, and outlines the experimental methodologies for its determination. Furthermore, it elucidates the current understanding of its mechanism of action in cellular uptake and endosomal escape.

Core Data Summary

The primary physicochemical parameter governing the efficacy of ionizable lipids in drug delivery is the acid dissociation constant (pKa). The pKa dictates the ionization state of the lipid within different biological environments, which is crucial for nucleic acid encapsulation, circulation stability, and endosomal release.

ParameterValueReference(s)
pKa of this compound 6.5[1]

This pKa value places this compound in the optimal range for ionizable lipids used in LNP formulations, which is generally considered to be between 6 and 7.[2][3][4][5][6] This property allows for efficient encapsulation of negatively charged nucleic acids at acidic pH during formulation and facilitates a near-neutral surface charge at physiological pH (around 7.4), minimizing non-specific interactions and toxicity in the bloodstream. Upon endocytosis into the acidic environment of the endosome, the lipid becomes protonated, which is a critical step for endosomal escape.[5][7][8]

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within a lipid nanoparticle formulation is a critical quality attribute. Two common methods for its determination are the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay and acid-base titration.

TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) Fluorescence Assay

This is a sensitive and widely used method to determine the apparent pKa of LNPs.[1] The principle relies on the fluorescent properties of the TNS probe, which is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence upon binding to the surface of positively charged lipid nanoparticles.[1][9]

Methodology:

  • Preparation of Buffers: A series of buffers with a pH range typically from 3 to 10 is prepared. For example, citrate (B86180) buffers can be used for the acidic range (pH 3-6), phosphate (B84403) buffers for the near-neutral range (pH 6-8), and borate (B1201080) or Tris buffers for the alkaline range (pH 8-10).[2][10]

  • LNP Sample Preparation: The lipid nanoparticles containing this compound are diluted in each of the prepared buffers to a suitable final lipid concentration (e.g., 25-50 µM).[11]

  • TNS Probe Addition: A stock solution of TNS in a solvent like DMSO is prepared and added to each LNP-buffer mixture to a final concentration (e.g., 1-6 µM).[2][4]

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 320-325 nm and 445-450 nm, respectively.[1][2][9]

  • Data Analysis: The fluorescence intensity is plotted against the pH of the buffers. The resulting data is fitted to a sigmoidal curve. The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[9][10]

Acid-Base Titration (Potentiometric Titration)

This method directly measures the buffering capacity of the ionizable lipid as it is titrated with a strong base.

Methodology:

  • Sample Preparation: A suspension of the this compound containing LNPs is prepared in an acidic solution (e.g., HCl solution).

  • Titration: The LNP suspension is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1]

  • pH Measurement: The pH of the suspension is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is identified as the pH at the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization of the ionizable amine groups on the this compound lipid.[1]

Cellular Uptake and Endosomal Escape of this compound LNPs

The delivery of nucleic acids to the cytoplasm requires the lipid nanoparticle to be taken up by the cell and subsequently escape from the endosomal pathway. For this compound containing LNPs, this process involves several key steps.

This compound has been shown to be highly selective for liver parenchymal cells (hepatocytes).[12] Studies suggest that the cellular uptake of this compound LNPs is a complex process that can involve dynamin-dependent macropinocytosis. Furthermore, an apolipoprotein E (ApoE)-independent pathway involving serum albumin has been identified as a significant contributor to their cellular uptake by hepatocytes.[13]

Once inside the cell and encapsulated within an endosome, the acidic environment of the maturing endosome (pH drops from ~6.5 to ~5.0) plays a crucial role. The tertiary amine groups of the this compound lipid, being largely neutral at physiological pH, become protonated in the acidic endosome. This protonation leads to a positive charge on the lipid, which is thought to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane. This interaction disrupts the endosomal membrane, potentially through the formation of non-bilayer structures, leading to the release of the encapsulated nucleic acid cargo into the cytoplasm.[7][8]

Below are diagrams illustrating the experimental workflow for pKa determination and the proposed cellular uptake and endosomal escape pathway for this compound LNPs.

TNS_Assay_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 3-10) prep_lnp Dilute this compound LNPs in each buffer prep_buffers->prep_lnp prep_tns Add TNS Probe prep_lnp->prep_tns measure_fluorescence Measure Fluorescence (Ex: 325nm, Em: 445nm) prep_tns->measure_fluorescence plot_data Plot Fluorescence vs. pH measure_fluorescence->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa at 50% Max Fluorescence fit_curve->determine_pka

TNS Assay Workflow for pKa Determination.

CKK_E12_Uptake_and_Escape cluster_cellular Intracellular cluster_uptake Cellular Uptake cluster_endosomal_pathway Endosomal Pathway lnp This compound LNP (Neutral Surface) albumin Serum Albumin lnp->albumin Binding macropinocytosis Dynamin-dependent Macropinocytosis albumin->macropinocytosis early_endosome Early Endosome (pH ~6.5) macropinocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Maturation release Nucleic Acid Release late_endosome->release Endosomal Escape (Membrane Disruption) cytoplasm Cytoplasm release->cytoplasm

Cellular Uptake and Endosomal Escape of this compound LNPs.

References

An In-depth Technical Guide to the Ionizable Lipoid CKK-E12: Structure, Properties, and Applications in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKK-E12 is a novel, potent ionizable lipoid that has demonstrated significant promise in the delivery of RNA-based therapeutics, particularly siRNA and mRNA. Its unique chemical structure, featuring a dilysine-derived diketopiperazine core and four amino alcohol-based lipid tails, facilitates the formation of stable lipid nanoparticles (LNPs) that efficiently encapsulate and deliver RNA payloads to target cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its application in the development of advanced drug delivery systems. Detailed summaries of its physicochemical characteristics, in vivo efficacy, and the cellular mechanisms governing its uptake and activity are presented.

This compound Structure and Chemical Properties

This compound, also referred to as this compound, is a synthetic ionizable lipid designed for the formulation of lipid nanoparticles for nucleic acid delivery. Its structure is characterized by a central dilysine-derived diketopiperazine core to which four amino alcohol-based lipid tails are attached. This multi-tail design is a key feature contributing to its efficacy in LNP formulations.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C60H120N4O6[1]
Molecular Weight 993.64 g/mol [1]
CAS Number 1432494-65-9[1]
pKa ~6.5[2]
Appearance Not specified in literature
Solubility Soluble in ethanol (B145695)[3]
Structural Features and Design Rationale

The design of this compound incorporates several features intended to optimize its function as a component of a drug delivery vehicle:

  • Ionizable Headgroup: The diketopiperazine core contains tertiary amines that are readily protonated at acidic pH. This property is crucial for the encapsulation of negatively charged RNA molecules during LNP formation in an acidic aqueous buffer and for the subsequent release of the payload from the endosome into the cytoplasm.

  • Multiple Hydrophobic Tails: The four lipid tails contribute to the overall lipophilicity of the molecule, promoting its self-assembly into lipid nanoparticles and facilitating interaction with and fusion to cellular membranes.

  • Biodegradability: While not explicitly detailed in the reviewed literature, the ester and amide linkages within the structure suggest potential for biodegradation, which is a desirable feature for reducing long-term toxicity.

This compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of lipid nanoparticles, which are the primary vehicle for its use in RNA delivery. These LNPs are typically composed of four main components: the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.

LNP Formulation

A common molar ratio for the formulation of this compound LNPs is:

ComponentMolar Ratio (%)
This compound35
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)16
Cholesterol46.5
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)2.5

Reference:[3]

Physicochemical Characterization of this compound LNPs

The physicochemical properties of LNPs are critical determinants of their stability, biodistribution, and efficacy. The table below summarizes reported characteristics of this compound LNPs.

PropertyValueMethodReference
Mean Particle Diameter 35 - 85 nmCryo-TEM[4]
Polydispersity Index (PDI) Not specified
Zeta Potential Not specified
Encapsulation Efficiency >80%Not specified[5]

Biological Activity and Efficacy

This compound-formulated LNPs have demonstrated remarkable potency in mediating the delivery of siRNA, leading to significant gene silencing in vivo.

In Vivo Gene Silencing

The primary application of this compound has been in the delivery of siRNA to hepatocytes for the silencing of specific gene targets. A key target for evaluating the efficacy of liver-tropic siRNA delivery systems is Factor VII, a blood clotting factor produced in the liver.

Animal ModelTarget GeneED50Reference
MiceFactor VII~0.002 mg/kg[4][6]
RatsFactor VII< 0.01 mg/kg[6]
Nonhuman PrimatesTransthyretin>95% silencing at 0.3 mg/kg[6]

These exceptionally low ED50 values highlight the high potency of this compound as a delivery vehicle for siRNA.

Mechanism of Action

The efficacy of this compound LNPs is underpinned by their mechanism of cellular uptake and subsequent intracellular trafficking, which facilitates the release of the RNA payload into the cytoplasm where it can engage with the cellular machinery.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of this compound LNPs is significantly influenced by the apolipoprotein E (ApoE). ApoE adsorbs to the surface of the LNPs in the bloodstream, mediating their interaction with receptors on the surface of hepatocytes. The primary mechanism of internalization is macropinocytosis, a form of endocytosis.

Once inside the cell, the LNPs are trafficked through the endosomal pathway. As the endosome matures, its internal pH decreases. The acidic environment of the late endosome protonates the ionizable headgroup of this compound, leading to a change in the charge of the LNP. This is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated RNA into the cytoplasm.

G This compound LNP Cellular Uptake and Cargo Release cluster_extracellular Extracellular Space cluster_cell Hepatocyte LNP This compound LNP ApoE_LNP ApoE-Coated LNP LNP->ApoE_LNP ApoE Adsorption ApoE ApoE Macropinocytosis Macropinocytosis ApoE_LNP->Macropinocytosis Uptake Endosome Early Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Cargo_Release RNA Release to Cytoplasm Late_Endosome->Cargo_Release Endosomal Escape

Caption: this compound LNP cellular uptake pathway.

siRNA-Mediated Gene Silencing

Once released into the cytoplasm, the siRNA payload engages the RNA-induced silencing complex (RISC) to mediate gene silencing. The siRNA duplex is unwound, and the guide strand is loaded into the RISC. This activated RISC then binds to the target messenger RNA (mRNA) through complementary base pairing, leading to the cleavage and subsequent degradation of the mRNA. This prevents the translation of the mRNA into protein, effectively silencing the target gene.

G siRNA-Mediated Gene Silencing Pathway siRNA siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_unwinding Strand Separation RISC_loading->RISC_unwinding RISC_active Activated RISC (with guide strand) RISC_unwinding->RISC_active Binding mRNA Binding RISC_active->Binding mRNA Target mRNA mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The siRNA-induced gene silencing pathway.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. The primary literature describes the synthesis of this compound through the reaction of a diamine precursor with 1,2-epoxydodecane.[4] However, specific reaction conditions, stoichiometric ratios, purification methods, and analytical characterization data are not provided.

Formulation of this compound LNPs by Microfluidic Mixing

The following is a general protocol for the formulation of this compound LNPs based on published methods.[3]

Materials:

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) in ethanol

  • siRNA or mRNA in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3-4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Combine the ethanolic solutions of this compound, DOPE, cholesterol, and C14-PEG2000 to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).

  • Prepare RNA Solution: Dilute the RNA to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to organic (ethanol) phase (e.g., 3:1).

    • Set the total flow rate (e.g., 4 mL/min).

    • Pump the lipid stock solution and the RNA solution through the microfluidic device. The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the RNA.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step also neutralizes the surface charge of the LNPs.

    • Concentrate the LNP suspension if necessary using a suitable method such as tangential flow filtration.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

G This compound LNP Formulation Workflow Lipid_Prep Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep Prepare RNA Solution (in Acidic Buffer) RNA_Prep->Mixing Purification Purification & Buffer Exchange (Dialysis against PBS) Mixing->Purification Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Purification->Characterization Final_LNP This compound LNPs Characterization->Final_LNP

Caption: Workflow for this compound LNP formulation.

In Vivo Gene Silencing Study in Mice

The following is a generalized protocol for assessing the in vivo gene silencing efficacy of this compound LNPs.

Materials:

  • This compound LNPs encapsulating Factor VII siRNA.

  • C57BL/6 mice.

  • Saline or PBS for control injections.

  • Equipment for intravenous injection (tail vein).

  • Equipment for blood collection (e.g., retro-orbital bleeding).

  • Assay for measuring Factor VII protein levels in serum (e.g., chromogenic assay).

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Dilute the this compound LNP-siRNA formulation to the desired concentrations in sterile PBS.

  • Administration: Administer a single intravenous injection of the LNP-siRNA formulation via the tail vein. Include a control group receiving a saline or non-targeting siRNA LNP injection.

  • Blood Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

  • Serum Preparation: Process the blood samples to obtain serum.

  • Factor VII Assay: Measure the concentration of Factor VII in the serum samples using a validated assay.

  • Data Analysis: Calculate the percentage of Factor VII knockdown relative to the control group for each dose level. Determine the ED50 value.

Conclusion

This compound is a highly promising ionizable lipoid for the delivery of RNA therapeutics. Its unique chemical structure enables the formation of potent and selective lipid nanoparticles that can efficiently deliver siRNA to hepatocytes, resulting in robust gene silencing at very low doses. The understanding of its mechanism of action, involving ApoE-mediated uptake via macropinocytosis, provides a basis for the rational design of next-generation delivery systems. While a detailed synthesis protocol is not publicly available, the provided information on LNP formulation and in vivo evaluation offers a solid foundation for researchers and drug developers working in the field of RNA therapeutics. Further research into the structure-activity relationship of this compound and its analogs may lead to the development of even more effective and targeted RNA delivery platforms.

References

CKK-E12 for siRNA Delivery to the Liver: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipopeptide nanoparticle CKK-E12, a highly potent and selective vehicle for the delivery of small interfering RNA (siRNA) to the liver. This document details the core characteristics of this compound, including its chemical structure, formulation, and mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to enable the replication and further investigation of this delivery platform.

Introduction

This compound: Structure and Formulation

Chemical Structure

This compound, chemically named 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione, is a multi-tail ionizable lipidoid.[4][5] Its structure consists of two key components:

  • A Dilysine-Derived Diketopiperazine Core: This cyclic peptide core is formed from the dimerization of lysine (B10760008).

  • Four Amino Alcohol-Based Lipid Tails: Each of the primary amino groups of the lysine side chains is derivatized with two 2-hydroxydodecyl tails through an epoxide ring-opening reaction.[3][6]

This unique architecture, with its ionizable amines and hydrophobic tails, is crucial for the efficient encapsulation of negatively charged siRNA and the subsequent endosomal escape within the target cell.

Nanoparticle Formulation

This compound is typically formulated into lipid nanoparticles (LNPs) through a rapid mixing process, often utilizing microfluidics.[7][8] The formulation consists of several key components, each with a specific function:

ComponentMolar Ratio (%)Function
This compound 35 - 50Ionizable cationic lipid for siRNA encapsulation and endosomal release.
Cholesterol 10 - 46.5Stabilizes the nanoparticle structure.[4]
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 11.5 - 38.5Helper lipid that contributes to the nanoparticle structure and stability.[4]
PEG-Lipid (e.g., C14-PEG2000 or DMG-PEG2000) 1.5 - 2.5Prevents aggregation and provides steric stabilization, controlling particle size.[4][7]

These components are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution containing the siRNA at an acidic pH. This process leads to the self-assembly of uniform, spherical LNPs with the siRNA encapsulated within the core.

Mechanism of Action: Targeted Delivery to Hepatocytes

The selective delivery of this compound LNPs to hepatocytes is a multi-step process that leverages endogenous biological pathways.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lpn This compound LNP apoe Apolipoprotein E (ApoE) lpn->apoe ApoE Adsorption lpn_apoe ApoE-coated LNP apoe->lpn_apoe ldlr LDL Receptor lpn_apoe->ldlr Binding endocytosis Dynamin-dependent Macropinocytosis ldlr->endocytosis endosome Endosome endocytosis->endosome release siRNA Release endosome->release risc RISC release->risc mrna_cleavage mRNA Cleavage & Gene Silencing risc->mrna_cleavage

Caption: Proposed mechanism of this compound LNP uptake and action in hepatocytes.

Following intravenous administration, this compound LNPs circulate in the bloodstream where they are thought to adsorb apolipoprotein E (ApoE) onto their surface.[3] This ApoE coating facilitates the recognition and binding of the LNPs to the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[3] The primary route of cellular internalization is believed to be dynamin-dependent macropinocytosis.[1]

Once inside the cell within an endosome, the ionizable nature of this compound becomes critical. The acidic environment of the endosome leads to the protonation of the amino groups on this compound, which is thought to disrupt the endosomal membrane and facilitate the release of the encapsulated siRNA into the cytoplasm. The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), resulting in gene silencing.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated exceptional potency and selectivity for gene silencing in the liver across multiple preclinical models. The following tables summarize key quantitative data from these studies.

In Vivo Gene Silencing Efficacy
SpeciesTarget GeneED₅₀ (mg/kg siRNA)Maximum SilencingReference
MouseFactor VII (FVII)~0.002>90%[1][3][6]
RatTransthyretin (TTR)<0.01>95%[3]
Non-human PrimateTransthyretin (TTR)0.3 (single dose)>95%[1][3]
Nanoparticle Characteristics
ParameterValueReference
Diameter~35-85 nm[3]
MorphologySpherical[3]
Polydispersity Index (PDI)Low (e.g., ~0.02)[8]
siRNA Encapsulation EfficiencyHigh[8]
Hepatocyte Selectivity

Studies using siRNA targeting the ubiquitously expressed gene, Phosphatase and tensin homolog (PTEN), have highlighted the remarkable selectivity of this compound for hepatocytes.

Cell Type (in Liver)Gene Silencing (%)Reference
Hepatocytes>80%[1]
Endothelial CellsNo significant silencing[1]
LeukocytesNo significant silencing[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the formulation of this compound/siRNA LNPs, and their in vivo evaluation.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the creation of the diketopiperazine core followed by the attachment of the lipid tails.

G lysine L-Lysine diketopiperazine 3,6-bis(4-aminobutyl) piperazine-2,5-dione lysine->diketopiperazine Cyclization ckke12 This compound diketopiperazine->ckke12 Epoxide Ring Opening epoxydodecane 1,2-Epoxydodecane (B1583528) epoxydodecane->ckke12

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,6-bis(4-aminobutyl)piperazine-2,5-dione (B14748325) (Diketopiperazine Core)

  • L-Lysine is cyclized to form the diketopiperazine core. This can be achieved through heating L-lysine methyl ester under reflux in a suitable solvent like methanol, followed by purification.

Step 2: Synthesis of this compound

  • The synthesized 3,6-bis(4-aminobutyl)piperazine-2,5-dione is dissolved in a suitable solvent (e.g., ethanol).

  • An excess of 1,2-epoxydodecane (typically 4-5 equivalents) is added to the solution.

  • The reaction mixture is heated (e.g., to 80-90 °C) and stirred for an extended period (e.g., 48-72 hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography or LC-MS.

  • The crude product is then purified, for example, by silica (B1680970) gel column chromatography, to yield pure this compound.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation of this compound/siRNA LNPs (Microfluidic Method)

G cluster_inputs Inputs lipid_solution Lipid Mixture in Ethanol (B145695) (this compound, Cholesterol, DSPC, PEG-Lipid) microfluidic_mixer Microfluidic Mixer lipid_solution->microfluidic_mixer sirna_solution siRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 4.0) sirna_solution->microfluidic_mixer dialysis Dialysis microfluidic_mixer->dialysis Rapid Mixing & Self-Assembly characterization Characterization dialysis->characterization Buffer Exchange & Purification final_lnp This compound/siRNA LNPs characterization->final_lnp

Caption: Experimental workflow for this compound/siRNA LNP formulation.

  • Preparation of Solutions:

    • Prepare a stock solution of the lipid mixture (this compound, cholesterol, DSPC, and PEG-lipid) in 100% ethanol at the desired molar ratios.

    • Prepare a stock solution of the siRNA in an aqueous buffer, such as 10 mM sodium citrate buffer at pH 3.0-4.0.

  • Microfluidic Mixing:

    • Load the lipid solution and the siRNA solution into separate syringes.

    • Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4 mL/min).[7]

  • Purification and Concentration:

    • The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • The LNPs can be concentrated using centrifugal filter units if necessary.

  • Characterization:

    • The size and polydispersity index of the LNPs are measured by dynamic light scattering (DLS).

    • The siRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • The morphology of the LNPs can be visualized by cryogenic transmission electron microscopy (cryo-TEM).

In Vivo Evaluation of Gene Silencing in Mice
  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

  • Administration:

    • Administer the this compound/siRNA LNPs via tail vein injection at the desired dose.

    • Include a control group treated with LNPs encapsulating a non-targeting control siRNA.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the livers.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from a portion of the liver tissue using a suitable method (e.g., TRIzol reagent).

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).

  • Data Analysis:

    • Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene silencing.

Conclusion

This compound represents a significant advancement in the field of siRNA delivery, offering a highly potent and selective platform for targeting liver hepatocytes. Its well-defined structure, robust formulation process, and clear mechanism of action, supported by extensive preclinical data, underscore its potential as a therapeutic delivery vehicle. The detailed protocols provided in this guide are intended to facilitate further research and development of this compound-based RNAi therapeutics.

References

discovery and development of CKK-E12 lipidoid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of the cKK-E12 Lipidoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nucleic acid therapeutics has been significantly advanced by the development of potent and safe delivery vehicles. Among these, the ionizable lipidoid this compound has emerged as a benchmark material for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA), particularly to hepatocytes. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound. It details the rational design and iterative screening process that led to its identification, summarizes its performance in preclinical models, outlines key experimental protocols, and illustrates its proposed mechanism of action.

Discovery and Rational Design

The discovery of this compound was not serendipitous but the result of a systematic, bio-inspired design and iterative screening process.[1][2] Researchers aimed to improve upon existing lipid nanoparticle (LNP) systems by creating lipopeptide nanoparticles (LPNs) with enhanced efficacy, specificity, and safety profiles. The design was inspired by natural lipoprotein nanoparticles.[2]

An initial screening of 103 materials established key structure-activity relationships (SAR) that guided the synthesis of next-generation delivery systems.[2] This iterative learning process improved the hit rate for effective compounds by over tenfold in subsequent screening rounds.[2][3]

The critical structural features identified for potent in vivo siRNA delivery were:

  • Core Structure: A lysine-based ring structure, specifically a dilysine-derived diketopiperazine, proved to be a highly effective core.[1][2][4]

  • Lipid Tails: Epoxide or aldehyde-derived lipid tails with a carbon chain length between 12 and 14 atoms were found to be optimal.[1][2] this compound incorporates four amino alcohol-based lipid tails.[4][5]

  • Amino Acid Linkage: The use of lysine-derived lipopeptides was a foundational design choice.[1][2]

This rational, multi-step approach directly led to the identification of this compound as the lead material, distinguished by its exceptional potency for gene silencing in hepatocytes.[1][3]

Discovery_Workflow cluster_0 Initial Stage cluster_1 Iterative Optimization Bioinspired_Design Bio-inspired Design (Lipoprotein Nanoparticles) Initial_Library Initial Library Synthesis (103 Lipopeptides) Bioinspired_Design->Initial_Library Initial_Screening In Vivo Screening (FVII siRNA, 1 mg/kg) Initial_Library->Initial_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Initial_Screening->SAR_Analysis SAR_Criteria Key SAR Criteria Identified: - Lysine-based ring core - Epoxide/aldehyde lipid tails (C12-C14) - Lysine-derived peptides SAR_Analysis->SAR_Criteria Second_Library Second Gen Library Synthesis SAR_Criteria->Second_Library Optimized_Screening Screening at Lower Dose (0.1 mg/kg) Second_Library->Optimized_Screening Lead_Identification Lead Identification: this compound Optimized_Screening->Lead_Identification

Caption: Iterative discovery workflow leading to this compound.

Physicochemical Properties and LNP Formulation

This compound is an ionizable lipidoid with the chemical name 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione and a molecular weight of 993.62 g/mol .[6][7] Its structure features a central diketopiperazine core with four C12 lipid tails.[4][5]

For in vivo applications, this compound is formulated into Lipid Nanoparticles (LNPs). This process involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo, typically using a microfluidic device. The resulting LNPs are spherical with a textured interior, and their characteristics can be tuned by altering the lipid composition.[2]

Table 1: Typical this compound LNP Formulations and Physicochemical Properties
ParametersiRNA Formulation[7]mRNA Formulation[8]Property Value
Ionizable Lipid 50 mol% this compound50 mol% this compound-
Helper Lipid 1 38.5 mol% DSPC10 - 49 mol% DOPE-
Helper Lipid 2 10 mol% Cholesterol10 - 49 mol% Cholesterol/β-Sitosterol-
PEG-Lipid 1.5 mol% DMG-PEG20001.5 mol% DMG-PEG2000-
Diameter (DLS) 35 - 85 nm[2]~120 nm[8]-
Polydispersity Index (PDI) -< 0.20[8]-
Surface Charge -Near-neutral[8]-
Encapsulation Efficiency -> 80%[8]-

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DMG-PEG2000: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

LNP_Formulation Lipid_Phase Ethanol (B145695) Phase This compound Cholesterol DSPC/DOPE PEG-Lipid Microfluidic_Mixer Microfluidic Mixing Lipid_Phase->Microfluidic_Mixer Aqueous_Phase Aqueous Buffer (pH 4) siRNA or mRNA Aqueous_Phase->Microfluidic_Mixer LNP_Formation Self-Assembly into LNPs Microfluidic_Mixer->LNP_Formation Dialysis Dialysis vs. Neutral Buffer LNP_Formation->Dialysis Final_LNP Stable LNPs (cargo encapsulated) Dialysis->Final_LNP

Caption: General workflow for this compound LNP formulation.

In Vivo Performance and Preclinical Efficacy

This compound LNPs have demonstrated exceptional potency and selectivity for delivering nucleic acids to hepatocytes in multiple preclinical models.

siRNA Delivery

The primary breakthrough of this compound was its potency in mediating siRNA-induced gene silencing. It achieved robust, dose-dependent silencing of the hepatocyte-expressed gene Factor VII (FVII).[2] To date, it remains one of the most efficacious non-viral siRNA delivery systems reported for hepatocytes.[1]

Table 2: Efficacy of this compound for in vivo siRNA Delivery

SpeciesGene TargetEfficacy (ED₅₀)High-Dose SilencingReference
MouseFactor VII~0.002 mg/kg-[1][2][3]
RatFactor VII< 0.01 mg/kg-[2][9]
Non-human PrimateTransthyretin-> 95% at 0.3 mg/kg[2][4][9]

This compound exhibits remarkable selectivity for liver parenchymal cells (hepatocytes).[1][6] When delivering siRNA against the ubiquitously expressed gene PTEN, silencing was significant in hepatocytes (~80%) but negligible in endothelial or leukocyte cells.[4] The doses needed to silence genes in hepatocytes are orders of magnitude lower than those required for silencing in endothelial cells (target: Tie2) or various immune cells (target: CD45).[1][2][9]

mRNA Delivery

While originally optimized for siRNA, this compound is also a highly effective vehicle for mRNA delivery to the liver.[7] It serves as a high-performance benchmark against which new ionizable lipids are often compared.[10]

Table 3: Efficacy of this compound for in vivo mRNA Delivery in Mice

mRNA CargoDoseSerum Protein Level (6h post-injection)ComparisonReference
Erythropoietin (EPO)0.75 mg/kg7,100 ± 700 ng/mLOutperformed C12-200 (7100 ng/mL) and 503O13 (2800 ng/mL)[10]
Erythropoietin (EPO)2.25 mg/kg~22,000 ng/mLOutperformed by OF-02 (~45,400 ng/mL)[10]
Cre Recombinase0.3 mg/kgFunctional protein delivery confirmed by tdTomato expression-[11]

Biodistribution studies confirm that mRNA delivered by this compound LNPs is predominantly translated in the liver, with minimal expression observed in the spleen and other organs.[10]

Safety and Tolerability

Toxicity studies have shown that this compound is well-tolerated. In rats, no adverse effects were observed at a dose of 1 mg/kg, which is over 100-fold higher than its efficacious dose (ED₅₀) for siRNA delivery in that species.[1][2][9]

Mechanism of Action

The high potency and hepatocyte selectivity of this compound LNPs are governed by a distinct biological mechanism.

  • Apolipoprotein E (ApoE) Adsorption: In the bloodstream, this compound LNPs adsorb ApoE, a key protein involved in lipid transport.[1][9] This association is critical for efficacy; the addition of ApoE in vitro increases cellular uptake and gene silencing.[1][3]

  • Cellular Uptake: The ApoE-LNP complex mediates uptake into hepatocytes. Studies in knockout mice revealed that this process is highly dependent on ApoE but, interestingly, is independent of the Low-Density Lipoprotein Receptor (LDLR).[1][2][9] This distinguishes its mechanism from other LNP systems that are dependent on both ApoE and LDLR.[1][9] The primary route of internalization is believed to be macropinocytosis.[1][4]

  • Endosomal Escape: Once inside the cell within an endosome, the ionizable nature of this compound is crucial. The tertiary amines in its headgroup become protonated in the acidic environment of the late endosome. This charge reversal is hypothesized to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (mRNA) or engage the RNAi machinery (siRNA).

Mechanism_of_Action cluster_0 Bloodstream cluster_1 Cellular Internalization (Hepatocyte) cluster_2 Intracellular Trafficking LNP This compound LNP ApoE ApoE LNP_ApoE ApoE-Coated LNP LNP->LNP_ApoE Adsorbs ApoE Macropinocytosis Macropinocytosis (LDLR-Independent) LNP_ApoE->Macropinocytosis Membrane Cell Membrane Endosome Early Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Protonation This compound Protonation (Charge Reversal) Late_Endosome->Protonation Membrane_Disruption Membrane Disruption Protonation->Membrane_Disruption Cargo_Release siRNA/mRNA Release -> Cytoplasm Membrane_Disruption->Cargo_Release

Caption: Proposed mechanism of ApoE-mediated uptake and endosomal escape.

Key Experimental Protocols

LNP Formulation by Microfluidic Mixing
  • Preparation of Stock Solutions:

    • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC (or DOPE), and a PEG-lipid at the desired molar ratios (e.g., 50:38.5:10:1.5).

    • Prepare a nucleic acid stock solution (siRNA or mRNA) in a low pH aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).

    • Pump the two solutions through the mixer at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing within the microchannels induces LNP self-assembly and nucleic acid encapsulation.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the solution against phosphate-buffered saline (PBS, pH 7.4) for at least 12-18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Gene Silencing Study in Mice
  • Animal Model: Use C57BL/6 mice (6-8 weeks old).

  • LNP Administration:

    • Dilute the purified LNP formulation in sterile PBS to the desired final concentration.

    • Administer the formulation to mice via tail vein injection at the specified dose (e.g., 0.001 to 1.0 mg siRNA per kg body weight). Include a PBS-treated group as a negative control.

  • Sample Collection:

    • At a predetermined time point (e.g., 48 or 72 hours post-injection), collect blood via cardiac puncture or retro-orbital bleeding into serum separator tubes.

    • Euthanize the animals and harvest tissues (e.g., liver, spleen, kidney) as required.

  • Analysis:

    • Isolate serum from the blood samples.

    • Measure the serum levels of the target protein (e.g., Factor VII) using a chromogenic assay or ELISA.

    • Calculate the percentage of gene silencing relative to the PBS control group.

    • If analyzing tissue-specific silencing, isolate RNA from harvested organs and perform RT-qPCR to quantify target mRNA levels.

Conclusion

The development of this compound represents a landmark in the rational design of lipid-based nucleic acid delivery systems. Its high potency, hepatocyte selectivity, and favorable safety profile have established it as a critical tool for preclinical research and a benchmark for the development of next-generation lipidoids for both siRNA and mRNA therapeutics. The insights gained from its mechanism of action, particularly the role of ApoE and the LDLR-independent uptake pathway, continue to inform the design of novel carriers for targeted gene delivery.

References

In-Depth Technical Guide to CKK-E12: An Ionizable Amino Lipid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable amino lipid CKK-E12, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. This document details its chemical properties, mechanism of action, and protocols for its use in experimental settings.

Core Properties of this compound

This compound is a synthetic, ionizable lipid that has demonstrated high efficacy in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) to hepatocytes.[1][2][3] Its chemical structure is designed to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

PropertyValueReference
CAS Number 1432494-65-9[4][5][6][7][8]
Molecular Weight 993.62 g/mol [4][5][9]
Molecular Formula C₆₀H₁₂₀N₄O₆[5][6][9]

Mechanism of Action and Cellular Uptake

The delivery of RNA cargo to hepatocytes by this compound-containing LNPs is a multi-step process that is critically dependent on the interaction with Apolipoprotein E (ApoE) in the bloodstream.[1][10] This interaction facilitates the uptake of the LNPs into liver parenchymal cells.[1]

The primary route of cellular entry for this compound LNPs is dynamin-dependent macropinocytosis.[1] This uptake mechanism is distinct from the low-density lipoprotein receptor (LDLR)-mediated endocytosis utilized by some other lipid nanoparticle systems, as the efficacy of this compound is independent of LDLR.[1] Once inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome is thought to trigger the protonation of the ionizable this compound lipid, leading to the destabilization of the endosomal membrane and the release of the RNA cargo into the cytoplasm.

Below is a diagram illustrating the proposed signaling pathway for the cellular uptake of this compound LNPs.

CKK_E12_Uptake_Pathway This compound LNP Cellular Uptake Pathway cluster_bloodstream Bloodstream cluster_cell Hepatocyte CKK-E12_LNP This compound LNP ApoE Apolipoprotein E (ApoE) CKK-E12_LNP->ApoE Binding ApoE_LNP_Complex ApoE-LNP Complex Macropinocytosis Dynamin-Dependent Macropinocytosis ApoE_LNP_Complex->Macropinocytosis Cellular Entry Endosome Endosome Macropinocytosis->Endosome Internalization RNA_Release RNA Release (Cytoplasm) Endosome->RNA_Release Endosomal Escape (pH-mediated) Experimental_Workflow This compound LNP Development and Evaluation Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Microfluidic Mixing (this compound, Lipids, RNA) Characterization DLS (Size, PDI) Zeta Potential Encapsulation Efficiency Formulation->Characterization Cell_Uptake Cellular Uptake Assay (Flow Cytometry) Characterization->Cell_Uptake Animal_Dosing IV Injection in Mice Characterization->Animal_Dosing Endosomal_Escape Endosomal Escape Assay (e.g., Galectin-9 Assay) Cell_Uptake->Endosomal_Escape Gene_Silencing_vitro In Vitro Gene Silencing (qRT-PCR, Western Blot) Endosomal_Escape->Gene_Silencing_vitro Biodistribution Biodistribution Study (IVIS Imaging) Animal_Dosing->Biodistribution Gene_Silencing_vivo In Vivo Gene Silencing (qRT-PCR, ELISA) Animal_Dosing->Gene_Silencing_vivo Toxicity Toxicity Assessment (Histology, Blood Chemistry) Gene_Silencing_vivo->Toxicity

References

Apolipoprotein E Interaction with CKK-E12 Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their role in mRNA vaccines. The efficacy of these delivery vehicles is critically dependent on their composition. A key component is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm.[1] cKK-E12 is a potent, multi-tail ionizable lipidoid that has demonstrated exceptionally high in vivo efficacy, particularly for siRNA delivery to hepatocytes, with an effective dose (ED50) as low as ~0.002 mg/kg in mice.[2][3][4]

Upon intravenous administration, LNPs rapidly interact with serum proteins, forming a "protein corona" that dictates their subsequent biodistribution and cellular uptake.[5][6] For many LNP formulations, including those containing this compound, Apolipoprotein E (ApoE) is a critical component of this corona.[7][8] ApoE adsorption facilitates the targeting of LNPs to the liver through interaction with receptors, primarily the low-density lipoprotein receptor (LDLR).[7][9][10] This guide provides an in-depth technical overview of the interaction between ApoE and this compound LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Data Presentation: Quantitative Analysis

The following tables summarize the physicochemical properties and in vivo performance of this compound LNPs, highlighting the impact of ApoE on their function.

Table 1: Physicochemical Properties of this compound LNPs

Parameter Value Method Notes
Ionizable Lipid This compound - A multi-tail ionizable lipidoid.[11]
Molar Ratio 35:16:46.5:2.5 Microfluidic Mixing Ionizable lipid:DOPE:Cholesterol:C14-PEG2000.[12]
50:10:38.5:1.5 Microfluidic Mixing This compound:Cholesterol:DSPC:DMG-PEG2000.[11]
Size (Diameter) ~120 nm Dynamic Light Scattering (DLS) Final LNP size can be influenced by formulation parameters.[4]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) Indicates a narrowly dispersed and homogenous particle population.[4]
Surface Charge Near-neutral Zeta Potential Measurement At physiological pH (~7.4).[4]

| Encapsulation Efficiency | >80-90% | RiboGreen Assay | High encapsulation efficiency is consistently achieved.[1][4] |

Table 2: In Vivo Efficacy and Protein Expression

Model System Payload Dose Result Comparison
C57BL/6 Mice EPO mRNA 0.75 mg/kg 7100 ± 700 ng/mL serum EPO Outperformed benchmark lipids 503O13 (2800 ng/mL) and was comparable to C12-200 (7100 ng/mL).[2]
C57BL/6 Mice EPO mRNA 2.25 mg/kg ~22,000 ng/mL serum EPO Outperformed by OF-02 LNPs (~45,400 ng/mL).[2]
Ai14 Mice Cre mRNA 0.3 mg/kg Significant tdTomato+ cells Delivery was shown to vary between different synthesis batches of this compound.[13]

| C57BL/6 Mice | FVII siRNA | ED50 ~0.002 mg/kg | Potent Factor VII silencing | Represents a benchmark for in vivo siRNA delivery to the liver.[2] |

Table 3: ApoE and LDLR Dependency for Cellular Uptake

Mouse Model LNP Component Key Finding Implication
Wild-Type (WT) This compound High delivery to Kupffer cells, dendritic cells, and hepatocytes.[7] Baseline efficacy in a standard model.
ApoE Knockout (ApoE-/-) This compound Significantly lower delivery to Kupffer cells, dendritic cells, and hepatocytes compared to WT mice.[7] Demonstrates a strong dependency on ApoE for efficient delivery to multiple liver cell types.
LDLR Knockout (LDLR-/-) This compound Statistically significant decrease in delivery to Kupffer cells compared to WT mice.[7] Suggests that while LDLR is a key receptor, other pathways may be involved, especially for hepatocytes and dendritic cells.

| Primary Hepatocytes | this compound | Cellular uptake and gene expression are slightly enhanced by ApoE but significantly driven by serum albumin.[8][14][15] | Indicates a potential ApoE-independent, albumin-mediated uptake pathway, particularly in hepatocytes.[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols for the formulation, characterization, and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing reproducible LNPs.[12][16]

  • Preparation of Solutions:

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems).

    • Set the pump parameters. A typical setting involves a flow rate ratio of 1:3 (ethanol:aqueous) with a total flow rate of 4-12 mL/min.[12][15]

    • Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Concentration:

    • Immediately following formation, dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight using a dialysis cassette (e.g., MWCO 20,000) to remove ethanol and unencapsulated mRNA.[15]

    • Concentrate the purified LNPs using centrifugal filter units if necessary.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization

Characterization is essential to ensure batch-to-batch consistency and quality control.[17]

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Analyze the sample using Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine the hydrodynamic diameter (size) and the PDI (a measure of the size distribution width).[1]

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS).

    • Use a DLS instrument equipped with an electrode to perform Electrophoretic Light Scattering (ELS). An electric field is applied, and the velocity of the migrating particles is measured to calculate the surface charge (zeta potential).[18]

  • mRNA Encapsulation Efficiency:

    • Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.[1]

    • Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing surfactant (e.g., Triton X-100).

    • The fluorescence before lysis corresponds to free, unencapsulated mRNA. The fluorescence after lysis represents the total mRNA amount.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

In Vivo Evaluation in Mouse Models

Animal studies are critical to assess the efficacy and biodistribution of LNP formulations.

  • Animal Models:

    • For general efficacy, C57BL/6 mice are commonly used.[2]

    • To study the role of specific pathways, knockout models such as ApoE-/- and LDLR-/- mice are employed.[7]

  • Administration:

    • Administer the LNP-mRNA formulation to mice via intravenous (IV) injection, typically through the tail vein. Doses can range from 0.3 to 2.25 mg/kg depending on the study's objective.[2][13]

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 6 or 24 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.[2]

    • Isolate serum to quantify the expression of secreted reporter proteins (e.g., Erythropoietin, EPO) using an ELISA kit.

    • To assess biodistribution, perfuse the animals with PBS and harvest major organs (liver, spleen, lungs, heart, kidneys).[2]

    • Homogenize the tissues and measure the expression of a reporter like luciferase via bioluminescence imaging or quantify mRNA levels using RT-qPCR.[2]

Visualizations: Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and processes related to ApoE and this compound LNPs.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP This compound LNP (Neutral Surface) LNP_ApoE ApoE-LNP Complex LNP->LNP_ApoE ApoE Adsorption (Protein Corona Formation) ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Binding Endosome Early Endosome (pH ~6.5) LDLR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Maturation mRNA mRNA Late_Endosome->mRNA This compound Protonation & Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: ApoE-mediated uptake pathway for this compound LNPs in hepatocytes.

G prep 1. Solution Preparation lipids Lipid Mix in Ethanol (this compound, DOPE, Chol, PEG) prep->lipids mrna mRNA in Citrate Buffer (pH 3) prep->mrna formulation 2. Microfluidic Mixing lipids->formulation mrna->formulation raw_lnp Raw LNP Suspension formulation->raw_lnp purification 3. Purification & QC raw_lnp->purification dialysis Dialysis vs. PBS (pH 7.4) purification->dialysis final_lnp Purified this compound LNPs dialysis->final_lnp characterization 4. Characterization final_lnp->characterization dls DLS: Size & PDI characterization->dls zeta Zeta Potential characterization->zeta ribogreen RiboGreen: Encapsulation Efficiency characterization->ribogreen

Caption: Experimental workflow for this compound LNP formulation and characterization.

G cluster_components LNP Components cluster_invivo In Vivo Environment cKK Ionizable Lipid (this compound) Assembly Self-Assembly (Microfluidics) cKK->Assembly Helper Helper Lipid (DOPE/DSPC) Helper->Assembly Chol Cholesterol Chol->Assembly PEG PEG-Lipid PEG->Assembly mRNA mRNA Payload mRNA->Assembly LNP Formulated LNP Assembly->LNP Interaction Protein Corona Formation LNP->Interaction ApoE Serum ApoE ApoE->Interaction Albumin Serum Albumin Albumin->Interaction Uptake Target Cell Uptake (Primarily Liver) Interaction->Uptake

Caption: Logical relationship of LNP components to in vivo cellular uptake.

References

Preclinical Profile of cKK-E12: A Technical Guide to a Potent and Selective siRNA/mRNA Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cKK-E12 is a synthetically engineered, ionizable lipopeptide material designed for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Developed through a rational design and iterative screening process, this compound forms the core component of Lipid Nanoparticles (LNPs) that have demonstrated exceptional potency and selectivity, particularly for hepatocytes, in numerous preclinical studies.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy, safety, mechanism of action, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy and Safety Data

The performance of this compound-based LNPs has been quantified across various preclinical models. The data highlights its high potency in gene silencing and a favorable therapeutic window.

In Vivo Efficacy

This compound has shown remarkable dose-dependent gene silencing activity in rodents and non-human primates.[2][4] Its efficacy, measured by the effective dose required to achieve 50% gene silencing (ED₅₀), is in the low microgram per kilogram range, establishing it as a benchmark for potent in vivo nucleic acid delivery.[2][5]

Parameter Species Target Gene Result Reference
ED₅₀ MiceFactor VII (FVII)~0.002 mg/kg[2][4][6][7]
ED₅₀ RatsNot Specified< 0.01 mg/kg[2][4]
Gene Silencing Non-human PrimatesTransthyretin (TTR)>95% at 0.3 mg/kg[2][3][4][6]
Hepatocyte Silencing MicePTEN~80%[6]
Cell-Type Selectivity

A key feature of this compound is its high selectivity for liver parenchymal cells (hepatocytes) over other cell types, even within the same organ.[2][3]

Target Cell Type Target Gene Dose Result Reference
Hepatocytes FVIILow dosesPotent silencing[2]
Endothelial Cells (Liver, Heart, Lung, Kidney) Tie21 mg/kgMuch weaker silencing[3][4]
Immune Cells (Spleen, Peritoneal Cavity, Bone Marrow) CD451 mg/kgMild to medium silencing[3]
Safety and Tolerability

Preclinical toxicity studies have indicated that this compound is well-tolerated at doses significantly higher than its effective dose.

Parameter Species Dose Observation Reference
Tolerability Rats1 mg/kgWell-tolerated[2][3]
Therapeutic Index General-The well-tolerated dose is over 100-fold higher than the efficacious dose.[2][3]
mRNA Delivery Performance

Beyond siRNA, this compound is an effective vehicle for mRNA delivery, primarily targeting the liver.[5]

Parameter Species mRNA Cargo Dose Result Reference
Protein Production C57BL/6 MiceErythropoietin (EPO)0.75 mg/kg7100 ± 700 ng/mL serum EPO[5]
Biodistribution MiceLuciferase (Luc)Not SpecifiedPredominantly translated in the liver[5]

Mechanism of Action: Cellular Uptake and Intracellular Trafficking

The efficacy of this compound LNPs is intrinsically linked to their mechanism of cellular entry and subsequent release of the nucleic acid payload. The process is heavily dependent on Apolipoprotein E (ApoE) but, interestingly, operates independently of the Low-Density Lipoprotein Receptor (LDLR).[2][3]

ApoE-Dependent Uptake
  • In Vitro: The presence of ApoE significantly enhances the cellular uptake of this compound LNPs. In HeLa cells, the addition of ApoE increased cellular uptake ninefold and improved luciferase gene silencing.[2][6]

  • In Vivo: Experiments in knockout mice confirmed the crucial role of ApoE. The gene silencing activity of this compound was dramatically diminished in ApoE knockout mice (apoE⁻/⁻) compared to wild-type mice.[2][6] In contrast, potency was maintained in LDLR knockout mice (LDLR⁻/⁻), indicating a divergence from delivery systems that rely on the ApoE-LDLR pathway.[2][3][6]

Internalization Pathway: Macropinocytosis

The primary route of cellular entry for this compound LNPs is dynamin-dependent macropinocytosis.[2][6] This was determined through in vitro studies where inhibitors of this pathway, such as dynasore (B607235) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), significantly blocked the internalization of the nanoparticles.[2][7] This non-canonical entry mechanism distinguishes it from pathways like clathrin- or caveolae-mediated endocytosis.[2][3]

G cluster_0 Extracellular Space cluster_1 Cellular Internalization cluster_2 Intracellular Space LNP This compound LNP LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Binds to ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE Macropinocytosis Dynamin-Dependent Macropinocytosis LNP_ApoE->Macropinocytosis Mediates Entry LDLR LDLR LNP_ApoE->LDLR Independent of Endosome Endosome Macropinocytosis->Endosome Forms Release Endosomal Escape & Cargo Release Endosome->Release RISC RNA-induced Silencing Complex (RISC) Release->RISC siRNA binds to mRNA_target Target mRNA RISC->mRNA_target Guides to Degradation mRNA Cleavage mRNA_target->Degradation

Caption: Cellular uptake pathway of this compound LNPs.

Experimental Protocols and Methodologies

The following sections detail the methods used to formulate and test this compound LNPs in preclinical settings.

LNP Formulation

This compound LNPs are typically formed using a microfluidic mixing technique.[7] The lipid components are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH. This process leads to the self-assembly of nanoparticles encapsulating the siRNA or mRNA.

A standard formulation consists of:

The final formulation is then dialyzed to remove the organic solvent and neutralize the pH.

G cluster_0 Input Solutions cluster_1 Process cluster_2 Output organic_phase Organic Phase (Ethanol) - this compound - Cholesterol - DSPC - PEG-Lipid mixing Microfluidic Mixing organic_phase->mixing aqueous_phase Aqueous Phase (Acidic Buffer) - siRNA or mRNA Cargo aqueous_phase->mixing assembly Self-Assembly of LNPs mixing->assembly dialysis Dialysis / Buffer Exchange assembly->dialysis final_lnp Final LNP Formulation (siRNA/mRNA encapsulated) dialysis->final_lnp

Caption: General workflow for this compound LNP formulation.

In Vivo Evaluation
  • Animal Models: Studies have been conducted in C57BL/6 mice, apoE⁻/⁻ mice, LDLR⁻/⁻ mice, rats, and cynomolgus monkeys.[2][4][5]

  • Administration: LNPs are administered systemically via intravenous (i.v.) injection, typically through the tail vein in rodents.[2] In non-human primates, administration was via a 15-minute i.v. infusion.[4]

  • Analysis of Gene Silencing:

    • For targets like Factor VII, which is a secreted protein, blood samples are collected post-administration and serum levels of the protein are measured.

    • For tissue-specific targets like TTR, a liver biopsy is collected (e.g., at 48 hours post-administration), and target mRNA levels are quantified relative to a housekeeping gene (e.g., GAPDH) using techniques like qRT-PCR.[4]

In Vitro Assays
  • Cell Lines: Dual-luciferase expressing HeLa cells are commonly used to assess silencing activity in vitro.[2] Various immune cell lines like DC2.4, THP-1, and RAW264.7 have also been used to test transfection efficiency.[8]

  • Uptake Mechanism Studies: To investigate the internalization pathway, cells are pre-treated with pharmacological inhibitors such as dynasore (a dynamin inhibitor) and EIPA (a macropinocytosis inhibitor) before the addition of fluorescently labeled this compound LNPs.[7] The reduction in cellular uptake is then quantified.

Conclusion

The preclinical data for this compound firmly establishes it as a leading, non-viral delivery system for nucleic acid therapeutics. Its defining characteristics are its exceptionally high potency (ED₅₀ ~0.002 mg/kg in mice) and its profound selectivity for hepatocytes, mediated by an ApoE-dependent, LDLR-independent macropinocytosis pathway.[2][4] With a wide therapeutic index and demonstrated efficacy for both siRNA and mRNA delivery in rodents and non-human primates, this compound represents a clinically promising platform for the development of therapies targeting liver genetic disorders and other hepatic diseases.[2][3]

References

Methodological & Application

Application Notes and Protocols for Formulating mRNA Vaccines with CKK-E12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics, particularly for vaccines, relies heavily on effective and safe delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. The ionizable lipid is a critical component of these LNPs, influencing their potency, tissue targeting, and safety profile. CKK-E12 is a potent ionizable lipid that has demonstrated significant promise in the formulation of mRNA-LNP vaccines, primarily targeting the liver for protein expression.[1] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of mRNA vaccines utilizing this compound.

This compound: An Overview

This compound is a multi-tailed ionizable lipid that has been shown to be highly efficient for the delivery of nucleic acids, including siRNA and mRNA.[2][3] In the context of mRNA vaccines, this compound-formulated LNPs have been shown to mediate high levels of protein expression, predominantly in the liver.[1] While some studies suggest that mRNA modifications like m1ψ may not significantly enhance protein expression with this compound to the same extent as with other lipids, this compound itself facilitates robust protein production.[1]

Data Presentation: Physicochemical Properties of this compound LNPs

The following tables summarize the physicochemical properties of this compound based LNPs from various studies. These parameters are critical for ensuring the quality, stability, and in vivo performance of the vaccine formulation.

Table 1: Formulation Composition of this compound LNPs

Ionizable LipidHelper LipidsPEG-LipidMolar RatioReference
This compoundDOPE, CholesterolC14-PEG200035:16:46.5:2.5[1]
This compoundDOPE, CholesterolC14-PEG2000, Sodium Lauryl Sulfate15:26:40.5:2.5:16[4]
This compoundDOPE, CholesterolDMG-PEG200050:Variable:Variable:1.5[2]
This compoundDOPE, CholesterolC14PEG2000-[5]

Table 2: Characterization of this compound LNPs

ParameterValueMethodReference
Diameter~120 nmDynamic Light Scattering (DLS)[2]
Polydispersity Index (PDI)< 0.20Dynamic Light Scattering (DLS)[2]
Surface ChargeNear-neutralLaser Doppler Electrophoresis[2]
mRNA Encapsulation Efficiency>80%RiboGreen RNA Assay[2]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA-LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device, such as the Precision NanoSystems NanoAssemblr®.

Materials:

  • This compound (Echelon Biosciences, Inc.)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sodium citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol.

    • Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000) to create the final lipid mixture in ethanol.[1]

  • Aqueous Phase Preparation:

    • Dilute the mRNA to the desired concentration in 10 mM sodium citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one inlet of the microfluidic cartridge and the mRNA solution (in aqueous buffer) into the other inlet.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Set the total flow rate to 4 mL/min or 12 mL/min as previously described.[1]

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/aqueous buffer mixture.

    • Immediately dilute the LNP solution with a neutral pH buffer such as PBS.

    • Purify and concentrate the LNPs via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of this compound mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Perform the measurement according to the instrument's protocol. Aim for a PDI below 0.2, which indicates a monodisperse population.[2]

2. Zeta Potential Measurement:

  • Use Laser Doppler Electrophoresis to measure the surface charge of the LNPs.

  • Dilute the LNP sample in an appropriate buffer (e.g., 1 mM KCl).

  • A near-neutral zeta potential at physiological pH is desirable to minimize non-specific interactions in vivo.[2]

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The fluorescence before lysis represents the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Protocol 3: In Vivo Evaluation of this compound mRNA-LNPs in Mice

Animal Model:

  • C57BL/6 or BALB/c mice are commonly used. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Procedure:

  • Dosing:

    • Dilute the LNP formulation in sterile PBS to the desired concentration.

    • A typical dose for intravenous (IV) injection is 0.75 mg/kg of mRNA.[1]

  • Administration:

    • Administer the LNP formulation to the mice via tail vein injection.

  • Protein Expression Analysis:

    • If the mRNA encodes a reporter protein like luciferase, protein expression can be monitored using in vivo bioluminescence imaging at various time points (e.g., 6 hours post-injection).[1]

    • If the mRNA encodes a secreted protein like erythropoietin (EPO), blood samples can be collected at different time points to measure the serum protein concentration using an ELISA kit.[1][3]

  • Biodistribution Analysis:

    • To determine the tissue distribution of the LNPs, a fluorescently labeled mRNA (e.g., Cy5-labeled mRNA) can be encapsulated.

    • At a specified time point (e.g., 1 hour post-injection), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart).

    • Image the organs ex vivo using an imaging system to detect the fluorescent signal.[1]

  • Immunogenicity Assessment:

    • To evaluate the immune response to the encoded antigen, blood samples can be collected to measure antigen-specific antibody titers (e.g., IgG) using ELISA.

    • Splenocytes can be isolated to assess T cell responses (e.g., proliferation, cytokine production) by flow cytometry or ELISpot assays.[2]

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation Lipid Mix\n(this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Lipid Mix (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol)->Microfluidic Mixing Organic Phase Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic Mixing->Purification\n(Dialysis/TFF) mRNA\n(in Citrate Buffer pH 3.0) mRNA (in Citrate Buffer pH 3.0) mRNA\n(in Citrate Buffer pH 3.0)->Microfluidic Mixing Aqueous Phase Size & PDI (DLS) Size & PDI (DLS) Purification\n(Dialysis/TFF)->Size & PDI (DLS) Zeta Potential Zeta Potential Purification\n(Dialysis/TFF)->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification\n(Dialysis/TFF)->Encapsulation Efficiency IV Injection (Mice) IV Injection (Mice) Encapsulation Efficiency->IV Injection (Mice) Protein Expression\n(Bioluminescence/ELISA) Protein Expression (Bioluminescence/ELISA) IV Injection (Mice)->Protein Expression\n(Bioluminescence/ELISA) Biodistribution\n(Fluorescent Imaging) Biodistribution (Fluorescent Imaging) IV Injection (Mice)->Biodistribution\n(Fluorescent Imaging) Immunogenicity\n(Antibody Titer/T-cell Response) Immunogenicity (Antibody Titer/T-cell Response) IV Injection (Mice)->Immunogenicity\n(Antibody Titer/T-cell Response)

Caption: Workflow for this compound mRNA-LNP formulation and evaluation.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_protein_synthesis Protein Synthesis & Immune Response mRNA-LNP mRNA-LNP Endocytosis Endocytosis mRNA-LNP->Endocytosis 1. Binding & Internalization Early Endosome Early Endosome Endocytosis->Early Endosome 2. Vesicular Trafficking Late Endosome/Lysosome Late Endosome/Lysosome Early Endosome->Late Endosome/Lysosome Maturation mRNA Release mRNA Release Early Endosome->mRNA Release 3. pH-mediated Destabilization Degradation Degradation Late Endosome/Lysosome->Degradation Ribosome Ribosome mRNA Release->Ribosome 4. Translation Antigen Protein Antigen Protein Ribosome->Antigen Protein Antigen Presentation (MHC) Antigen Presentation (MHC) Antigen Protein->Antigen Presentation (MHC) 5. Processing T-cell Activation T-cell Activation Antigen Presentation (MHC)->T-cell Activation 6. Immune Activation Humoral & Cellular Immunity Humoral & Cellular Immunity T-cell Activation->Humoral & Cellular Immunity

Caption: Cellular mechanism of this compound mRNA-LNP vaccine action.

Conclusion

This compound is a valuable ionizable lipid for the formulation of mRNA vaccines, particularly for applications requiring high levels of protein expression in the liver. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers working with this compound. Careful control over the formulation process and thorough characterization of the resulting LNPs are essential for achieving reproducible and effective in vivo outcomes. Further optimization of the lipid composition and process parameters may lead to even more potent and targeted mRNA vaccine formulations.

References

CKK-E12 for In Vivo Gene Silencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKK-E12 is a novel, potent, and highly selective lipopeptide nanoparticle (LPN) delivery system for in vivo gene silencing using small interfering RNA (siRNA).[1][2][3][4] Developed through a rational design approach inspired by lipoproteins, this compound LPNs demonstrate exceptional efficacy in silencing target genes, particularly in hepatocytes.[1][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in preclinical in vivo gene silencing studies.

This compound's unique structure, featuring a dilysine-derived diketopiperazine core and four amino alcohol-based lipid tails, allows for the efficient encapsulation of siRNA.[5] These LPNs are typically around 70 nm in diameter.[5] A key feature of this compound-mediated delivery is its high selectivity for liver parenchymal cells, offering a significant advantage over other non-viral delivery systems.[1][2][3]

Key Features of this compound

  • High Potency: Demonstrates sub-milligram per kilogram efficacy in multiple animal models.[1][4]

  • Hepatocyte Selectivity: Orders of magnitude more specific for gene silencing in hepatocytes compared to endothelial and immune cells.[1][2][3]

  • Favorable Safety Profile: Well-tolerated in animal models at doses significantly higher than the effective dose.[1][2][3][4]

  • ApoE-Dependent Uptake: Utilizes apolipoprotein E (ApoE) for enhanced cellular uptake, mimicking the natural lipoprotein pathway.[1][2][3]

  • Efficient Endosomal Escape: Primarily internalized via macropinocytosis, leading to effective release of siRNA into the cytoplasm.[1][2][5]

Quantitative Data Summary

The following tables summarize the in vivo gene silencing efficacy and selectivity of this compound LPNs from preclinical studies.

Table 1: In Vivo Gene Silencing Efficacy of this compound

Animal ModelTarget GeneEffective Dose (ED₅₀)Silencing at Stated DoseReference
MiceFactor VII (FVII)~0.002 mg/kg>95% silencing[1][6]
RatsNot Specified< 0.01 mg/kgNot Specified[1][4]
Nonhuman Primates (Cynomolgus monkeys)Transthyretin (TTR)Not Applicable>95% silencing at 0.3 mg/kg[1][3]

Table 2: Hepatocyte Selectivity of this compound in Mice

Target Gene & Cell TypeDoseGene SilencingReference
Pten in Hepatocytes0.1 mg/kg>80%[3]
Pten in Endothelial Cells (CD31+)0.1 mg/kgNo significant silencing[3]
Pten in Leukocytes (CD45+)0.1 mg/kgNo significant silencing[3]
Tie2 in Endothelial Cells1 mg/kgWeak silencing[1][2]
CD45 in Immune Cells1 mg/kgMild to medium silencing[1][2]

Signaling Pathway and Mechanism of Action

The cellular uptake and endosomal escape of this compound LPNs are critical for successful siRNA delivery. The process is initiated by the adsorption of Apolipoprotein E (ApoE) onto the surface of the LPNs in the bloodstream. This complex is then recognized by receptors on the surface of hepatocytes, leading to cellular internalization primarily through dynamin-dependent macropinocytosis.[1][2][5] Once inside the cell and within endosomes, the acidic environment is thought to protonate the ionizable lipids of the this compound, facilitating interaction with the endosomal membrane and leading to its disruption and the release of the siRNA cargo into the cytoplasm.[7][8][9] The siRNA is then free to engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.[10]

G cluster_bloodstream Bloodstream cluster_cell Hepatocyte cluster_endocytosis Internalization cluster_cytoplasm Cytoplasm LNP This compound LPN (with siRNA) ApoE Apolipoprotein E (ApoE) LNP->ApoE Adsorption LNP_ApoE LPN-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE Receptor Cell Surface Receptor LNP_ApoE->Receptor Binding Macropinosome Macropinosome Receptor->Macropinosome Macropinocytosis Endosome Endosome Macropinosome->Endosome siRNA_release siRNA Endosome->siRNA_release Endosomal Escape RISC RISC siRNA_release->RISC Loading mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Guidance

Caption: ApoE-mediated uptake and endosomal escape of this compound LPNs.

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA LPNs

This protocol describes the preparation of this compound LPNs encapsulating siRNA using a microfluidic mixing method.[11]

Materials:

  • This compound lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695), anhydrous

  • Sodium citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., from Precision NanoSystems)

  • Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration system

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a specified molar ratio (e.g., 35:16:46.5:2.5).[11] The final lipid concentration will depend on the microfluidic system and desired particle characteristics.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in 10 mM sodium citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the flow rate ratio (e.g., 1:3 ethanol:aqueous) and the total flow rate (e.g., 4 mL/min).[11]

    • Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LPNs, encapsulating the siRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LPN suspension.

    • Dialyze the LPN suspension against sterile PBS overnight at 4°C to remove ethanol and unencapsulated siRNA. Alternatively, use a tangential flow filtration system for faster purification and concentration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing a portion of the LPNs with a detergent.

  • Sterilization and Storage:

    • Sterilize the final LPN formulation by passing it through a 0.22 µm filter.

    • Store the LPNs at 4°C.

Protocol 2: In Vivo Gene Silencing Study in Mice

This protocol outlines a typical in vivo study to assess the gene silencing efficacy of this compound-siRNA LPNs in mice.

Materials:

  • This compound-siRNA LPNs (formulated as per Protocol 1)

  • Control LPNs (e.g., encapsulating a non-targeting control siRNA)

  • PBS, sterile

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes (or other appropriate for tail vein injection)

  • Equipment for blood collection (e.g., micro-hematocrit tubes)

  • Reagents for tissue harvesting and processing (e.g., TRIzol, protein lysis buffer)

  • qPCR or ELISA kits for measuring target mRNA or protein levels

Experimental Workflow:

G cluster_prep Preparation cluster_in_vivo In Vivo Administration cluster_analysis Analysis Formulation Formulate this compound LPNs (siRNA & Control) Injection Tail Vein Injection (Mice) Formulation->Injection Collection Blood/Tissue Collection (e.g., 48-72h post-injection) Injection->Collection Quantification Quantify mRNA/Protein (qPCR/ELISA) Collection->Quantification Results Determine Silencing Efficacy Quantification->Results

Caption: Experimental workflow for in vivo gene silencing using this compound.

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Dosing Preparation:

    • Dilute the this compound-siRNA LPNs and control LPNs to the desired concentrations in sterile PBS. Doses can range from 0.001 mg/kg to 1 mg/kg depending on the experimental goals.[1][6]

  • Administration:

    • Administer the prepared LPN solutions to the mice via tail vein injection. A typical injection volume is 100-200 µL. Include a PBS control group.

  • Monitoring:

    • Monitor the animals for any adverse effects.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis of the target protein.

    • Euthanize the mice and harvest tissues of interest (e.g., liver, spleen, lungs).

  • Analysis:

    • For Protein Quantification: Isolate serum and perform an ELISA to measure the concentration of the target protein.

    • For mRNA Quantification: Homogenize the harvested tissues and extract total RNA using a suitable method (e.g., TRIzol). Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of the target mRNA. Normalize to a stable housekeeping gene.

  • Data Interpretation:

    • Calculate the percentage of gene silencing by comparing the target mRNA or protein levels in the this compound-siRNA treated group to the PBS or control siRNA treated group.

Troubleshooting

  • Poor Silencing Efficacy:

    • Verify the quality and integrity of the siRNA.

    • Optimize the LPN formulation, including lipid ratios and siRNA loading.

    • Ensure accurate dosing and administration.

  • High PDI of LPNs:

    • Check the microfluidic mixing parameters (flow rates, concentrations).

    • Ensure the purity of lipids and reagents.

  • Toxicity/Adverse Events:

    • Although this compound is generally well-tolerated, monitor for signs of toxicity.[1][4]

    • If observed, consider reducing the dose or assessing the purity of the LPN formulation.

Conclusion

References

Application Notes and Protocols for CKK-E12 LNP Encapsulation of siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the encapsulation of small interfering RNA (siRNA) within lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid CKK-E12. This compound based LNPs have demonstrated high potency and selectivity for siRNA delivery to hepatocytes, making them a valuable tool for in vivo gene silencing studies and therapeutic development.[1][2][3] The protocol outlines the necessary materials, equipment, and step-by-step procedures for the formulation, purification, and characterization of this compound LNPs.

Principle

The formation of siRNA-loaded LNPs is achieved through a rapid microfluidic mixing process. An ethanolic solution containing a precise ratio of lipids (this compound, a helper lipid, cholesterol, and a PEGylated lipid) is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA payload.[4][5] The decrease in ethanol (B145695) concentration upon mixing causes the lipids to self-assemble into nanoparticles, encapsulating the siRNA. The acidic buffer ensures that the ionizable lipid this compound is positively charged, facilitating interaction with the negatively charged siRNA backbone. Subsequent dialysis against a physiological pH buffer (e.g., PBS, pH 7.4) neutralizes the surface charge of the LNPs, rendering them suitable for in vivo applications.

Materials and Equipment

Reagents
  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) or other suitable PEGylated lipid

  • siRNA of interest (lyophilized)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Quant-iT RiboGreen RNA Assay Kit

  • Nuclease-free water

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop from Precision NanoSystems)

  • Syringe pumps and gas-tight glass syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorescence microplate reader

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at the concentrations specified in Table 1. Ensure complete dissolution; gentle warming may be required for some lipids. Store stock solutions at -20°C.

  • siRNA Stock Solution: Resuspend the lyophilized siRNA in nuclease-free water or citrate buffer (pH 4.0) to a desired stock concentration (e.g., 1-5 mg/mL). Determine the precise concentration by measuring the absorbance at 260 nm. Store at -80°C in small aliquots to avoid freeze-thaw cycles.

Table 1: Recommended Lipid Stock Solution Concentrations

Lipid ComponentRecommended Stock Concentration in Ethanol
This compound10 - 25 mM
DSPC10 mM
Cholesterol10 - 25 mM
DMG-PEG20005 mM
This compound LNP Formulation using Microfluidics
  • Lipid Mixture Preparation (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used molar ratio for this compound LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000) .[6]

    • Add ethanol to the lipid mixture to achieve a final total lipid concentration suitable for the microfluidic system (e.g., 8-12.5 mM).

  • siRNA Solution Preparation (Aqueous Phase):

    • Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target siRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 FRR.[4]

    • Set the total flow rate (TFR). A typical TFR ranges from 2 to 12 mL/min.[7]

    • Initiate the mixing process and collect the resulting LNP suspension. The solution should appear opalescent.

Table 2: Microfluidic Mixing Parameters

ParameterRecommended RangeStarting Point
Flow Rate Ratio (Aqueous:Organic)3:1 to 5:13:1
Total Flow Rate2 - 20 mL/min12 mL/min
LNP Purification
  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette (10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over a period of 12-24 hours to ensure complete removal of ethanol and to neutralize the pH.[8]

  • Sterile Filtration:

    • After dialysis, recover the LNP suspension from the cassette.

    • Sterile filter the LNP suspension through a 0.22 µm syringe filter into a sterile, RNase-free tube.

  • Storage:

    • Store the purified this compound LNPs at 4°C. For long-term storage, consult stability studies, but generally, use within a few weeks is recommended.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Acceptable LNPs typically have a diameter between 50-150 nm and a PDI below 0.2.[9]

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential to determine the surface charge of the LNPs. The zeta potential should be near neutral at physiological pH.

  • siRNA Encapsulation Efficiency (EE%) Measurement using RiboGreen Assay:

    • Prepare a standard curve of the free siRNA in the appropriate buffer.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a surfactant (e.g., 0.5-2% Triton X-100) to lyse the LNPs and release the encapsulated siRNA (total siRNA).[10]

    • To the other set of wells, add buffer without surfactant to measure the amount of unencapsulated (free) siRNA.

    • Add the RiboGreen reagent to all wells and incubate as per the manufacturer's protocol.

    • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the EE% using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

    • A high encapsulation efficiency (>90%) is desirable.[10]

Table 3: Summary of this compound LNP Characterization Parameters

ParameterMethodTypical Value
Particle Size (Diameter)Dynamic Light Scattering (DLS)70 - 120 nm[1][9]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2[9]
Zeta PotentialLaser Doppler VelocimetryNear-neutral at pH 7.4
Encapsulation EfficiencyRiboGreen Assay> 90%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipids Prepare Lipid Stock Solutions (in Ethanol) mix_lipids Combine Lipids (Organic Phase) prep_lipids->mix_lipids prep_siRNA Prepare siRNA Stock Solution (in Citrate Buffer, pH 4.0) dilute_siRNA Dilute siRNA (Aqueous Phase) prep_siRNA->dilute_siRNA microfluidics Microfluidic Mixing (e.g., 3:1 FRR, 12 mL/min TFR) mix_lipids->microfluidics dilute_siRNA->microfluidics dialysis Dialysis against PBS (pH 7.4, 12-24h) microfluidics->dialysis filtration Sterile Filtration (0.22 µm filter) dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) filtration->ribogreen

Caption: Workflow for this compound LNP-siRNA Formulation and Characterization.

This compound LNP Cellular Uptake and siRNA Delivery Pathway

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte lnp This compound LNP endocytosis Dynamin-dependent Macropinocytosis lnp->endocytosis ApoE Binding Enhances Uptake apoE ApoE apoE->lnp early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Endosomal Maturation & Acidification cytosol Cytosol late_endosome->cytosol Endosomal Escape (Membrane Destabilization) risc RISC cytosol->risc siRNA Release target_mrna Target mRNA risc->target_mrna siRNA Loading cleavage mRNA Cleavage & Gene Silencing target_mrna->cleavage

Caption: ApoE-mediated uptake and endosomal escape of this compound LNP-siRNA.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size or High PDI - Suboptimal mixing parameters (flow rates).- Poor quality of lipids or siRNA.- Aggregation after formulation.- Optimize total flow rate and flow rate ratio.- Ensure lipids are fully dissolved and siRNA is of high quality.- Ensure rapid dilution or immediate dialysis after mixing.
Low Encapsulation Efficiency - Incorrect pH of the aqueous buffer.- Suboptimal siRNA-to-lipid ratio.- Inefficient mixing.- Verify the pH of the citrate buffer is ~4.0.- Optimize the siRNA-to-lipid ratio.- Ensure the microfluidic mixer is functioning correctly.
Low Gene Silencing Efficacy - Low encapsulation efficiency.- LNP instability.- Ineffective siRNA sequence.- Re-evaluate LNP formulation and characterization.- Assess LNP stability over time at storage conditions.- Confirm the activity of the siRNA sequence.

Conclusion

This protocol provides a comprehensive guide for the formulation, purification, and characterization of this compound LNPs for siRNA encapsulation. Adherence to these procedures will enable researchers to reproducibly generate high-quality LNPs for in vitro and in vivo gene silencing applications. The provided diagrams illustrate the key steps in the experimental workflow and the proposed mechanism of cellular uptake and siRNA delivery. Careful optimization of formulation parameters may be necessary depending on the specific siRNA and experimental goals.

References

Application Notes and Protocols for CKK-E12 LNP Formulation in Non-Human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of CKK-E12 lipid nanoparticles (LNPs) and their application in non-human primate (NHP) studies for the delivery of siRNA and mRNA.

Introduction

The this compound lipidoid has emerged as a potent and selective carrier for nucleic acid delivery, particularly to hepatocytes. Its efficacy has been demonstrated in various animal models, including non-human primates, making it a compelling candidate for preclinical and translational research. These notes detail the formulation of this compound LNPs, their in vivo administration to cynomolgus monkeys, and the subsequent analysis of target gene modulation.

This compound LNP Formulation and Characteristics

This compound based LNPs are typically formulated by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo. Microfluidic mixing is the preferred method to ensure the formation of homogenous and monodisperse nanoparticles.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound LNP formulations and their efficacy in non-human primate studies.

Table 1: this compound LNP Formulation and Physicochemical Properties

ParameterValueReference
Ionizable LipidThis compound[1]
Helper LipidDOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)[1]
Structural LipidCholesterol[1]
PEG-LipidC14-PEG2000[1]
Molar Ratio (this compound:DOPE:Cholesterol:PEG-Lipid)35:16:46.5:2.5[1]
Particle Size (Diameter)35-85 nm
Polydispersity Index (PDI)< 0.2 (indicative of a monodisperse population)

Table 2: Efficacy of this compound LNPs in Cynomolgus Monkeys (siRNA Delivery)

Target GeneDosage (siRNA)Route of AdministrationTimepoint for AnalysisEfficacyReference
Transthyretin (TTR)0.3 mg/kgSingle Intravenous Injection48 hours post-administration>95% silencing of TTR mRNA levels

Table 3: Efficacy of this compound LNPs in Mice (mRNA Delivery)

Reporter GeneDosage (mRNA)Route of AdministrationPrimary Site of Protein ExpressionRelative EfficacyReference
Luciferase0.75 mg/kgIntravenous InjectionLiver (97% of total expression)High[1]
Erythropoietin (EPO)0.75 mg/kgIntravenous InjectionLiverHighest serum EPO concentrations among tested LNPs[1]

Experimental Protocols

This compound LNP Formulation Protocol

This protocol describes the formulation of this compound LNPs using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • C14-PEG2000

  • 100% Ethanol (B145695)

  • siRNA or mRNA cargo

  • 10 mM Sodium Citrate (B86180) buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., from Precision NanoSystems)

  • Dialysis cassettes (e.g., 20,000 MWCO)

Procedure:

  • Prepare the Lipid Solution (Organic Phase):

    • In a sterile tube, dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol to achieve a molar ratio of 35:16:46.5:2.5. The total lipid concentration will depend on the desired final LNP concentration.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the siRNA or mRNA in 10 mM sodium citrate buffer (pH 3.0). The concentration will depend on the desired nucleic acid to lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • For this compound formulations, a flow ratio of 1:3 (ethanol:aqueous phase) is recommended.[1]

    • Set the total flow rate to 4 mL/min.[1]

    • Combine the lipid solution and the nucleic acid solution using the microfluidic device.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours to remove ethanol and unencapsulated nucleic acids. Change the PBS buffer at least twice during dialysis.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the encapsulation efficiency of the nucleic acid using a suitable assay (e.g., RiboGreen assay).

In Vivo Administration to Non-Human Primates (Cynomolgus Monkeys)

Materials:

  • This compound LNP formulation

  • Sterile PBS (pH 7.4)

  • Infusion pump

  • Catheters for intravenous administration

Procedure:

  • Dose Preparation:

    • Dilute the this compound LNP formulation in sterile PBS to the final desired concentration for injection. For siRNA targeting TTR, a dose of 0.3 mg/kg has been shown to be effective.

  • Animal Preparation:

    • Acclimatize the cynomolgus monkeys to the experimental conditions.

    • Anesthetize the animals according to approved institutional protocols.

  • Intravenous Administration:

    • Administer the LNP formulation systemically via a single intravenous (i.v.) injection.

    • For consistent delivery, a 15-minute i.v. infusion through the cephalic vein at a volume of 5 mL/kg is recommended.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions during and after the infusion.

Analysis of Gene Silencing (siRNA) or Protein Expression (mRNA)

3.3.1. Liver Biopsy and mRNA Quantification

Materials:

  • Surgical tools for liver biopsy

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR machine and reagents (primers and probes for the target gene and a housekeeping gene like GAPDH)

Procedure:

  • Tissue Collection:

    • At the desired time point (e.g., 48 hours post-administration), perform a liver biopsy under anesthesia.

  • RNA Extraction:

    • Immediately process or snap-freeze the liver tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the liver tissue using a commercial RNA extraction kit following the manufacturer's protocol.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) to determine the relative mRNA levels of the target gene.

    • Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).

3.3.2. Serum Analysis for Protein Expression

Materials:

  • Blood collection tubes

  • Centrifuge

  • ELISA kit specific for the protein of interest

Procedure:

  • Blood Collection:

    • Collect blood samples from the animals at various time points post-administration.

  • Serum Separation:

    • Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA:

    • Quantify the concentration of the expressed protein in the serum using an ELISA kit according to the manufacturer's instructions.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study (NHP) cluster_analysis Analysis lipid_prep Prepare Lipid Mix (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipid_prep->mixing na_prep Prepare Nucleic Acid (siRNA or mRNA) in Citrate Buffer na_prep->mixing dialysis Dialysis vs. PBS mixing->dialysis dls DLS (Size, PDI) dialysis->dls zeta Zeta Potential dialysis->zeta encap Encapsulation Efficiency dialysis->encap admin Intravenous Administration dialysis->admin biopsy Liver Biopsy (48h) admin->biopsy blood Blood Collection admin->blood rna_ext RNA Extraction biopsy->rna_ext elisa ELISA blood->elisa qpcr RT-qPCR rna_ext->qpcr

Caption: Experimental workflow for this compound LNP formulation and NHP studies.

Proposed Mechanism of Action

mechanism_of_action cluster_circulation Systemic Circulation cluster_hepatocyte Hepatocyte lnp This compound LNP apoE Apolipoprotein E (ApoE) lnp->apoE binds to lnp_apoE LNP-ApoE Complex lnp->lnp_apoE apoE->lnp_apoE receptor Receptor-Mediated Endocytosis lnp_apoE->receptor targets endosome Endosome receptor->endosome escape Endosomal Escape endosome->escape cargo siRNA / mRNA Cargo escape->cargo risc RISC (for siRNA) cargo->risc if siRNA translation Translation (for mRNA) cargo->translation if mRNA silencing mRNA Cleavage (Gene Silencing) risc->silencing protein Protein Expression translation->protein

Caption: Proposed mechanism of ApoE-mediated uptake of this compound LNPs in hepatocytes.

References

Application Notes and Protocols for the Characterization of CKK-E12 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the comprehensive characterization of CKK-E12 lipopeptide nanoparticles (LPNs). This compound nanoparticles have emerged as a potent and selective non-viral delivery system for siRNA and mRNA, particularly targeting hepatocytes for gene silencing and therapy.[1][2][3] Accurate and thorough characterization is crucial for ensuring the quality, efficacy, and safety of these delivery vehicles.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound nanoparticles is essential for formulation optimization, stability assessment, and predicting in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound nanoparticles, compiled from various studies.

ParameterValueMethodReference
Particle Size (Diameter) 35 - 85 nmCryo-Transmission Electron Microscopy (Cryo-TEM)[3]
~70 nmNot Specified[4]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)General expectation for monodisperse samples
Zeta Potential Near-neutral or slightly negative at physiological pHElectrophoretic Light Scattering (ELS)[5]
siRNA Encapsulation Efficiency > 90%RiboGreen Assay[5]
ComponentMolar Ratio (%)Reference
This compound50[6]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)38.5[6]
Cholesterol10[6]
1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)1.5[6]

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below.

This compound Nanoparticle Formulation

This protocol describes the formulation of this compound LPNs using a microfluidic mixing approach.[7]

Materials:

  • This compound lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)

  • Ethanol (B145695)

  • siRNA or mRNA cargo

  • 10 mM Sodium Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:38.5:10:1.5.[6]

  • Prepare the aqueous phase by diluting the siRNA or mRNA in 10 mM sodium citrate buffer (pH 3.0).[7]

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

  • Set the flow ratio of the aqueous phase to the ethanol phase at 3:1.[7]

  • Initiate mixing at a total flow rate of 4 mL/min.[7]

  • The resulting nanoparticle suspension is collected.

  • Dialyze the nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated cargo.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Store the this compound LPNs at 4°C.

Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • This compound nanoparticle suspension

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute a small aliquot of the this compound nanoparticle suspension in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS).

  • Perform at least three replicate measurements to ensure reproducibility.

  • Analyze the data to obtain the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of nanoparticle morphology and size. Negative staining is a common method for preparing liposome (B1194612) samples for TEM.

Materials:

  • This compound nanoparticle suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Place a drop of the this compound nanoparticle suspension onto a TEM grid for 1-2 minutes.

  • Blot off the excess suspension using filter paper.

  • Apply a drop of the negative staining solution to the grid for 1-2 minutes.

  • Blot off the excess staining solution.

  • Allow the grid to air-dry completely.

  • Image the prepared grid using a TEM.

  • Analyze the resulting micrographs to determine the size, shape, and internal structure of the nanoparticles. This compound LPNs are typically spherical with a textured interior.[3]

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the surface charge of nanoparticles and is a critical indicator of colloidal stability.

Materials:

  • This compound nanoparticle suspension

  • ELS instrument (often integrated with a DLS system)

  • Disposable folded capillary cells

Procedure:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound nanoparticle suspension in 0.1x PBS to reduce the ionic strength of the medium, which can affect the measurement.[8]

  • Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

  • Perform at least three replicate measurements.

siRNA/mRNA Encapsulation Efficiency and In Vitro Release

The Quant-iT RiboGreen assay is a sensitive method to determine the amount of encapsulated nucleic acid. An in vitro release study can be performed to understand the release kinetics of the cargo.

Materials:

  • This compound nanoparticle suspension loaded with siRNA/mRNA

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (10% v/v)

  • TE buffer

  • Fluorescence microplate reader

  • PBS (pH 7.4 and pH 5.5 to mimic endosomal conditions)

  • Centrifugal filter devices

Protocol for Encapsulation Efficiency:

  • Total RNA Measurement:

    • Dilute the nanoparticle suspension 100-fold in TE buffer.

    • Add 10% v/v Triton X-100 to disrupt the nanoparticles and release the encapsulated RNA.

    • Use the RiboGreen assay according to the manufacturer's protocol to measure the total RNA concentration.

  • Free RNA Measurement:

    • Dilute the nanoparticle suspension 100-fold in TE buffer without adding Triton X-100.

    • Use the RiboGreen assay to measure the concentration of unencapsulated (free) RNA.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol for In Vitro Release:

  • Disperse the siRNA-loaded this compound nanoparticles in PBS at pH 7.4 and pH 5.5.

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time points, take an aliquot of the suspension and separate the released siRNA from the nanoparticles using a centrifugal filter device.

  • Quantify the amount of siRNA in the filtrate using the RiboGreen assay.

  • Calculate the cumulative percentage of siRNA released over time.

Visualizations

Experimental Workflow

G cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_functional 3. Functional Characterization formulation Microfluidic Mixing (this compound, DSPC, Cholesterol, PEG-lipid, siRNA/mRNA) dls DLS (Size, PDI) formulation->dls tem TEM (Morphology, Size) formulation->tem zeta Zeta Potential (Surface Charge) formulation->zeta loading Encapsulation Efficiency (RiboGreen Assay) formulation->loading release In Vitro Release (pH 7.4 & 5.5) loading->release

Caption: Workflow for the formulation and characterization of this compound nanoparticles.

Signaling Pathway of this compound Mediated siRNA/mRNA Delivery

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte lnp This compound LNP (siRNA/mRNA loaded) apoe Apolipoprotein E (ApoE) lnp->apoe ApoE Binding internalization Dynamin-Dependent Macropinocytosis apoe->internalization Uptake endosome Endosome internalization->endosome escape Endosomal Escape endosome->escape payload siRNA / mRNA escape->payload cytosol Cytosol risc RISC Loading (siRNA) -> Gene Silencing payload->risc translation Translation (mRNA) -> Protein Production payload->translation

References

Application Notes and Protocols for CKK-E12 Mediated RNA Delivery to Treat Liver Genetic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The targeted delivery of RNA therapeutics to the liver holds immense promise for the treatment of a wide array of genetic disorders.[1][2] CKK-E12 is a novel ionizable amino lipid that has demonstrated exceptional potency and selectivity for delivering RNA payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to hepatocytes.[1][3][4][5] This document provides detailed application notes and protocols for utilizing this compound-formulated lipid nanoparticles (LNPs) for research and preclinical development in the context of liver genetic diseases.

This compound is characterized by a dilysine-derived diketopiperazine core with four amino alcohol-based lipid tails.[3][6] When formulated into LNPs with helper lipids, this compound enables efficient encapsulation of RNA and facilitates its delivery to target liver cells. The mechanism of uptake is primarily mediated by the adsorption of Apolipoprotein E (ApoE) to the LNP surface, leading to cellular internalization via macropinocytosis.[1][3][7] An alternative, ApoE-independent pathway involving serum albumin has also been identified.[8][9]

These application notes summarize the key quantitative data regarding the efficacy and safety of this compound LNPs and provide detailed protocols for their formulation, characterization, and in vivo application.

Data Presentation

Table 1: In Vivo Efficacy of this compound for siRNA Delivery
SpeciesTarget GeneEfficacy MetricValueReference
MiceFactor VII (FVII)ED₅₀~0.002 mg/kg[1][3][5][7]
RatsNot SpecifiedED₅₀< 0.01 mg/kg[1][3][5]
Non-human PrimatesTransthyretin (TTR)Gene Silencing>95% at 0.3 mg/kg[1][3][6]
Table 2: Hepatocyte Specificity of this compound Mediated siRNA Delivery in Mice
Target GeneCell TypeOrganGene SilencingReference
Phosphatase and tensin homolog (Pten)HepatocytesLiver~80%[6]
PtenEndothelial Cells (CD31+)LiverNo significant silencing[1]
PtenLeukocytes (CD45+)LiverNo significant silencing[1]
Tie2Endothelial CellsLiver, Heart, Lung, KidneyWeak silencing at 1 mg/kg[1][7]
CD45Immune CellsSpleen, Peritoneal Cavity, Bone MarrowMild to medium silencing at 1 mg/kg[1][7]
Table 3: Comparative In Vivo Efficacy of this compound for mRNA Delivery in Mice
Reporter ProteinLNP FormulationDoseSerum Protein ConcentrationReference
Human Erythropoietin (hEPO)This compound LNP0.75 mg/kg7100 ± 700 ng/mL[10]
Human Erythropoietin (hEPO)OF-02 LNP0.75 mg/kg14200 ± 1500 ng/mL[10]
Table 4: Safety Profile of this compound
SpeciesMetricValueReference
RatsWell-tolerated dose>1 mg/kg[1][3][7]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) for RNA Delivery

Objective: To formulate this compound LNPs encapsulating siRNA or mRNA for in vivo delivery.

Materials:

Procedure:

  • Lipid Stock Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components can be varied, with a common starting point being:

      • This compound: 35 mol%

      • DOPE: 16 mol%

      • Cholesterol: 46.5 mol%

      • C14-PEG2000: 2.5 mol%[13]

      • Alternative formulation: this compound: 50 mol%, DSPC: 38.5 mol%, Cholesterol: 10 mol%, DMG-PEG2000: 1.5 mol%[11]

  • RNA Solution Preparation:

    • Dilute the RNA (siRNA or mRNA) in 10 mM sodium citrate buffer (pH 3.0).[13]

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the RNA solution in citrate buffer into another.

    • Set the flow ratio of the ethanol phase to the aqueous phase to 1:3.[13]

    • Set the total flow rate (e.g., 4 mL/min for this compound).[13]

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated RNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The mean particle diameter should be around 70 nm.[3][6]

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the LNPs.

    • Visualize the morphology of the LNPs using Cryogenic Transmission Electron Microscopy (Cryo-TEM), which should show spherical particles.[3]

Protocol 2: In Vivo Administration of this compound LNPs in Mice

Objective: To deliver RNA-loaded this compound LNPs to the liver in mice for gene silencing or protein expression studies.

Materials:

  • RNA-loaded this compound LNPs in PBS

  • Wild-type mice (e.g., C57BL/6)

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Animal handling and restraint equipment

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Dose Preparation:

    • Dilute the RNA-loaded this compound LNP suspension in sterile PBS to achieve the desired final dose in a suitable injection volume (e.g., 100-200 µL).

  • Intravenous Administration:

    • Restrain the mouse.

    • Administer the LNP suspension via tail vein injection.

  • Post-injection Monitoring:

    • Monitor the animals for any adverse effects according to institutional guidelines.

Protocol 3: Assessment of In Vivo Gene Silencing (siRNA)

Objective: To quantify the extent of target gene knockdown in the liver following administration of siRNA-loaded this compound LNPs.

Materials:

  • Liver tissue samples from treated and control mice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer

  • BCA protein assay kit

  • Antibodies for the target protein and a loading control (e.g., beta-actin) for Western blotting

  • ELISA kit for secreted proteins (if applicable, e.g., Factor VII)

Procedure:

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice and harvest the liver.

  • mRNA Level Quantification (qPCR):

    • Extract total RNA from a portion of the liver tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Perform qPCR to determine the relative expression levels of the target gene mRNA, normalized to the housekeeping gene.

  • Protein Level Quantification (Western Blot or ELISA):

    • For intracellular proteins, homogenize a portion of the liver tissue in lysis buffer and quantify the total protein concentration. Perform Western blotting to assess the target protein levels.

    • For secreted proteins, collect blood samples at various time points and perform an ELISA to measure the protein concentration in the serum.

Protocol 4: Assessment of In Vivo Protein Expression (mRNA)

Objective: To quantify the expression of a reporter or therapeutic protein in the liver following administration of mRNA-loaded this compound LNPs.

Materials:

  • Blood and/or liver tissue samples from treated and control mice

  • ELISA kit for the expressed protein

  • Bioluminescence imaging system (for luciferase reporter)

  • Luciferin (B1168401) substrate

Procedure:

  • Sample Collection:

    • At desired time points post-injection (e.g., 6 hours for peak expression), collect blood and/or harvest the liver.[13]

  • Quantification of Secreted Proteins (ELISA):

    • Isolate serum from blood samples.

    • Perform an ELISA to measure the concentration of the secreted protein.

  • In Vivo Imaging of Reporter Proteins (Bioluminescence):

    • If using a luciferase reporter, administer the luciferin substrate to the mice.

    • Image the mice using a bioluminescence imaging system to visualize and quantify the light emission from the liver.

  • Ex Vivo Imaging:

    • After in vivo imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to confirm the localization of protein expression.[13]

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study cluster_assessment Efficacy Assessment lipids This compound & Helper Lipids in Ethanol mix Microfluidic Mixing lipids->mix rna RNA (siRNA/mRNA) in Citrate Buffer rna->mix lnp RNA-loaded LNPs mix->lnp dls Size & PDI (DLS) lnp->dls encap Encapsulation Efficiency lnp->encap tem Morphology (Cryo-TEM) lnp->tem inject IV Injection in Mice lnp->inject assess Efficacy Assessment inject->assess silencing Gene Silencing (qPCR, Western, ELISA) assess->silencing expression Protein Expression (ELISA, Imaging) assess->expression

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

mechanism_of_action cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte lnp This compound LNP apoe ApoE lnp->apoe albumin Albumin lnp->albumin lnp_complex LNP-Protein Complex apoe->lnp_complex albumin->lnp_complex macropinocytosis Macropinocytosis lnp_complex->macropinocytosis membrane Cell Membrane endosome Endosome macropinocytosis->endosome release Endosomal Escape endosome->release cytoplasm Cytoplasm release->cytoplasm rna RNA cytoplasm->rna effect Therapeutic Effect (Gene Silencing or Protein Translation) rna->effect

Caption: Mechanism of this compound LNP uptake and RNA delivery in hepatocytes.

References

Ex-Vivo Engineering of Dendritic Cells with CKK-E12 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ex-vivo engineering of dendritic cells (DCs) represents a potent strategy for developing novel immunotherapies against cancer and infectious diseases. As the most powerful antigen-presenting cells, DCs are capable of inducing robust antigen-specific immune responses.[1] The use of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) encoding tumor-associated antigens or other immunostimulatory molecules directly to DCs ex vivo allows for precise control over antigen presentation and cellular activation before their re-administration to the patient. This approach circumvents potential systemic toxicities associated with in vivo LNP administration and ensures that a well-defined, activated DC population is delivered.[2][3]

Among the various ionizable lipids used in LNP formulations, cKK-E12 has demonstrated significant efficacy in mRNA delivery and induction of potent T cell responses.[4][5] This document provides detailed application notes and protocols for the ex-vivo engineering of dendritic cells using this compound LNPs, including methodologies for DC generation, LNP formulation, and functional assessment.

Data Summary

The following tables summarize the quantitative data on the activation and maturation of bone marrow-derived dendritic cells (BMDCs) following treatment with this compound LNPs encapsulating ovalbumin mRNA (OVA-mRNA).

Table 1: Upregulation of DC Maturation Markers by this compound-OVA-mRNA LNPs [2][4]

MarkerLNP FormulationConcentration (ng/mL)Mean Fluorescence Intensity (MFI)Fold Change vs. Untreated
CD40 This compound-cho-10%DOPE20HighSignificant Upregulation
This compound-sito-30%DOPE20HighSignificant Upregulation
CD86 This compound-cho-10%DOPE20HighSignificant Upregulation
This compound-sito-30%DOPE20HighSignificant Upregulation
MHC Class I (SIINFEKL) LNP-mRNAOVA0-500Dose-dependent increase-
MHC Class II LNP-mRNAOVA0-500Dose-dependent increase-
CCR7 LNP-mRNAOVA0-500Dose-dependent increase-

Table 2: Cytokine Production by BMDCs and T cells Co-cultured with this compound-OVA-mRNA LNP-treated BMDCs [2][4]

CytokineCell TypeLNP FormulationConcentration (ng/mL)Secretion Level
IL-12 BMDCsLNP-mRNAOVA0-500Dose-dependent increase
BMDCsThis compound-cho-10%DOPE20High
IFN-γ OT-I T cellsThis compound-cho-10%DOPE20High
OT-I T cellsThis compound-sito-30%DOPE20High
TNF-α OT-I T cellsThis compound-cho-10%DOPE20High
OT-I T cellsThis compound-sito-30%DOPE20High
IL-2 OT-I T cellsThis compound-cho-10%DOPE20High
OT-I T cellsThis compound-sito-30%DOPE20High

Experimental Protocols

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the isolation and in vitro differentiation of DC progenitors from mouse bone marrow.[2]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • 70% Ethanol (B145695)

  • RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)

  • Recombinant mouse Flt3L (200 ng/mL)

  • Recombinant mouse GM-CSF (20 ng/mL)

  • ACK lysis buffer

  • 70 µm cell strainer

Procedure:

  • Euthanize mice and sterilize the hind legs with 70% ethanol.

  • Dissect the femurs and tibias and clean them of surrounding muscle tissue.

  • Cut the ends of the bones and flush the marrow out with RPMI-1640 medium using a 25-gauge needle and syringe.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.

  • Quench the lysis by adding an excess of RPMI-1640 medium and centrifuge again.

  • Resuspend the cells in complete RPMI-1640 medium supplemented with Flt3L and GM-CSF.

  • Culture the cells for 9 days in a humidified incubator at 37°C and 5% CO2. Add fresh media with cytokines every 3 days.

Protocol 2: Formulation of this compound LNPs with mRNA

This protocol outlines the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing.[6]

Materials:

  • Ionizable lipid: this compound

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

  • Cholesterol

  • PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding ovalbumin)

  • 100% Ethanol

  • 10 mM Sodium Citrate (B86180) Buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

  • Prepare the lipid mixture in 100% ethanol. A common molar ratio for the lipids (this compound:DOPE:Cholesterol:DMG-PEG 2000) is 35:16:46.5:2.5.[6]

  • Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

  • Combine the two solutions using the microfluidic device at a flow ratio of 1:3 (ethanol:aqueous phase) with a total flow rate of 4-12 mL/min.[6]

  • Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and buffer exchange.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 3: Ex-Vivo Engineering and Maturation of BMDCs

This protocol details the treatment of cultured BMDCs with this compound LNPs.[2]

Materials:

  • Day 9 cultured BMDCs (from Protocol 1)

  • This compound LNPs with encapsulated mRNA (from Protocol 2)

  • Complete RPMI-1640 medium

Procedure:

  • After 9 days of culture, harvest the differentiated BMDCs.

  • Plate the BMDCs in fresh complete RPMI-1640 medium.

  • Add the this compound-mRNA LNPs to the DC cultures at the desired mRNA concentration (e.g., 0-500 ng/well).[2]

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • After 24 hours, the engineered DCs are ready for downstream applications, such as functional assays or adoptive transfer.

Protocol 4: Flow Cytometry Analysis of DC Maturation

This protocol describes the assessment of DC maturation markers using flow cytometry.

Materials:

  • Engineered BMDCs (from Protocol 3)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against mouse CD11c, CD40, CD86, MHC Class I, MHC Class II, CCR7

  • Flow cytometer

Procedure:

  • Harvest the engineered BMDCs and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes on ice.

  • Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the CD11c+ population to assess the expression of maturation markers.

Visualizations

Signaling Pathways and Experimental Workflows

LNP_DC_Activation_Pathway This compound LNP-mediated Dendritic Cell Activation Pathway cluster_LNP This compound LNP cluster_DC Dendritic Cell LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release TLR Endosomal TLRs (TLR3, TLR7/8) Endosome->TLR Cytosol Cytosol Translation Antigen Translation Cytosol->Translation RIG_I Cytosolic Sensors (RIG-I, MDA5) Cytosol->RIG_I mRNA_Release->Cytosol Antigen Antigen Translation->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I MHC_II MHC Class II Presentation Antigen->MHC_II TBK1_IRF7 TBK1/IRF7 Phosphorylation TLR->TBK1_IRF7 NFkB NF-κB Pathway TLR->NFkB RIG_I->TBK1_IRF7 RIG_I->NFkB Type_I_IFN Type I IFN Production TBK1_IRF7->Type_I_IFN Cytokines Pro-inflammatory Cytokine Production (IL-12, TNF-α) NFkB->Cytokines Maturation Upregulation of Co-stimulatory Molecules (CD40, CD86, CCR7) Type_I_IFN->Maturation Cytokines->Maturation

Caption: this compound LNP-mediated DC activation pathway.

ExVivo_DC_Engineering_Workflow Ex-Vivo Dendritic Cell Engineering Workflow cluster_0 Step 1: DC Generation cluster_1 Step 2: LNP Formulation cluster_2 Step 3: DC Engineering cluster_3 Step 4: Functional Assessment & Application BM_Isolation Isolate Bone Marrow Progenitors from Mice Differentiation Differentiate into BMDCs (9 days with Flt3L & GM-CSF) BM_Isolation->Differentiation Incubation Incubate BMDCs with This compound LNPs (24h) Differentiation->Incubation LNP_Prep Formulate this compound LNPs with mRNA Cargo LNP_Prep->Incubation Harvest Harvest Engineered DCs Incubation->Harvest Flow_Cytometry Flow Cytometry Analysis (Maturation Markers) Harvest->Flow_Cytometry Cytokine_Assay Cytokine Secretion Assay (ELISA) Harvest->Cytokine_Assay T_Cell_Assay T Cell Co-culture & Proliferation Assay Harvest->T_Cell_Assay Adoptive_Transfer Adoptive Transfer into Recipient Mice Harvest->Adoptive_Transfer

Caption: Workflow for ex-vivo engineering of dendritic cells.

Conclusion

The ex-vivo engineering of dendritic cells using this compound LNPs provides a robust and controllable platform for generating potent, antigen-specific immune responses. The protocols and data presented herein offer a comprehensive guide for researchers and drug developers to harness this technology for the advancement of cancer immunotherapy and vaccine development. The ability of this compound LNPs to efficiently deliver mRNA and stimulate DC maturation underscores their potential in next-generation cellular therapies.

References

Application Notes and Protocols for CKK-E12 LNP Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) incorporating the ionizable cationic lipid CKK-E12 have emerged as a potent vehicle for the delivery of mRNA therapeutics. Ensuring the stability and integrity of these LNPs from manufacturing to administration is critical for their therapeutic efficacy and safety. These application notes provide a comprehensive overview of the storage conditions and stability profile of this compound LNPs. Detailed protocols for formulation and key stability-indicating assays are provided to guide researchers in the consistent production and evaluation of these advanced drug delivery systems.

This compound LNP Storage Conditions

Proper storage is paramount to preserving the physicochemical properties and biological activity of this compound LNPs. While frozen storage is the standard for long-term preservation of many LNP formulations, research into non-frozen storage conditions is crucial for improving logistical feasibility and reducing costs associated with the cold chain.[1][2]

Recommended Storage Temperatures:

  • Long-term Storage: -80°C is recommended for the long-term preservation of this compound LNP bioactivity.

  • Mid-term Storage: -20°C can also be utilized, often in the presence of cryoprotectants like sucrose, to maintain stability for several months.[3]

  • Short-term Storage: 2-8°C (refrigerated) may be suitable for short durations, although a gradual decline in in vitro activity may be observed over several weeks.[1][2]

  • Room Temperature (25°C): Extended storage at room temperature is generally not recommended due to a more rapid loss of biological function.[1][2]

Stability Profile of this compound LNPs

The stability of this compound LNPs can be assessed by monitoring their physical and biological characteristics over time under various storage conditions. While physical parameters such as size and mRNA encapsulation may remain stable, the ultimate measure of stability is the retained biological activity of the mRNA payload.[1][2]

Physicochemical Stability

Studies have shown that this compound LNPs can maintain their core physicochemical attributes over several weeks, even at non-frozen temperatures.[1][2]

Table 1: Summary of Physicochemical Stability of this compound LNPs over 9 Weeks [1][2]

Storage TemperatureHydrodynamic DiameterPolydispersity Index (PDI)Zeta PotentialEncapsulation Efficiency
2-8°C Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change
25°C Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change
40°C Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change

Note: "Minimal Change" indicates that the parameters remained within the acceptable range for LNP formulations over the studied period.

Biological Stability

A critical finding is the potential disconnect between physicochemical stability and biological function. While assays like RiboGreen may show consistent mRNA content, the translational activity of the mRNA can decrease over time, especially at higher storage temperatures.[1][2] This underscores the importance of functional assays in any stability program.

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a reproducible method for generating uniform nanoparticles.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA cargo

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sodium Citrate Buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)

Procedure:

  • Prepare Lipid Stock Solution:

    • In ethanol, dissolve this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.

  • Prepare mRNA Solution:

    • Dilute the mRNA cargo in 10 mM Sodium Citrate Buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Combine the solutions using a 1:3 flow ratio (ethanol:aqueous phase) with a total flow rate of 4 mL/min.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at the desired temperature (e.g., 4°C for short-term or -80°C for long-term).

G cluster_prep Preparation cluster_process Processing cluster_output Final Product Lipids Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Flow Ratio 1:3 (Ethanol:Aqueous) Total Flow Rate 4 mL/min Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 3.0) mRNA->Mixing Purification Dialysis vs. PBS (pH 7.4) Removes Ethanol Removes Unencapsulated mRNA Mixing->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP This compound LNP Formulation Sterilization->Final_LNP

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the use of the Quant-iT RiboGreen RNA assay to determine the percentage of mRNA encapsulated within the LNPs.

Materials:

  • This compound LNP sample

  • Quant-iT RiboGreen RNA Assay Kit (including RiboGreen reagent and TE buffer)

  • Triton X-100 (1% in TE buffer)

  • RNase-free water

  • Black 96-well plate

  • Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RNA Standard Curve:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total RNA): Add LNP sample and 1% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.

    • Set 2 (Free RNA): Add LNP sample and TE buffer without Triton X-100.

  • RiboGreen Addition:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

    • Add the diluted RiboGreen reagent to all standard and sample wells.

  • Incubation and Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Calculate the RNA concentration in each sample set using the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

G cluster_samples Sample Preparation cluster_assay Assay cluster_analysis Analysis LNP_Sample This compound LNP Sample Total_RNA LNP + Triton X-100 (Lysis) LNP_Sample->Total_RNA Free_RNA LNP in Buffer (Intact) LNP_Sample->Free_RNA Add_RiboGreen Add RiboGreen Reagent Total_RNA->Add_RiboGreen Free_RNA->Add_RiboGreen Measure_Fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) Add_RiboGreen->Measure_Fluorescence Calculate_Conc Calculate RNA Concentration (vs. Standard Curve) Measure_Fluorescence->Calculate_Conc Calculate_EE Calculate Encapsulation Efficiency (%) Calculate_Conc->Calculate_EE

Protocol 3: In Vitro Transfection and Protein Expression Assay

This protocol is for assessing the biological activity of this compound LNPs by measuring the expression of a reporter protein (e.g., EGFP or Luciferase) in a cell line.

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., EGFP or Luciferase)

  • HEK293 cells or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • For Luciferase: Luciferase assay reagent

  • For EGFP: Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C, 5% CO2.

  • LNP Treatment:

    • Dilute the this compound LNP samples to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C, 5% CO2.

  • Quantification of Protein Expression:

    • For Luciferase:

      • Lyse the cells and add the luciferase assay reagent.

      • Measure luminescence using a plate reader.

    • For EGFP:

      • Wash the cells with PBS.

      • Analyze the percentage of EGFP-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.

Cellular Uptake and Intracellular Trafficking

The delivery of the mRNA cargo to the cytoplasm is a multi-step process. This compound LNPs are thought to be internalized by cells through endocytic pathways such as macropinocytosis. Following internalization, the LNP must escape the endosome to release the mRNA into the cytoplasm where it can be translated into protein. The acidic environment of the endosome protonates the ionizable this compound lipid, which is believed to facilitate the disruption of the endosomal membrane and subsequent cargo release.

G cluster_cellular Cellular Environment Extracellular Extracellular Space Cytoplasm Cytoplasm Translation mRNA Translation (Ribosomes) Endosome Endosome (Acidic pH) Escape Endosomal Escape Endosome->Escape 3 LNP This compound LNP Internalization Cellular Uptake (e.g., Macropinocytosis) LNP->Internalization 1 Internalization->Endosome 2 Escape->Cytoplasm 4. mRNA Release Protein Therapeutic Protein Translation->Protein 5

Conclusion

The stability of this compound LNPs is a multifaceted issue that requires the assessment of both physicochemical properties and, critically, biological function. While these LNPs can exhibit good physical stability under refrigerated conditions for short periods, long-term preservation of their therapeutic potential necessitates frozen storage. The protocols provided herein offer a standardized framework for the formulation and comprehensive stability testing of this compound LNPs, enabling researchers to ensure the quality and efficacy of their mRNA-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: CKK-E12 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CKK-E12 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving and troubleshooting the encapsulation of nucleic acids using this compound ionizable lipids.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP formulation, providing potential causes and solutions in a direct question-and-answer format.

Question: Why is my mRNA/siRNA encapsulation efficiency (EE%) consistently low?

Answer:

Low encapsulation efficiency is a frequent challenge that can stem from several factors related to your formulation components, process parameters, and the nucleic acid cargo itself.

Potential Causes & Solutions:

  • Suboptimal N/P Ratio: The ratio of the total moles of nitrogen (N) in the ionizable lipid (this compound) to the moles of phosphate (B84403) (P) in the nucleic acid backbone is critical. An improper ratio can lead to inefficient complexation.

    • Solution: Titrate the N/P ratio to find the optimal range for your specific nucleic acid. Start with a common ratio (e.g., 3:1 to 6:1) and test incremental variations.

  • Incorrect pH of Buffers: this compound requires an acidic environment (typically pH 3-5) to become protonated and positively charged, which is essential for interacting with the negatively charged nucleic acid backbone.[1]

    • Solution: Ensure your aqueous phase buffer (e.g., sodium citrate) is within the optimal pH range. Verify the pH of the buffer immediately before use.

  • Poor Nucleic Acid Quality: Degraded or aggregated mRNA/siRNA will not encapsulate efficiently.

    • Solution: Verify the integrity of your nucleic acid using gel electrophoresis or a Bioanalyzer. Ensure it is free of contaminants and aggregates.

  • Inadequate Mixing or Incorrect Flow Rates (Microfluidics): The speed and ratio at which the lipid-ethanol and nucleic acid-aqueous phases are mixed are crucial for creating the conditions necessary for nanoparticle self-assembly and encapsulation.

    • Solution: Optimize the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). A common starting point for the FRR (aqueous:organic) is 3:1.[2] Systematically adjust these parameters to see the impact on EE%.

  • Lipid Component Issues: The quality and ratio of all four lipid components (ionizable, helper, cholesterol, PEG-lipid) are vital for forming stable LNPs that can efficiently encapsulate cargo.[3]

    • Solution:

      • Confirm the molar ratios of your lipid mix. A previously reported ratio for this compound is 35% ionizable lipid (this compound), 16% helper lipid (DOPE), 46.5% cholesterol, and 2.5% PEG-lipid (C14-PEG2000).[4]

      • Ensure lipids are fully dissolved in ethanol (B145695) and have not precipitated.

      • Use high-purity lipids from a reputable source.

G cluster_start Problem Identification cluster_checks Primary Checks cluster_process Process Parameter Optimization cluster_result Outcome start Low Encapsulation Efficiency (<90%) check_mrna Verify mRNA/siRNA Integrity & Purity start->check_mrna check_lipids Confirm Lipid Ratios & Dissolution start->check_lipids check_ph Check Aqueous Buffer pH (3-5) start->check_ph opt_np Optimize N/P Ratio (e.g., 3:1 to 6:1) check_mrna->opt_np check_lipids->opt_np check_ph->opt_np opt_frr Adjust Flow Rate Ratio (e.g., 3:1 Aqueous:Organic) opt_np->opt_frr If EE% still low opt_tfr Vary Total Flow Rate (TFR) opt_frr->opt_tfr If EE% still low end_node High Encapsulation Efficiency (>95%) opt_tfr->end_node

Question: My LNP size is too large or the Polydispersity Index (PDI) is too high (>0.2). What should I do?

Answer:

Particle size and PDI are critical quality attributes that affect biodistribution, cellular uptake, and overall efficacy.[5] High values often point to issues with the formulation process or component ratios.

Potential Causes & Solutions:

  • PEG-Lipid Concentration: The PEG-lipid is crucial for controlling particle size and preventing aggregation.[5]

    • Solution: Ensure the molar percentage of the PEG-lipid is correct (e.g., ~1.5-2.5%). A slightly higher concentration can sometimes help reduce particle size, but too much can negatively impact efficacy.

  • Flow Rate Issues: The TFR in a microfluidic system significantly impacts the final particle size. Higher TFRs generally lead to smaller particles due to more rapid and uniform mixing.

    • Solution: Incrementally increase the TFR while maintaining the optimal FRR. Monitor the effect on both size and PDI.

  • Lipid Aggregation Before Mixing: If the lipid solution is not fully solubilized, it can lead to the formation of larger, irregular particles.

    • Solution: Ensure all lipid components are completely dissolved in ethanol. Gentle warming or vortexing may be required. Prepare the lipid mix fresh if possible.

  • Post-Formulation Aggregation: LNPs can aggregate after formation if not transferred to a suitable buffer.

    • Solution: Immediately after formation, dilute the LNP solution or perform buffer exchange (e.g., via dialysis or tangential flow filtration) into a neutral storage buffer like PBS.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a this compound LNP formulation and what are their functions?

A1: A typical this compound LNP formulation consists of four main lipid components, each with a specific role:[3][6]

  • Ionizable Lipid (this compound): This is the core functional component. At an acidic pH during formulation, it becomes positively charged to bind and encapsulate the negatively charged nucleic acid. At physiological pH, it is nearly neutral, reducing toxicity. It also facilitates endosomal escape within the target cell.[1][3]

  • Helper Lipid (e.g., DOPE or DSPC): This is a phospholipid that aids in the structural integrity of the LNP and can promote membrane fusion, which is important for endosomal escape.[3]

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid layer, enhancing particle stability and promoting membrane fusion.[7]

  • PEG-Lipid (e.g., C14-PEG2000): A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This sterically stabilizes the particles, controls their size during formation, and prevents aggregation.[1][5]

Q2: What is a typical starting formulation for this compound LNPs?

A2: A widely cited formulation provides a robust starting point for optimization. The lipid components and process parameters are summarized in the table below.

ParameterRecommended Value / ComponentFunctionReference
Ionizable Lipid This compoundEncapsulation & Endosomal Escape[4]
Helper Lipid DOPEStructure & Membrane Fusion[4]
Structural Lipid CholesterolStability & Membrane Fusion[4]
PEG-Lipid C14-PEG2000Size Control & Stability[4]
Molar Ratio 35 : 16 : 46.5 : 2.5Optimal balance for formation[4]
Organic Phase Lipids dissolved in 100% EthanolLipid solvent[4]
Aqueous Phase mRNA in 10 mM Sodium Citrate (B86180)Nucleic acid solvent[4]
Aqueous Phase pH pH 3.0Protonates this compound[4]
Flow Rate Ratio 3:1 (Aqueous : Organic)Controls mixing environment[2][4]
Total Flow Rate 4-12 mL/minInfluences particle size[4]

Q3: Which analytical methods are recommended for determining encapsulation efficiency?

A3: Several methods can be used, with the RiboGreen assay being the most common. A comparison is provided below.

MethodPrincipleProsCons
RiboGreen Assay A fluorescent dye (RiboGreen) binds to nucleic acids, causing a large increase in fluorescence. EE% is determined by measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).High sensitivity, widely used, relatively simple.Can be affected by contaminants that interfere with fluorescence. Requires careful standard curve preparation.
Chromatography (SEC/AEX) Size Exclusion (SEC) or Anion Exchange (AEX) chromatography separates free nucleic acid from intact LNPs.Provides high-resolution separation. Can simultaneously measure other parameters like size.[8]Requires specialized equipment (HPLC/FPLC). Method development can be time-consuming.
Capillary Gel Electrophoresis (CGE-LIF) Separates free from encapsulated nucleic acid based on size in a capillary. Laser-Induced Fluorescence (LIF) provides detection.High resolution and sensitivity. Correlates well with RiboGreen results.[9]Requires specialized CGE equipment.

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.

Materials:

  • Ionizable Lipid: this compound

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: C14-PEG2000

  • Solvent: 200-proof Ethanol

  • Nucleic Acid: mRNA

  • Buffer: 10 mM Sodium Citrate, pH 3.0

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr), syringes, sterile tubes.

Procedure:

  • Prepare the Lipid Phase (Organic): a. Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol to achieve a final molar ratio of 35:16:46.5:2.5. b. Ensure complete dissolution by vortexing. The final total lipid concentration in ethanol should be prepared according to your desired scale (e.g., 10-25 mM). c. Draw the lipid solution into a syringe for the organic phase inlet of the microfluidic mixer.

  • Prepare the Nucleic Acid Phase (Aqueous): a. Dilute the mRNA stock to the desired concentration in 10 mM sodium citrate buffer (pH 3.0). b. Draw the mRNA solution into a separate syringe for the aqueous phase inlet.

  • Microfluidic Mixing: a. Set the Total Flow Rate (TFR) on the microfluidic device (e.g., start at 4 mL/min). b. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic). c. Initiate the mixing process. The two phases will combine in the microfluidic cartridge, leading to the self-assembly of LNPs. d. Collect the resulting milky-white LNP suspension in a sterile tube.

  • Downstream Processing: a. Immediately after formation, perform buffer exchange to remove ethanol and switch to a neutral pH storage buffer. b. This is typically done by dialyzing the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with multiple buffer changes.

  • Characterization: a. Measure the final LNP size and PDI using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using the RiboGreen assay (see Protocol 2). c. Filter-sterilize the final LNP formulation through a 0.22 µm filter before storage at 4°C.

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_mixing Formulation cluster_downstream Downstream Processing lipids Dissolve Lipids in Ethanol (this compound, DOPE, Chol, PEG) mixer Microfluidic Mixing FRR = 3:1 TFR = 4-12 mL/min lipids->mixer mrna Dilute mRNA in Citrate Buffer (pH 3) mrna->mixer dialysis Buffer Exchange (Dialysis vs. PBS) mixer->dialysis characterization Characterization (Size, PDI, EE%) dialysis->characterization final_lnp Final this compound LNP Product characterization->final_lnp

Protocol 2: Measuring Encapsulation Efficiency with RiboGreen Assay

Principle: The RiboGreen dye fluoresces minimally in solution but becomes highly fluorescent upon binding to nucleic acids. By measuring the fluorescence of an LNP sample before and after disruption with a detergent, the amount of encapsulated vs. free nucleic acid can be determined.

Materials:

  • Quant-iT RiboGreen Reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • LNP sample

  • mRNA standard of known concentration

  • 96-well black plate for fluorescence reading

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standard Curve: a. Prepare a series of mRNA standards in TE buffer (e.g., from 0 ng/mL to 1000 ng/mL).

  • Prepare Samples: a. For each LNP formulation, prepare two sets of dilutions in TE buffer in triplicate in the 96-well plate. b. Set A (Measures Free mRNA): Dilute the LNP sample in TE buffer to a suitable concentration. c. Set B (Measures Total mRNA): Dilute the LNP sample in TE buffer containing 0.2-0.5% Triton X-100 to lyse the LNPs and release all mRNA. Incubate for 10 minutes.

  • Prepare RiboGreen Working Solution: a. Dilute the stock RiboGreen reagent 1:200 in TE buffer. This solution is light-sensitive and should be used promptly.

  • Measurement: a. Add an equal volume of the RiboGreen working solution to all wells (standards and samples). b. Incubate for 5 minutes at room temperature, protected from light. c. Measure fluorescence using a plate reader (Excitation ~480 nm, Emission ~520 nm).

  • Calculation: a. Use the standard curve to determine the concentration of mRNA in Set A ([Free mRNA]) and Set B ([Total mRNA]). b. Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] x 100

References

CKK-E12 Formulation Instability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with CKK-E12-based lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound LNP formulation is showing signs of aggregation and precipitation. What are the likely causes and how can I troubleshoot this?

A1: Aggregation and precipitation are common indicators of LNP formulation instability. The primary causes often relate to improper formulation parameters, storage conditions, or component quality.

Troubleshooting Steps:

  • Review Formulation Ratios: The molar ratio of the lipid components is critical for LNP stability. A suboptimal ratio can lead to the exposure of the hydrophobic core or insufficient shielding of the nucleic acid cargo, promoting aggregation.

    • Recommendation: Start with a well-documented molar ratio for this compound formulations. A common starting point is a molar ratio of ionizable lipid (this compound):helper lipid (e.g., DOPE):cholesterol:PEG-lipid of approximately 35:16:46.5:2.5.[1] Systematically vary these ratios to optimize for your specific nucleic acid payload.

  • Assess N:P Ratio: The ratio of the protonatable amines in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) influences encapsulation efficiency and particle stability.

    • Recommendation: An N:P ratio that is too low may result in incomplete nucleic acid encapsulation, leading to aggregation. Conversely, an excessively high N:P ratio can increase toxicity. Aim for an N:P ratio in the range of 3-6 for initial formulations and optimize from there.

  • Check pH of Buffers: The pH of the aqueous buffer during formulation is crucial for the ionization state of this compound and its interaction with the nucleic acid.

    • Recommendation: Use a citrate (B86180) or acetate (B1210297) buffer with a pH between 3 and 5 to ensure the protonation of this compound, which facilitates complexation with the negatively charged nucleic acid. After formation, dialyze against a neutral buffer (e.g., PBS pH 7.4) for storage and in vitro/in vivo applications.

  • Evaluate Storage Conditions: Temperature fluctuations can significantly impact LNP stability. Freeze-thaw cycles are particularly detrimental, often causing particle fusion and aggregation.

    • Recommendation: For short-term storage (up to a few weeks), refrigeration at 2-8°C is often suitable. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can mitigate damage from freezing.

Table 1: Effect of Formulation & Storage Parameters on this compound LNP Stability

ParameterSuboptimal ConditionPotential OutcomeRecommended Starting Point
Lipid Molar Ratio Incorrect ratio of this compound, helper lipids, and PEG-lipidAggregation, low encapsulation efficiencyThis compound:DOPE:Chol:PEG-Lipid ≈ 35:16:46.5:2.5
N:P Ratio Too low (<3) or too high (>10)Poor encapsulation, aggregation, increased toxicity3-6
Aqueous Buffer pH pH > 6 during formulationInefficient nucleic acid complexationpH 3-5 (e.g., citrate buffer)
Storage Temperature Room temperature or repeated freeze-thaw cyclesParticle growth, aggregation, payload degradation2-8°C (short-term), -80°C with cryoprotectant (long-term)
Q2: I'm observing a significant increase in the size and polydispersity index (PDI) of my this compound LNPs over time. What does this indicate and what can I do to improve stability?

A2: An increase in LNP size and PDI, as measured by Dynamic Light Scattering (DLS), is a quantitative indicator of formulation instability, often due to particle fusion or aggregation.

Troubleshooting Steps:

  • Optimize PEG-Lipid Content: The PEGylated lipid provides a steric barrier that prevents aggregation. Insufficient PEG-lipid can lead to particle fusion.

    • Recommendation: The PEG-lipid content is typically between 1-3 mol%. If you observe particle growth, consider slightly increasing the molar percentage of the PEG-lipid in your formulation.

  • Control the Mixing Process: The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase can impact the initial size and uniformity of the LNPs.

    • Recommendation: Utilize a microfluidic mixing device for precise and reproducible mixing. This ensures rapid and homogenous self-assembly of the LNPs, generally resulting in smaller and more uniform particles compared to manual mixing.

  • Ensure High-Quality Components: The purity of the lipids and the integrity of the nucleic acid are paramount. Degraded lipids or nucleic acids can interfere with proper LNP formation and stability.

    • Recommendation: Use high-purity lipids from a reputable supplier. Verify the integrity of your mRNA or siRNA before formulation using an appropriate method like gel electrophoresis.

Experimental Workflow for Stability Assessment:

experimental_workflow cluster_formulation Formulation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Formulate Formulate this compound LNPs Char_T0 Characterize at T=0 (DLS, Encapsulation) Formulate->Char_T0 Store_4C Store at 4°C Char_T0->Store_4C Store_25C Store at 25°C Char_T0->Store_25C Store_FT Freeze-Thaw Cycles Char_T0->Store_FT Analyze_T1 Analyze at T=1 week Store_4C->Analyze_T1 Store_25C->Analyze_T1 Store_FT->Analyze_T1 Analyze_T4 Analyze at T=4 weeks Analyze_T1->Analyze_T4 Analyze_T12 Analyze at T=12 weeks Analyze_T4->Analyze_T12

Caption: Workflow for assessing this compound LNP stability over time under different storage conditions.

Q3: My this compound LNP formulation has low encapsulation efficiency. How can I improve it?

A3: Low encapsulation efficiency means a significant portion of your nucleic acid is not protected within the LNPs, which can lead to degradation and reduced efficacy.

Troubleshooting Steps:

  • Optimize the N:P Ratio: This is one of the most critical factors for high encapsulation efficiency.

    • Recommendation: Perform a titration of the N:P ratio. Formulate several small batches with N:P ratios ranging from 3 to 8 and measure the encapsulation efficiency for each.

  • Ensure Proper pH During Formulation: As mentioned previously, the acidic pH of the aqueous buffer is essential for the electrostatic interaction between the protonated this compound and the negatively charged nucleic acid backbone.

    • Recommendation: Double-check the pH of your citrate or acetate buffer before use. It should be in the 3-5 range.

  • Verify Nucleic Acid Quality: Degraded or fragmented nucleic acids may not be encapsulated as efficiently.

    • Recommendation: Run your mRNA or siRNA on a gel to confirm its integrity before formulating LNPs.

Logical Relationship for Troubleshooting Low Encapsulation:

low_encapsulation_troubleshooting Start Low Encapsulation Efficiency Check_NP Is N:P Ratio Optimized (3-8 range)? Start->Check_NP Adjust_NP Adjust N:P Ratio Check_NP->Adjust_NP No Check_pH Is Formulation Buffer pH Correct (3-5 range)? Check_NP->Check_pH Yes Adjust_NP->Check_pH Adjust_pH Prepare Fresh Buffer at Correct pH Check_pH->Adjust_pH No Check_NA_Quality Is Nucleic Acid Intact? Check_pH->Check_NA_Quality Yes Adjust_pH->Check_NA_Quality Use_High_Quality_NA Use High-Quality, Intact Nucleic Acid Check_NA_Quality->Use_High_Quality_NA No Success Improved Encapsulation Efficiency Check_NA_Quality->Success Yes Use_High_Quality_NA->Success

Caption: Decision tree for troubleshooting low nucleic acid encapsulation in this compound LNPs.

Key Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing
  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve this compound, DOPE, cholesterol, and a PEG-lipid (e.g., C14-PEG2000) in 100% ethanol (B145695) to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[1]

    • The total lipid concentration in the ethanol phase should typically be between 10-25 mM.

    • Gently warm the solution if necessary to fully dissolve the lipids, particularly cholesterol.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA or siRNA stock in a 10-50 mM sodium citrate buffer (pH 3.0-5.0).[1]

    • The final concentration of the nucleic acid will depend on the target N:P ratio and the lipid concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase, typically at 3:1.[1]

    • Set the total flow rate (e.g., 2-12 mL/min). Higher flow rates generally produce smaller LNPs.[1]

    • Initiate mixing. The LNP self-assembly occurs rapidly at the interface of the two streams.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs
  • Size and Polydispersity Index (PDI) Measurement:

    • Use a Dynamic Light Scattering (DLS) instrument.

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to a suitable concentration for measurement (this varies by instrument).

    • Equilibrate the sample to 25°C.

    • Perform at least three measurements and report the average Z-average diameter and PDI.

  • Encapsulation Efficiency Quantification (RiboGreen Assay):

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Leave the second set intact.

    • Add the RiboGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.

    • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • EE (%) = (Total RNA - Free RNA) / Total RNA * 100

      • Where "Total RNA" is the fluorescence from the lysed sample and "Free RNA" is the fluorescence from the intact sample.

References

CKK-E12 LNP Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of CKK-E12 to lipid ratio in Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for formulating and troubleshooting this compound based LNPs for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting molar ratio for formulating this compound LNPs? A standard and widely cited molar ratio for formulating LNPs with the ionizable lipid this compound is 35:16:46.5:2.5 for this compound : DOPE : Cholesterol : C14-PEG2000, respectively.[1][2] This composition has been shown to be effective for robust in vivo gene expression, particularly in the liver.[1]

Q2: What is the primary role of each lipid component in a this compound LNP formulation? Each component plays a critical role:

  • Ionizable Lipid (this compound): This lipid is cationic at a low pH (during formulation) which allows it to complex with the negatively charged mRNA. At physiological pH, it becomes near-neutral, reducing toxicity.[3] It is also crucial for endosomal escape, releasing the mRNA into the cytoplasm.[4]

  • Helper Lipid (e.g., DOPE, DSPC): These are neutral phospholipids (B1166683) that contribute to the structural integrity of the LNP.[5] Helper lipids like DOPE can increase the fusogenicity of LNPs, which aids in the endosomal escape process.[4][6] The choice of helper lipid can also influence LNP stability and organ tropism.[4][7]

  • Structural Lipid (e.g., Cholesterol): Cholesterol is a structural "helper" lipid that modulates the fluidity and stability of the lipid bilayer, potentially promoting membrane fusion and endosomal escape.[5][8]

  • PEG-Lipid (e.g., C14-PEG2000): A small percentage of polyethylene (B3416737) glycol (PEG) conjugated lipid is included to control particle size during formation and to provide a hydrophilic layer that reduces aggregation and prevents rapid clearance from circulation in vivo.[5][9]

Q3: Can I substitute cholesterol with other sterols in a this compound formulation? Yes, substituting cholesterol with other sterol derivatives can alter LNP biodistribution and gene delivery efficiency.[4] For instance, replacing cholesterol with β-sitosterol has been shown to increase the transfection efficiency of this compound LNPs in certain immune cell lines like DC2.4 and RAW264.7.[6]

Q4: What is the N:P ratio and why is it important? The N:P ratio refers to the molar ratio of protonatable nitrogen atoms (N) in the ionizable lipid (like this compound) to the phosphate (B84403) groups (P) in the mRNA backbone.[9] This ratio is critical as it influences mRNA encapsulation, particle stability, cellular uptake, and transfection efficiency.[9] While a specific optimal N:P ratio for this compound is often determined experimentally, clinically relevant LNPs have used N:P ratios in the range of 3 to 6.[9]

Q5: What are the expected physicochemical characteristics of well-formed this compound LNPs? Well-formed this compound LNPs typically exhibit the following characteristics:

  • Particle Size (Diameter): Approximately 80-120 nm.[6]

  • Polydispersity Index (PDI): Less than 0.2, indicating a uniform and monodisperse particle population.[6]

  • Zeta Potential: A near-neutral surface charge at physiological pH.[6]

  • mRNA Encapsulation Efficiency: Greater than 80-90%.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound LNP formulations.

start Start Troubleshooting issue What is the primary issue? start->issue pdi_size High PDI (>0.2) or Large Particle Size (>150nm) issue->pdi_size Particle Quality low_ee Low Encapsulation Efficiency (<80%) issue->low_ee mRNA Loading low_exp Low Protein Expression (In Vitro / In Vivo) issue->low_exp Biological Activity check_mixing Is microfluidic mixing consistent? (Flow rate, ratio, no clogs) pdi_size->check_mixing check_lipids Are lipid stocks fully solubilized? (Vortex, gentle warming) check_mixing->check_lipids No solution_mixing Solution: Optimize flow rates (e.g., 12 mL/min total). Ensure 1:3 organic:aqueous ratio. Check/clean microfluidic chip. check_mixing->solution_mixing Yes check_peg Is PEG-lipid concentration adequate? (Typically 1.5-2.5 mol%) check_lipids->check_peg No solution_lipids Solution: Ensure complete dissolution of lipids in ethanol (B145695) before mixing. check_lipids->solution_lipids Yes check_peg->pdi_size No, Re-evaluate solution_peg Solution: Increase PEG-lipid mol% slightly. Verify PEG-lipid quality. check_peg->solution_peg Yes check_ph Is aqueous buffer pH correct? (e.g., 10 mM Sodium Citrate, pH 3) low_ee->check_ph check_np Is the N:P ratio optimal? check_ph->check_np No solution_ph Solution: Prepare fresh buffer and verify pH. Low pH is critical for this compound protonation. check_ph->solution_ph Yes check_np->low_ee No, Re-evaluate solution_np Solution: Increase the N:P ratio by increasing the lipid:mRNA mass ratio. check_np->solution_np Yes check_ee_size Are size, PDI, and EE optimal? low_exp->check_ee_size check_ee_size->low_exp No, fix formulation first check_helper Could endosomal escape be the issue? check_ee_size->check_helper Yes solution_helper Solution: Ensure helper lipid is fusogenic (e.g., DOPE). Consider synergistic ionizable lipid formulations (e.g., this compound:A6 at 7:3) to enhance release. check_helper->solution_helper Yes

Fig. 1: Troubleshooting decision tree for this compound LNP formulation.

Data Presentation: Formulation & Characterization

Quantitative data from various studies are summarized below to provide a baseline for experimental design and comparison.

Table 1: Example this compound LNP Molar Ratios

Formulation IDIonizable Lipid(s)Helper LipidStructural LipidPEG-LipidMolar RatioPrimary Use/FindingReference
STD-CKK This compoundDOPECholesterolC14-PEG200035 : 16 : 46.5 : 2.5Standard liver-targeting mRNA delivery[1][2]
SYN-CKK This compound / A6DOPECholesterolC14-PEG2000(24.5 / 10.5) : 16 : 46.5 : 2.5Synergistic combination for enhanced liver expression[2]
SITO-CKK This compoundDOPEβ-SitosterolPEG-LipidNot specifiedEnhanced transfection in immune cells[6]
GEN-LNP Ionizable LipidDSPCCholesterolDMG-PEG-200050 : 10 : 38.5 : 1.5General LNP composition for comparison[5]

Table 2: Typical Physicochemical Properties of this compound LNPs

ParameterTypical ValueMethod of AnalysisReference
Hydrodynamic Diameter~120 nmDynamic Light Scattering (DLS)[6]
Polydispersity Index (PDI)< 0.20Dynamic Light Scattering (DLS)[6]
Zeta Potential (at neutral pH)Near-neutralLaser Doppler Electrophoresis[6]
mRNA Encapsulation Efficiency> 80%RiboGreen Assay[6]
MorphologySpherical with textured interiorCryo-Transmission Electron Microscopy (Cryo-TEM)[10]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing this compound LNPs using a microfluidic device.

Fig. 2: Standard workflow for this compound LNP formulation.
Protocol 2: Key LNP Characterization Assays

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[11]

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to 25°C.

    • Perform the measurement using a DLS instrument.

    • Analyze the correlation function to obtain the Z-average diameter (particle size) and the PDI. A PDI value < 0.2 is desirable.[6]

2. Encapsulation Efficiency (EE) Measurement:

  • Technique: RiboGreen (or similar fluorescent dye) Assay.[6]

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all encapsulated mRNA. Leave the other set intact.

    • Add the RiboGreen reagent to both sets of samples and incubate in the dark.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate EE using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

3. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.[6]

  • Procedure:

    • Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

    • Load the sample into the instrument's measurement cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software calculates the zeta potential from the mobility. A near-neutral value at pH 7.4 is expected.

References

Technical Support Center: CKK-E12 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CKK-E12 lipid nanoparticles (LNPs). Our goal is to help you optimize your formulation process to achieve the desired particle size and a narrow particle size distribution.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP formulation, focusing on particle size and polydispersity index (PDI).

Issue Potential Cause Recommended Solution
Large Particle Size (>150 nm) 1. Low Total Flow Rate (TFR): Slower flow rates can lead to larger particles due to less rapid mixing.[1][2] 2. Low Flow Rate Ratio (FRR) of Aqueous to Organic Phase: A lower ratio can result in larger particles.[2][3] 3. High Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles.[1][4] 4. Suboptimal Lipid Composition: The molar ratio of this compound, helper lipid, cholesterol, and PEG-lipid can significantly impact particle size.1. Increase TFR: Gradually increase the total flow rate of your microfluidic system. This generally leads to smaller LNPs.[3][5] 2. Increase FRR: An FRR of 3:1 (Aqueous:Organic) or higher is often a good starting point for achieving smaller particles.[3][5] 3. Decrease Lipid Concentration: Try reducing the total lipid concentration in the organic phase.[1] 4. Optimize Lipid Ratios: Systematically vary the molar ratios of the lipid components. For this compound formulations, a common starting point for the molar ratio of ionizable lipid:DOPE:cholesterol:C14-PEG2000 is 35:16:46.5:2.5.[6]
High Polydispersity Index (PDI > 0.2) 1. Inefficient Mixing: Poor mixing of the lipid and aqueous phases can result in a heterogeneous population of particles.[7] 2. Aggregation: LNPs may aggregate after formation due to instability. 3. Inconsistent Flow Rates: Fluctuations in the pumps can lead to variability in particle formation.1. Ensure Proper Microfluidic Mixer Function: Use a microfluidic device with a well-designed mixing architecture, such as a staggered herringbone mixer.[7][8] 2. Optimize PEG-Lipid Concentration: A sufficient concentration of PEG-lipid helps to stabilize the LNPs and prevent aggregation.[1] Increasing the PEG-lipid molar percentage can lead to smaller and more uniform LNPs.[9] 3. Calibrate and Stabilize Pumps: Ensure your syringe or pressure pumps are properly calibrated and provide a stable, pulseless flow.
Inconsistent Batch-to-Batch Results 1. Variability in Stock Solutions: Inconsistent concentrations of lipid or nucleic acid solutions. 2. Changes in System Parameters: Minor, undocumented changes in TFR, FRR, or temperature. 3. Clogging of Microfluidic Channels: Fouling of the microfluidic chip can alter flow dynamics.[7]1. Prepare Fresh Stock Solutions: Prepare and validate the concentration of all stock solutions before each experiment. 2. Maintain a Detailed Log: Record all experimental parameters for each run to ensure reproducibility. 3. Clean or Replace Microfluidic Chip: Regularly clean the microfluidic device according to the manufacturer's instructions or use a new chip for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Total Flow Rate (TFR) for this compound LNP formulation?

A1: The optimal TFR is system-dependent. However, a general trend is that increasing the TFR leads to a decrease in particle size.[3][5] For this compound LNPs, a TFR of 4 mL/min has been used effectively in microfluidic systems.[6] It is recommended to perform a TFR titration (e.g., from 2 to 12 mL/min) to determine the optimal rate for your specific setup and desired particle size.

Q2: How does the Flow Rate Ratio (FRR) of the aqueous to organic phase affect this compound LNP size?

A2: Increasing the FRR generally results in smaller LNP sizes.[2][3] A commonly used starting point is an FRR of 3:1 (aqueous:organic).[6] Varying the FRR between 1:1 and 5:1 can be a useful strategy to fine-tune the particle size.[3]

Q3: What is a typical lipid composition for a this compound LNP formulation?

A3: A frequently cited molar ratio for this compound based LNPs is 35:16:46.5:2.5 for this compound : DOPE : Cholesterol : C14-PEG2000.[6] However, the optimal ratio can vary depending on the payload and desired LNP characteristics.

Q4: What is an acceptable Polydispersity Index (PDI) for LNP formulations?

A4: A PDI value below 0.2 is generally considered acceptable for LNP formulations, indicating a monodisperse and homogeneous population of nanoparticles.[3][10]

Q5: How can I characterize the particle size and PDI of my this compound LNPs?

A5: Dynamic Light Scattering (DLS) is the most common technique for measuring the size (Z-average diameter), PDI, and zeta potential of LNPs.[3]

Experimental Protocols

Protocol 1: this compound LNP Formulation using a Microfluidic System

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Sodium Citrate buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., from Precision NanoSystems, NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare the Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 35:16:46.5:2.5).[6]

    • The total lipid concentration can be varied, but a starting point of 10-20 mg/mL is common.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid cargo in 10 mM Sodium Citrate buffer (pH 3.0).

  • Set up the Microfluidic System:

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the syringe pumps to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 4 mL/min and an FRR of 3:1 (Aqueous:Organic).[6]

  • LNP Formation:

    • Start the pumps to initiate the mixing of the two phases in the microfluidic cartridge.

    • Collect the resulting LNP dispersion.

  • Dialysis/Buffer Exchange:

    • To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) at 4°C for at least 2 hours using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20,000 MWCO).[11]

Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

Materials:

  • This compound LNP dispersion

  • Filtered (0.22 µm) ultrapure water or PBS

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the LNP dispersion in filtered ultrapure water or PBS to an appropriate concentration (e.g., 0.2 mg/mL).[3]

  • Instrument Setup:

    • Set the instrument parameters, including the dispersant (water or PBS), temperature, and measurement angle (typically 173°).[3]

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis:

    • The instrument software will provide the Z-average diameter (particle size) and the Polydispersity Index (PDI).

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Lipid_Stock Lipid Stock in Ethanol (this compound, DOPE, Chol, PEG) Microfluidic_Mixing Microfluidic Mixing (Controlled TFR & FRR) Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 3) NA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis DLS_Analysis DLS Analysis Dialysis->DLS_Analysis

Caption: this compound LNP formulation and analysis workflow.

Troubleshooting_Logic Start Start Formulation Measure_Size_PDI Measure Size & PDI Start->Measure_Size_PDI Size_Check Size > 150 nm? Measure_Size_PDI->Size_Check PDI_Check PDI > 0.2? Size_Check->PDI_Check No Adjust_TFR_FRR Increase TFR Increase FRR Decrease Lipid Conc. Size_Check->Adjust_TFR_FRR Yes Optimize_Mixing Check Mixer Optimize PEG-Lipid PDI_Check->Optimize_Mixing Yes End Optimized LNPs PDI_Check->End No Adjust_TFR_FRR->Measure_Size_PDI Optimize_Mixing->Measure_Size_PDI

References

Technical Support Center: CKK-E12 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with CKK-E12 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound LNPs?

A1: this compound LNPs are known for their high efficiency in delivering siRNA and mRNA, primarily to the liver.[1][2][3] This strong liver tropism means that off-target effects can include accumulation and expression in hepatocytes when other tissues are targeted.[1] Additionally, like other ionizable lipids, this compound can trigger innate immune responses.[3][4] The specific inflammatory response can be influenced by the overall LNP composition and the mRNA cargo.[1]

Q2: How can I reduce the liver accumulation of my this compound LNP formulation?

A2: While this compound has a strong natural affinity for the liver, several strategies can be employed to modulate biodistribution:

  • Lipid Composition Modification: Altering the molar ratios of the helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids can influence LNP properties and biodistribution.[5][6]

  • PEG-Lipid Modification: The density and length of the polyethylene (B3416737) glycol (PEG) chain on the LNP surface can affect circulation time and liver uptake. Using cleavable PEG lipids or alternatives to PEG can also mitigate liver accumulation and reduce anti-PEG antibody production.[7][8][9]

  • Targeting Ligands: For targeting specific non-hepatic tissues, the LNP surface can be decorated with ligands such as antibodies or small molecules that bind to receptors on the target cells.

Q3: Can modifying the mRNA cargo reduce the immunogenicity of this compound LNPs?

A3: Yes, modifications to the mRNA can reduce innate immune activation. The use of modified nucleosides, such as N1-methylpseudouridine (m1ψ), has been shown to decrease the immunogenicity of mRNA delivered by some LNPs.[1] However, for this compound specifically, studies have shown that mRNA modifications did not significantly reduce immunogenicity or improve protein expression, suggesting the lipid component itself is a primary driver of the immune response for this formulation.[1]

Q4: Are there less immunogenic alternatives to this compound?

A4: Yes, the field of ionizable lipids is continually advancing to improve safety and efficacy. Some strategies and alternative lipids that have shown reduced immunogenicity or altered tropism include:

  • Biodegradable Lipids: Lipids with biodegradable components can be broken down into non-toxic byproducts, potentially reducing toxicity.[10][11]

  • Lipids with Altered Tropism: Researchers have developed ionizable lipids that show enhanced delivery to other organs, such as the spleen.[10] For example, the (4S)‐KEL12 LNP has demonstrated a favorable shift in tropism toward immune organs with reduced liver expression.[10]

  • Alternative PEGylation: Using alternatives to traditional PEG lipids, such as ethylene (B1197577) oxide graft copolymers, can reduce the immunogenic response against the LNP.[7][9]

Troubleshooting Guides

Issue 1: High Levels of Inflammatory Cytokines Post-Injection

Possible Cause: The this compound LNP formulation is activating innate immune pathways. Ionizable lipids can interact with Toll-like receptors (TLRs), leading to downstream inflammatory signaling.[4]

Troubleshooting Steps:

  • Analyze LNP Formulation:

    • Confirm the molar ratios of all lipid components. Deviations from the optimal ratio can affect LNP properties and immunogenicity.

    • Ensure high purity of all lipid components, as impurities can contribute to inflammation.

  • Modify LNP Composition:

    • Vary Helper Lipid: Substitute DOPE with other phospholipids (B1166683) like DSPC to alter the fusogenicity and stability of the LNP.

    • Incorporate Biodegradable Lipids: If possible, co-formulate with or substitute this compound with a biodegradable ionizable lipid to reduce long-term exposure.[11]

  • Optimize Dosing Regimen:

    • Lower the Dose: A dose-response study can help identify the lowest effective dose with an acceptable safety profile.

    • Fractionated Dosing: Administering the total dose in smaller, multiple injections may reduce the peak systemic exposure and subsequent immune activation.[4]

Issue 2: Low or No Protein Expression in the Target Non-Hepatic Tissue

Possible Cause: The strong liver tropism of this compound is preventing a sufficient concentration of LNPs from reaching the desired target tissue.[1]

Troubleshooting Steps:

  • Confirm LNP Biodistribution:

    • Label the LNPs with a fluorescent dye (e.g., Cy5-labeled mRNA) and perform in vivo imaging or tissue homogenization to quantify LNP accumulation in different organs.[1]

  • Alter LNP Formulation for Retargeting:

    • Modify PEG-Lipid: Increase the molar percentage of the PEG-lipid to potentially prolong circulation and reduce immediate liver uptake. However, this may also decrease overall cellular uptake.

    • Incorporate Targeting Ligands: Conjugate antibodies or other targeting moieties to the LNP surface to direct them to the desired tissue.

  • Consider an Alternative Ionizable Lipid:

    • If retargeting strategies are unsuccessful, switching to an ionizable lipid with a different biodistribution profile may be necessary. For example, some lipids have shown enhanced delivery to the lungs or spleen.[1]

Quantitative Data Summary

Table 1: In Vivo Protein Expression for Different Ionizable Lipids

Ionizable Lipid Predominant Organ of Expression Relative Expression Level (vs. This compound) Reference
This compound Liver (97%) 1.0 [1]
C12-200 Liver (87%) ~1.0 [1][12]
200Oi10 Liver (64%), Spleen (21%), Lungs (13%) Variable, lower than this compound in liver [1]

| OF-02 | Liver | ~2.0 |[12] |

Table 2: Effect of mRNA Modification on Immunogenicity (SEAP Expression)

Ionizable Lipid mRNA Modification Reduction in SEAP Levels Reference
This compound m1ψ No significant reduction [1]
C12-200 m1ψ ~30% [1]
200Oi10 m1ψ ~40% [1]

| ZA3-Ep10 | m1ψ | ~70% |[1] |

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

  • Preparation of mRNA Solution:

    • Dilute the mRNA cargo in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[1]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

    • Pump the two solutions through the device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 4-12 mL/min).[1][14]

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours to remove ethanol and neutralize the LNPs.

Visualizations

LNP_Formation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Lipid Stock Prepare Lipid Stock (this compound, DOPE, Chol, PEG-Lipid) in Ethanol Microfluidic Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid Stock->Microfluidic Mixing mRNA Solution Prepare mRNA Solution in Citrate Buffer (pH 3.0) mRNA Solution->Microfluidic Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic Mixing->Dialysis Final LNPs Purified this compound LNPs Dialysis->Final LNPs

Caption: Workflow for the formulation of this compound LNPs.

Troubleshooting_High_Cytokines Start High Inflammatory Cytokines Observed Check Purity Verify Purity of Lipid Components Start->Check Purity Check Ratio Confirm Molar Ratios of Formulation Check Purity->Check Ratio Modify Formulation Modify LNP Composition? Check Ratio->Modify Formulation Change Helper Substitute DOPE with DSPC Modify Formulation->Change Helper Yes Add Biodegradable Incorporate Biodegradable Lipid Modify Formulation->Add Biodegradable Yes Optimize Dose Optimize Dosing Regimen? Modify Formulation->Optimize Dose No Change Helper->Optimize Dose Add Biodegradable->Optimize Dose Lower Dose Perform Dose-Response Study Optimize Dose->Lower Dose Yes Fractionate Dose Administer via Fractionated Dosing Optimize Dose->Fractionate Dose Yes Re-evaluate Re-evaluate Cytokine Levels Optimize Dose->Re-evaluate No Lower Dose->Re-evaluate Fractionate Dose->Re-evaluate

Caption: Troubleshooting logic for high cytokine levels.

Innate_Immune_Signaling LNP This compound LNP TLR Toll-like Receptors (TLRs) in Endosome LNP->TLR Interaction Signaling Downstream Signaling (e.g., NF-κB, IRFs) TLR->Signaling Activation Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines Induction

Caption: this compound LNP-mediated innate immune activation pathway.

References

CKK-E12 In Vivo mRNA Expression Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing CKK-E12-mediated mRNA expression in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for in vivo mRNA delivery?

A1: this compound is a potent ionizable amino lipid used to formulate lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, including mRNA, primarily to the liver. At an acidic pH during formulation, the amino groups of this compound become protonated, enabling the encapsulation of negatively charged mRNA. In the physiological pH of the bloodstream, the LNPs are relatively neutral. Upon cellular uptake into endosomes, the acidic environment of the endosome again protonates this compound, facilitating endosomal escape and the release of mRNA into the cytoplasm for translation into the desired protein.

Q2: What is the primary in vivo target for this compound LNPs?

A2: this compound LNPs predominantly target the liver.[1][2] This tropism is mediated by the adsorption of apolipoprotein E (ApoE) and albumin from the bloodstream onto the LNP surface, which then facilitates uptake by hepatocytes through receptor-mediated endocytosis.[3] While some distribution to other organs like the spleen and lungs can occur, protein expression is highest in the liver.[1]

Q3: What are the key components of a this compound LNP formulation?

A3: A typical this compound LNP formulation consists of four main components:

  • Ionizable Lipid: this compound is the core component for mRNA encapsulation and endosomal release.

  • Helper Lipid: A neutral lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), aids in the formation of the LNP structure and can enhance endosomal escape.[4][5]

  • Cholesterol: This provides stability to the LNP structure.[5][6]

  • PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DMG-PEG2000, controls the particle size during formulation and reduces aggregation, thereby increasing circulation time in vivo.[5]

Q4: Does modifying the mRNA sequence affect this compound-mediated expression?

A4: Yes, mRNA modifications can influence expression, although the effect with this compound may be less pronounced compared to other ionizable lipids. For instance, the use of 1-methylpseudouridine (B86832) (m1ψ) in the mRNA sequence has been shown to reduce immunogenicity and enhance translation. However, for this compound, such modifications may not lead to a statistically significant increase in overall protein expression in the liver, though some improvement in spleen expression has been observed.[1]

Q5: Can this compound LNPs be used for non-liver targets?

A5: While this compound LNPs have a strong tropism for the liver, strategies to enhance delivery to other tissues are an active area of research.[7][8][9] Modifying the LNP composition, such as the helper lipid or PEG-lipid, can influence biodistribution. However, achieving efficient and specific non-liver targeting with this compound remains a challenge.

Troubleshooting Guide

Issue 1: Low or No mRNA Expression In Vivo

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal LNP Formulation 1. Verify Lipid Ratios: Ensure the correct molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid are used. A commonly cited ratio is 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[1] 2. Optimize Helper Lipid: The choice of helper lipid can impact LNP fusogenicity and endosomal escape. Consider screening different helper lipids.[4][5][10] 3. Evaluate N:P Ratio: The ratio of protonatable nitrogens in the ionizable lipid to the phosphates in the mRNA (N:P ratio) is critical for efficient encapsulation and delivery. This may require optimization.[2]
Poor LNP Quality 1. Characterize LNPs: Measure the size, polydispersity index (PDI), and zeta potential of your LNP preparation. Ideally, LNPs should have a size between 80-150 nm and a PDI < 0.2 for in vivo applications.[2][4] 2. Check mRNA Encapsulation Efficiency: Use an assay like RiboGreen to determine the percentage of mRNA successfully encapsulated within the LNPs. Low encapsulation efficiency (<80%) will lead to reduced delivery.[2][4]
mRNA Integrity Issues 1. Assess mRNA Quality: Before formulation, verify the integrity of your mRNA transcript using gel electrophoresis or a Bioanalyzer. Degraded mRNA will not be translated efficiently. 2. Use Modified Nucleosides: Incorporating modified nucleosides like m1ψ can reduce mRNA degradation and innate immune recognition.[1]
LNP Stability and Storage 1. Proper Storage: Store LNPs at 4°C for short-term use.[4] For long-term storage, freezing at -80°C with cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended to prevent aggregation and loss of efficacy.[11] 2. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt LNP integrity and lead to mRNA leakage.[11]
In Vivo Administration 1. Route of Administration: For liver targeting, intravenous (IV) injection is the standard route.[1] 2. Dosage: Ensure an adequate dose of mRNA is being administered. Dose-response studies may be necessary to determine the optimal dose for your specific application.[12]
Batch-to-Batch Variability 1. Inconsistent this compound Quality: The stereochemistry of this compound can vary between batches, which can impact in vivo performance.[13] If possible, test different batches or source from a reliable supplier.
Issue 2: In Vivo Toxicity or Immune Response

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inherent Immunogenicity of LNP Components 1. Dose Reduction: High doses of LNPs can lead to toxicity. Determine the lowest effective dose for your experiment. 2. Monitor Inflammatory Markers: Assess levels of inflammatory cytokines (e.g., IL-6, IFN-γ) and liver enzymes (e.g., ALT, AST) in treated animals to monitor for toxicity.[8][14]
mRNA-Induced Immune Response 1. Use Purified, Modified mRNA: Ensure your mRNA is free of double-stranded RNA contaminants, which are potent inducers of the innate immune system. The use of modified nucleosides like m1ψ can significantly reduce the immunogenicity of the mRNA.[1]
PEG-Lipid Immunogenicity 1. Consider Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance of LNPs upon repeated administration.[15] This is a complex issue that may require alternative PEG lipids or shielding strategies.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound LNPs Delivering Reporter mRNA

Reporter Gene Animal Model Dose (mg/kg) Primary Organ of Expression Observed Expression Level Reference
LuciferaseC57BL/6 Mice0.75Liver (97%)High bioluminescence in the liver 6 hours post-injection.[1]
Erythropoietin (EPO)C57BL/6 Mice0.75LiverSerum EPO: 7100 ± 700 ng/mL at 6 hours.[12]
Erythropoietin (EPO)C57BL/6 Mice2.25LiverSerum EPO: ~20,000 ng/mL at 6 hours.[12]
Cre RecombinaseAi14 Mice0.3LiverInduces tdTomato expression in liver cells.[13]

Table 2: Comparison of this compound with Other Ionizable Lipids for In Vivo EPO mRNA Delivery

Ionizable Lipid Dose (mg/kg) Serum EPO Concentration (ng/mL) at 6 hours Reference
This compound 0.757100 ± 700[12]
OF-020.7514200 ± 1500[12]
503O130.752800 ± 200[12]
C12-2000.757100 ± 500[12]
SM-1021 µg (intramuscular)Lower than SM-102[14]
ALC-03151 µg (intramuscular)Similar to this compound[14]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol is adapted from previously published methods.[1]

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DMG-PEG2000

  • mRNA transcript in 10 mM sodium citrate (B86180) buffer (pH 3.0)

  • 100% Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., from Precision NanoSystems)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol at a molar ratio of 35:16:46.5:2.5. The final total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired final concentration.

  • Prepare mRNA Solution:

    • Dilute the mRNA transcript to the desired concentration in 10 mM sodium citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous phase).

    • Set the total flow rate (e.g., 4 mL/min for this compound).[1]

    • Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis and Concentration:

    • Collect the LNP solution.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

Protocol 2: In Vivo Administration and Analysis

Materials:

  • This compound LNP-mRNA formulation

  • Experimental animals (e.g., C57BL/6 mice)

  • Appropriate anesthesia

  • Blood collection supplies (for serum analysis)

  • Tissue harvesting tools

  • Bioluminescence imaging system (for luciferase reporter)

  • ELISA kit (for secreted protein quantification)

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the facility for at least one week before the experiment.

  • Administration:

    • Administer the this compound LNP-mRNA formulation via intravenous (tail vein) injection. The volume of injection should be adjusted based on the animal's weight.

  • Monitoring:

    • Monitor the animals for any signs of adverse reactions or toxicity.

  • Sample Collection and Analysis:

    • For secreted proteins (e.g., EPO): Collect blood at specified time points (e.g., 6 and 24 hours) post-injection. Process the blood to obtain serum and quantify the protein of interest using an ELISA kit.[12]

    • For intracellular proteins (e.g., Luciferase): At a predetermined time point (e.g., 6 hours), euthanize the animals and harvest the organs of interest (liver, spleen, lungs, etc.).[1] For luciferase, perform ex vivo bioluminescence imaging of the organs.[1]

  • Data Analysis:

    • Quantify the protein expression levels and compare between different experimental groups.

Visualizations

G cluster_formulation LNP Formulation Workflow prep_lipids Prepare Lipid Mix (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing (1:3 Ethanol:Aqueous) prep_lipids->mixing prep_mrna Prepare mRNA in Citrate Buffer (pH 3.0) prep_mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) & Concentration mixing->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization

Caption: Workflow for this compound LNP formulation using microfluidics.

G cluster_uptake This compound LNP Cellular Uptake and mRNA Release lnp_blood This compound LNP in Bloodstream (pH 7.4) protein_corona ApoE & Albumin Adsorption lnp_blood->protein_corona endocytosis Receptor-Mediated Endocytosis protein_corona->endocytosis Binds to Hepatocyte Receptors hepatocyte Hepatocyte endosome Endosome (Acidic pH) endocytosis->endosome Internalization release Endosomal Escape endosome->release This compound Protonation mrna_cytoplasm mRNA in Cytoplasm release->mrna_cytoplasm translation Translation mrna_cytoplasm->translation protein Protein Synthesis translation->protein

Caption: Proposed pathway for this compound LNP uptake and mRNA release in hepatocytes.

G cluster_troubleshooting Troubleshooting Low In Vivo Expression low_expression Low/No Expression check_lnp Check LNP Quality (Size, PDI, Encapsulation) low_expression->check_lnp check_mrna Check mRNA Integrity & Modification low_expression->check_mrna check_formulation Review Formulation (Lipid Ratios, N:P) low_expression->check_formulation check_protocol Verify In Vivo Protocol (Dose, Route, Storage) low_expression->check_protocol reformulate Reformulate LNPs check_lnp->reformulate If out of spec new_mrna Use High-Quality mRNA check_mrna->new_mrna If degraded check_formulation->reformulate If incorrect adjust_protocol Adjust In Vivo Parameters check_protocol->adjust_protocol If suboptimal

Caption: Logical workflow for troubleshooting low in vivo mRNA expression.

References

CKK-E12 LNP Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CKK-E12 lipid nanoparticle (LNP) delivery. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common barriers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a potent, ionizable cationic lipid used as a core functional component in LNP formulations for nucleic acid delivery, such as mRNA and siRNA.[1][2] Its primary roles are to encapsulate the negatively charged nucleic acid payload and to facilitate endosomal escape, a critical step for delivering the cargo into the cytoplasm of target cells.[3][4][5] It is particularly known for its high efficiency in delivering cargo to hepatocytes in the liver.[6][7]

Q2: What is a typical formulation composition for this compound LNPs?

A2: A standard this compound LNP formulation consists of four main components: the ionizable lipid (this compound), a neutral helper lipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid (such as DMG-PEG2000).[1][8][9] The molar ratios of these components are critical for LNP stability and efficacy, with typical ratios being around 35-50% ionizable lipid, 10-16% helper lipid, 38.5-46.5% cholesterol, and 1.5-2.5% PEG-lipid.[6][9]

Q3: What are the main barriers to successful this compound LNP delivery?

A3: The primary challenges in achieving effective this compound LNP delivery include:

  • Endosomal Escape: A major bottleneck where LNPs get trapped in endosomes and degraded before they can release their payload into the cytosol.[10][11][12] Less than 2% of nanoparticles may successfully escape the endosome.[10]

  • In Vivo Stability and Targeting: After administration, LNPs must remain stable in circulation, evade the immune system, and reach the target tissue.[4][9] While this compound LNPs are effective for liver delivery, achieving specific extrahepatic targeting is a significant challenge.[4][8]

  • Batch-to-Batch Variability: In vivo performance of LNP-mediated mRNA delivery can vary between batches, which may not be explained by standard physicochemical characterization like size or PDI.[13]

  • Storage Stability: LNP formulations can lose activity over time, even when stored at 4°C, often requiring frozen storage to maintain functionality.[4][14][15]

Troubleshooting Guides

Problem 1: Low or Inconsistent Transfection Efficiency

Q: My in vitro/in vivo experiments show low or highly variable protein expression. What are the potential causes and how can I troubleshoot this?

A: Low transfection efficiency is a common issue that can stem from problems with the LNP formulation, the experimental setup, or the integrity of the mRNA payload.

Potential Causes & Solutions:

  • Suboptimal LNP Formulation: The molar ratios of the lipid components are critical.[9] Even small deviations can impact performance.

    • Solution: Screen different molar ratios of helper lipids and cholesterol. For example, substituting cholesterol with analogs like β-sitosterol has been shown to enhance mRNA transfection in some cancer cell lines.[16][17]

  • Poor Endosomal Escape: this compound LNP efficacy can be limited by inefficient endosomal release.[11]

    • Solution: While modifying this compound itself is complex, ensure your helper lipid choice is optimal. Phospholipids with a phosphatidylethanolamine (B1630911) (PE) headgroup, like DOPE, can promote endosomal escape.[17] Recent research also shows that ionizable lipids with branched tails can improve endosomal disruption.[3][18]

  • Incorrect Physicochemical Properties: Particle size, polydispersity index (PDI), and zeta potential are key indicators of a successful formulation.

    • Solution: Characterize each new batch. Aim for a particle size between 80-120 nm with a PDI < 0.2 for consistent results.[5][16] See the data in Table 1 for typical values.

  • mRNA Integrity: The quality and stability of the mRNA payload are paramount.

    • Solution: Ensure your mRNA is intact and free of contaminants. Consider using modified nucleosides (e.g., N1-methylpseudouridine, m1ψ) in your mRNA sequence, as they can reduce immunogenicity and enhance translation, although the benefit can be vehicle-dependent.[6]

  • Cell-Type Specificity: Transfection efficiency is highly dependent on the target cell line.[16][19]

    • Solution: Optimize transfection conditions for your specific cell type. If working with primary cells or immune cells, standard protocols may need significant adaptation. For example, LNPs containing this compound generally show higher GFP expression in DC2.4, THP-1, and RAW264.7 cells compared to those with the ionizable lipid C12-200.[16]

Problem 2: LNP Instability, Aggregation, or Poor Encapsulation

Q: My LNP solution shows signs of aggregation (increased size/PDI over time) or I'm getting low mRNA encapsulation efficiency.

A: LNP stability is crucial for both storage and in vivo efficacy.[4] Aggregation and low encapsulation often point to issues in the formulation process.

Potential Causes & Solutions:

  • Formulation Process Errors: The microfluidic mixing process requires precise control over flow rates and buffer composition.[20][21]

    • Solution: Ensure the lipid-ethanol solution and the mRNA-aqueous buffer are mixed at the correct flow rate ratio (typically 1:3). The pH of the aqueous buffer is critical for protonating the ionizable lipid and enabling mRNA encapsulation; it should be acidic (e.g., pH 3-4).[1][6]

  • Incorrect Buffer/Storage Conditions: After formulation, LNPs must be dialyzed or diluted into a neutral pH buffer (like PBS) to stabilize the particles.[1][10] Long-term storage in non-frozen conditions can lead to a loss of activity, even if physical characteristics appear unchanged.[14][15]

    • Solution: Immediately after formulation, dialyze or dilute the LNPs into PBS (pH 7.4). For long-term storage, flash-freeze aliquots and store them at -80°C. Avoid multiple freeze-thaw cycles.

  • Low Encapsulation Efficiency: This means the mRNA is not being effectively captured inside the LNPs.

    • Solution: Verify the pH of your citrate (B86180) or acetate (B1210297) buffer is sufficiently low (pH 3-4) to ensure this compound is positively charged. Also, check the quality and concentration of your mRNA. Use a validated method like the RiboGreen assay to measure encapsulation.[15][16] Efficiencies should typically be >80%.[16]

Problem 3: Poor In Vivo Performance and Batch-to-Batch Variability

Q: My LNPs work well in vitro, but I see poor efficacy or high variability in my animal studies. Why?

A: The in vivo environment presents numerous barriers not present in cell culture, including interactions with serum proteins and clearance by the immune system.[4][9]

Potential Causes & Solutions:

  • Protein Corona Formation: Upon injection, proteins bind to the LNP surface, forming a "protein corona" that dictates the particle's fate.[11] For liver-targeting LNPs, binding of Apolipoprotein E (ApoE) is often important, but this compound LNPs have also been shown to interact significantly with serum albumin.[11]

    • Solution: This is an intrinsic property of the LNP. While difficult to control, be aware that in vitro results in serum-free media may not predict in vivo outcomes. Performing in vitro tests in the presence of serum can sometimes provide more predictive data.[11]

  • Batch-to-Batch Inconsistency: Even with identical protocols, minor variations can lead to different in vivo outcomes.[13] The stereochemistry of lipid components, such as cholesterol analogs, can influence biological activity without changing bulk physicochemical properties.[13]

    • Solution: For critical experiments, characterize multiple batches and select one with consistent properties for the entire study. If possible, source lipids from the same supplier lot to minimize variability.

  • Immunogenicity: The LNP components or the mRNA itself can trigger an innate immune response, which can impact efficacy and cause toxicity.[6][9]

    • Solution: Incorporating modified nucleosides like m1ψ into the mRNA can reduce its immunogenicity.[6] For this compound, mRNA modifications did not significantly reduce immunogenicity in one study, suggesting the lipid itself may be a primary driver.[6] Careful dose optimization is crucial to balance efficacy and safety.

Data Presentation

Table 1: Typical Physicochemical Properties of this compound LNPs
ParameterTypical ValueMethod of AnalysisReference
Hydrodynamic Diameter 80 - 120 nmDynamic Light Scattering (DLS)[16]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[13][16]
Zeta Potential (at neutral pH) Near-neutral to slightly negativeLaser Doppler Electrophoresis[16]
mRNA Encapsulation Efficiency > 80%RiboGreen Assay[16]
pKa ~6.5TNS Assay[22]
Table 2: Example this compound LNP Formulations
Ionizable LipidHelper LipidSterolPEG-LipidMolar RatioApplicationReference
This compoundDOPECholesterolC14-PEG200035:16:46.5:2.5mRNA delivery in vivo[6]
This compoundDOPECholesterolDMG-PEG200050:38.5:1.5 (DOPE+Chol)mRNA vaccine development[16]
This compoundDSPCCholesterolDMG-PEG2000Not SpecifiedsiRNA delivery[7]

Experimental Protocols & Visualizations

Experimental Workflow for this compound LNP Formulation and Evaluation

The overall process from formulation to in vivo testing involves several key stages.

G cluster_0 1. Preparation cluster_1 2. Formulation cluster_2 3. Characterization cluster_3 4. Evaluation prep_lipids Prepare Lipid Stock (this compound, DOPE, Chol, PEG) in Ethanol formulation Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_lipids->formulation prep_mrna Prepare mRNA Stock in Aqueous Buffer (e.g., Citrate pH 4.0) prep_mrna->formulation dialysis Dialysis / Buffer Exchange (into PBS pH 7.4) formulation->dialysis characterization Physicochemical Analysis dialysis->characterization dls Size & PDI (DLS) dls->characterization zeta Zeta Potential zeta->characterization ribogreen Encapsulation (RiboGreen) ribogreen->characterization invitro In Vitro Transfection (e.g., HeLa, HepG2 cells) characterization->invitro invivo In Vivo Administration (e.g., IV injection in mice) characterization->invivo G Cellular Uptake and Endosomal Escape Pathway cluster_cell Target Cell lnp This compound LNP (in circulation) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome Internalization late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation, pH ~4.5) late_endosome->lysosome Fusion escape Endosomal Escape (Critical Barrier) late_endosome->escape cytoplasm Cytoplasm (mRNA Translation) escape->lysosome Failed Escape escape->cytoplasm Successful Delivery G start Low Transfection Efficiency q1 Are LNP physicochemical properties within spec? (Size, PDI, Encapsulation) start->q1 q2 Is the mRNA payload intact and high quality? q1->q2 Yes sol1 Re-formulate LNPs. Check buffer pH, flow rates, and lipid stock integrity. q1->sol1 No q3 Is the cell line known to be difficult to transfect? q2->q3 Yes sol2 Verify mRNA with gel electrophoresis. Consider using modified nucleosides. q2->sol2 No q4 Are you observing similar issues in vivo? q3->q4 No sol3 Optimize LNP dose and incubation time for cell line. Screen alternative helper lipids. q3->sol3 Yes sol4 Issue is likely endosomal escape or in vivo stability. Consider advanced formulations or different delivery routes. q4->sol4 Yes end Problem Resolved q4->end No (In Vitro Only) sol1->end sol2->end sol3->end sol4->end

References

CKK-E12 formulation adjustments for different RNA payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CKK-E12 for the formulation of lipid nanoparticles (LNPs) with various RNA payloads. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for formulating this compound LNPs with standard mRNA?

A common starting point for formulating this compound with mRNA involves a molar ratio of ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid. A frequently cited molar ratio is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000).[1] However, optimization is often necessary depending on the specific mRNA characteristics and desired LNP properties.

Q2: How does the formulation need to be adjusted for larger RNA payloads like self-amplifying RNA (saRNA)?

Larger RNA payloads such as saRNA are generally more challenging to encapsulate efficiently.[2][3] While a specific universal molar ratio for this compound with saRNA is not firmly established, the principles of LNP formulation suggest that adjustments to the N:P ratio and helper lipid composition are critical. For saRNA, it is often beneficial to start with a formulation known to work for mRNA and then optimize by systematically varying the N:P ratio and potentially screening different helper lipids, such as DSPC, which has been shown to improve the stability of saRNA LNPs.[4]

Q3: What is the typical N:P ratio range for this compound LNP formulations, and how does it impact the final product?

The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate (B84403) groups in the RNA backbone (P), is a critical parameter influencing encapsulation efficiency and overall particle characteristics. For LNP formulations, N:P ratios typically range from 3 to 6. An optimal N:P ratio is crucial for effective RNA encapsulation.[5][6] For instance, one study found that the most efficient mRNA encapsulation was achieved at an N:P ratio of 6.[5] An insufficient N:P ratio can lead to poor encapsulation, while an excessively high ratio may result in larger particles or potential toxicity.

Q4: My LNP-RNA complexes are aggregating. What are the possible causes and solutions?

Aggregation of LNPs can be caused by several factors, including suboptimal formulation parameters, improper storage conditions, or issues with the purification process. Key troubleshooting steps include:

  • Reviewing the PEG-lipid percentage: A low percentage of PEGylated lipid can lead to instability and aggregation. Ensure the molar percentage is adequate (typically 1.5-2.5%).

  • Optimizing the N:P ratio: An inappropriate N:P ratio can lead to particle instability.

  • Ensuring proper pH management: The pH of the aqueous buffer during formulation is critical. A pH of around 4 is typically used to ensure the ionizable lipid is charged for RNA complexation. After formulation, a buffer exchange to a neutral pH (e.g., PBS) is essential.

  • Checking for RNA degradation: Degraded RNA can interfere with proper LNP formation. Always ensure the integrity of your RNA payload before formulation.

Q5: I am observing low encapsulation efficiency. What parameters should I adjust?

Low encapsulation efficiency is a common challenge, particularly with larger RNA molecules. Consider the following adjustments:

  • Increase the N:P ratio: This is often the first parameter to optimize to improve RNA complexation.

  • Adjust the flow rate during microfluidic mixing: The total flow rate and the flow rate ratio of the lipid and RNA phases can impact encapsulation.

  • Screen different helper lipids: The choice of helper lipid (e.g., DOPE vs. DSPC) can influence the encapsulation of different RNA payloads.

  • Verify RNA and lipid stock concentrations: Inaccurate concentrations will lead to an incorrect N:P ratio and suboptimal formulation.

Troubleshooting Guides

Table 1: Impact of Formulation Parameters on LNP Characteristics
ParameterPotential IssueRecommended AdjustmentExpected Outcome
N:P Ratio Low encapsulation efficiency, large particle sizeIncrease the ratio in increments (e.g., from 3 to 6).Improved encapsulation efficiency, potential for slight increase in particle size.
Particle aggregation, high PDIDecrease the ratio.Improved particle stability and size uniformity.
Helper Lipid Low transfection efficiency with saRNAScreen different helper lipids (e.g., replace DOPE with DSPC).[4]Enhanced stability and potentially improved in vivo performance.[4]
Particle instabilityUse a helper lipid with a higher phase transition temperature (e.g., DSPC).Increased LNP rigidity and stability.
PEG-Lipid % Aggregation, poor stabilityIncrease the molar percentage of the PEGylated lipid.Improved colloidal stability and reduced aggregation.
Reduced cellular uptake in vitroDecrease the molar percentage of the PEGylated lipid.Enhanced cellular association and uptake.
Flow Rate Large particle size, high PDIIncrease the total flow rate during microfluidic mixing.Smaller and more uniform LNPs.
Inconsistent resultsEnsure the pump is calibrated and the flow is stable.Improved batch-to-batch consistency.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs with an RNA payload.

Materials:

  • This compound, DOPE (or DSPC), Cholesterol, C14-PEG2000

  • Ethanol (B145695) (100%, molecular biology grade)

  • RNA payload (mRNA or saRNA)

  • Sodium Citrate buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare the Lipid Stock Solution: Dissolve this compound, DOPE, Cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 35:16:46.5:2.5).[1] The final total lipid concentration in ethanol will depend on the desired final LNP concentration.

  • Prepare the RNA Solution: Dilute the RNA payload in 10 mM Sodium Citrate buffer (pH 3.0) to the desired concentration.

  • Setup the Microfluidic System: Load the lipid solution into one syringe and the RNA solution into another. Set the syringe pumps to the desired flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate (e.g., 4 mL/min for this compound).[1]

  • Formulation: Start the pumps to initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs. Collect the resulting LNP dispersion.

  • Purification: Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and unencapsulated RNA.

Protocol 2: Determination of RNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to quantify the amount of RNA encapsulated within the LNPs.[7][8][9][10]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • LNP-RNA sample

  • 1x TE buffer

  • Triton X-100 (10% solution)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare RNA Standards: Create a standard curve of your specific RNA in 1x TE buffer.

  • Sample Preparation:

    • Intact LNPs (for free RNA measurement): Dilute the LNP-RNA sample in 1x TE buffer.

    • Lysed LNPs (for total RNA measurement): Dilute the LNP-RNA sample in 1x TE buffer containing 0.5% Triton X-100 to disrupt the LNPs. Incubate for 10 minutes.

  • RiboGreen Assay:

    • Add the RiboGreen working solution to the wells containing the standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the concentration of free RNA and total RNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: LNP Size and Zeta Potential Measurement

Materials:

  • LNP-RNA sample

  • Deionized water or PBS for dilution

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

Procedure for DLS (Size Measurement):

  • Dilute the LNP sample in filtered PBS to an appropriate concentration for the instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the hydrodynamic diameter and Polydispersity Index (PDI).

Procedure for Zeta Potential Measurement:

  • Dilute the LNP sample in filtered deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[11]

  • Load the sample into the appropriate measurement cell.

  • Perform the measurement to determine the zeta potential.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization prep_lipids 1. Prepare Lipid Stock (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) mixing 3. Microfluidic Mixing (Controlled Flow Rates) prep_lipids->mixing Lipid Phase prep_rna 2. Prepare RNA Solution (RNA in pH 3.0 Citrate Buffer) prep_rna->mixing Aqueous Phase dialysis 4. Dialysis vs. PBS (Buffer Exchange) mixing->dialysis characterization 5. Physicochemical Characterization (Size, PDI, Zeta, EE%) dialysis->characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Logic cluster_low_ee Low Encapsulation Efficiency cluster_aggregation Particle Aggregation / High PDI start Problem Encountered low_ee Low EE% start->low_ee aggregation Aggregation / High PDI start->aggregation adjust_np Increase N:P Ratio low_ee->adjust_np check_rna Check RNA Integrity low_ee->check_rna adjust_peg Increase PEG-Lipid % aggregation->adjust_peg optimize_np Optimize N:P Ratio aggregation->optimize_np

Caption: Logic diagram for troubleshooting common this compound LNP formulation issues.

References

Validation & Comparative

A Head-to-Head Comparison of CKK-E12 and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for effective delivery. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating and facilitating the intracellular release of mRNA. Among the plethora of ionizable lipids developed, CKK-E12 and SM-102 have garnered significant attention. SM-102 is a key component in the Moderna COVID-19 vaccine, while this compound has been extensively studied for its potent in vivo activity. This guide provides an objective, data-driven comparison of this compound and SM-102 to aid researchers in selecting the optimal lipid for their mRNA delivery applications.

Performance at a Glance: this compound vs. SM-102

The selection of an ionizable lipid is a critical determinant of the efficacy and safety of an mRNA-LNP formulation. Below is a summary of the key performance characteristics of this compound and SM-102 based on available experimental data.

FeatureThis compoundSM-102Key Considerations
Primary Application Predominantly liver-targeted siRNA and mRNA delivery.[1][2]Widely used in mRNA vaccines and therapeutics.[3]This compound has shown high selectivity for hepatocytes. SM-102 has a broader application profile.
In Vivo Efficacy High potency, particularly for liver delivery.[1]Demonstrates robust protein expression in vivo, especially with intramuscular administration.Efficacy is highly dependent on the target organ and route of administration.
Immunogenicity LNP modifications did not significantly reduce immunogenicity in some studies.[1]LNPs can be formulated to have lower immunogenicity, a key feature for vaccines.The overall formulation, including helper lipids and PEG-lipids, plays a crucial role in the immunogenic profile.
Biodistribution Primarily targets the liver.[1][2]Biodistribution can be modulated by formulation but often shows significant liver uptake.Formulation adjustments can alter the biodistribution of both lipids.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize quantitative data on the physicochemical properties, in vitro transfection efficiency, and in vivo efficacy of LNPs formulated with this compound and SM-102. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Physicochemical Properties of this compound and SM-102 LNPs
Ionizable LipidHelper LipidsMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compoundDOPE, Cholesterol, C14-PEG200035:16:46.5:2.5~150--<80%[2]
SM-102DSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~80-100<0.2Near-neutral>90%[4][5]

PDI: Polydispersity Index

Table 2: In Vitro Transfection Efficiency
Ionizable LipidCell LinemRNA CargoTransfection EfficiencyReference
This compoundMacrophagesFirefly Luciferase mRNASuperior efficiency[6]
SM-102MacrophagesFirefly Luciferase mRNASuperior efficiency[6]
This compoundA549, Huh7Luciferase mRNANotable expression[2]
SM-102A549, Huh7Luciferase mRNAPotent expression, particularly in A549[2]
Table 3: In Vivo Efficacy (Luciferase Expression)
Ionizable LipidAnimal ModelRoute of AdministrationmRNA DosePeak Luciferase Expression (Organ)Fold Increase vs. ControlReference
This compoundMiceIntravenous0.75 mg/kgLiver (97% of total expression)-[1]
SM-102MiceIntramuscular1 µgMuscle60% higher than ALC-0315[7]
This compoundMiceIntramuscular1 µgMuscleSimilar to ALC-0315[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of LNP performance. Below are representative protocols for LNP formulation and in vivo evaluation.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing mRNA-loaded LNPs.

Materials:

  • Ionizable lipid (this compound or SM-102) stock solution in ethanol (B145695)

  • Helper lipids (e.g., DSPC or DOPE, Cholesterol) stock solutions in ethanol[4][8]

  • PEG-lipid (e.g., DMG-PEG2000 or C14-PEG2000) stock solution in ethanol[9]

  • mRNA stock solution in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)[1]

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the ionizable lipid, helper lipids, and PEG-lipid stock solutions in ethanol at the desired molar ratio. For example, a common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).[4][10][11] For this compound, a reported ratio is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000).[1]

  • Prepare mRNA Solution: Dilute the mRNA stock solution to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid mixture in ethanol into one syringe and the mRNA solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

In Vivo Evaluation of mRNA Delivery using Luciferase Reporter Gene

This protocol outlines the steps for assessing the in vivo efficacy of mRNA-LNPs in a mouse model.

Materials:

  • mRNA-LNPs encapsulating Firefly Luciferase (Fluc) mRNA

  • 6-8 week old BALB/c or C57BL/6 mice

  • D-Luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • LNP Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection). The dosage will depend on the specific study design, but a common range is 0.1 to 1.0 mg/kg of mRNA.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin (typically 150 mg/kg) to the mice via intraperitoneal injection.

  • Image Acquisition: Anesthetize the mice and place them in the IVIS imaging chamber. Acquire bioluminescence images according to the instrument's protocol.

  • Data Analysis: Quantify the bioluminescent signal in specific organs or the whole body using the accompanying software. The signal intensity correlates with the level of luciferase protein expression and, consequently, the efficiency of mRNA delivery and translation.

  • Organ Biodistribution (Optional): After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys). Image the organs ex vivo to determine the biodistribution of luciferase expression more accurately.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the mechanism of LNP-mediated mRNA delivery, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) ionizable_lipid Ionizable Lipid (this compound or SM-102) mixing Microfluidic Mixing ionizable_lipid->mixing helper_lipids Helper Lipids (DSPC/DOPE, Cholesterol) helper_lipids->mixing peg_lipid PEG-Lipid peg_lipid->mixing mrna mRNA mrna->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis characterization Physicochemical Characterization dialysis->characterization final_lnp mRNA-LNP Formulation characterization->final_lnp

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

In_Vivo_Evaluation_Workflow start mRNA-LNP Administration (e.g., IV, IM) luciferin D-Luciferin Administration (IP) start->luciferin imaging In Vivo Bioluminescence Imaging (IVIS) luciferin->imaging analysis Quantification of Luciferase Expression imaging->analysis biodistribution Ex Vivo Organ Imaging (Optional) imaging->biodistribution end Efficacy & Biodistribution Data analysis->end biodistribution->end

Caption: Workflow for in vivo evaluation of mRNA-LNP efficacy.

LNP_Delivery_Pathway cluster_cell lnp mRNA-LNP cell Target Cell lnp->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape cytosol Cytosol escape->cytosol translation mRNA Translation (Ribosomes) cytosol->translation protein Protein Expression translation->protein

References

A Comparative Guide to CKK-E12-Mediated Gene Silencing In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of In Vivo Gene Silencing Technologies

The following tables summarize the in vivo performance of CKK-E12 and its alternatives in mediating gene silencing, primarily targeting hepatocytes.

Table 1: In Vivo Efficacy of Gene Silencing Delivery Systems

Delivery SystemTarget GeneAnimal ModelED50 (mg/kg siRNA)Key Findings & Selectivity
This compound Factor VII (FVII)Mice~0.002[1][2][3][4]Highly potent and selective for hepatocytes. Orders of magnitude more selective than for endothelial or leukocyte cells.[1][2][3]
FVIIRats< 0.01[2][3]Well-tolerated with a wide therapeutic index.[2][3][4]
Transthyretin (TTR)Non-human Primates>95% silencing at 0.3[1][2][3]Demonstrates efficacy in larger animal models.
C12-200 CD45Mice< 0.3[2][3]Less selective for hepatocytes compared to this compound.[2][3]
DLin-MC3-DMA (MC3) Factor VII (FVII)Mice~0.005[5]Potent for hepatic gene silencing.[5]
Transthyretin (TTR)Non-human Primates0.03[5]Clinically validated in an FDA-approved siRNA therapeutic (Onpattro).[6]
OF-02 N/A (mRNA delivery)MiceN/ASimilar liver biodistribution to this compound but with significantly higher mRNA translation.[6][7]

Table 2: Key Characteristics of Lipid Nanoparticle Systems

FeatureThis compoundC12-200DLin-MC3-DMA (MC3)
Core Structure Dilysine-derived diketopiperazine[1]Branched-tail lipidoid(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[5]
Mechanism of Uptake ApoE-dependent, dynamin-dependent macropinocytosis[1][2][3]Not specifiedEndosomal uptake with pH-dependent endosomal escape[5]
Primary Target Cells Hepatocytes[1][2][3]Hepatocytes, with less selectivity[2][3]Hepatocytes[5]

Experimental Protocols

This section provides detailed methodologies for the formulation of lipid nanoparticles and the in vivo validation of gene silencing.

Protocol 1: Formulation of Lipid Nanoparticles (LPNs) for In Vivo siRNA Delivery

This protocol describes the preparation of LPNs encapsulating siRNA using a microfluidic mixing method.

Materials:

Procedure:

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid individually in 100% ethanol to prepare stock solutions. Molar ratios will vary depending on the formulation (see table below).

    • For This compound LPNs , a typical molar ratio is 50% this compound, 10% Cholesterol, 38.5% DSPC, and 1.5% DMG-PEG2000.

    • For C12-200 LNPs , a common molar ratio is 35% C12-200, 16% DOPE, 46.5% Cholesterol, and 2.5% C14-PEG2000.[2]

    • For DLin-MC3-DMA (MC3) LNPs , a standard molar ratio is 50% MC3, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG2000.[8]

    • Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.

  • siRNA Solution Preparation:

    • Dilute the siRNA stock in the citrate or acetate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) and the siRNA solution (in aqueous buffer) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. This rapid mixing process facilitates the self-assembly of the LPNs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove ethanol and unencapsulated siRNA, dialyze the LNP suspension against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Validation of Gene Silencing in Mice

This protocol outlines the procedure for administering siRNA-LPNs to mice and assessing the subsequent gene knockdown.

Animal Model:

  • C57BL/6 mice (6-8 weeks old) are a commonly used strain. For studies on Factor VII, specific mouse models with normal FVII levels are required.[9][10]

Materials:

  • Formulated and characterized siRNA-LPNs

  • Sterile PBS

  • Syringes and needles for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Tissue harvesting tools

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)

  • Protein extraction reagents

  • Reagents for protein quantification (e.g., ELISA kit or Western blot antibodies)

Procedure:

  • Dosing and Administration:

    • Dilute the siRNA-LPN suspension in sterile PBS to the desired final concentration for injection.

    • Administer the LPNs to mice via a single tail vein injection. The injection volume is typically 100-200 µL. A negative control group should receive PBS.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice.

    • Collect blood via retro-orbital bleeding or cardiac puncture to obtain serum or plasma for protein analysis.

    • Perfuse the mice with PBS and harvest the target organ (e.g., liver).

  • Analysis of Gene Silencing at the mRNA Level (qRT-PCR):

    • Extract total RNA from a portion of the harvested liver tissue using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target gene (e.g., Factor VII) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[11][12]

    • Calculate the relative mRNA expression of the target gene using the ΔΔCt method.[13]

  • Analysis of Gene Silencing at the Protein Level:

    • For secreted proteins like Factor VII, protein levels can be measured directly from the collected serum or plasma using an enzyme-linked immunosorbent assay (ELISA) kit specific for the target protein.[14]

    • For intracellular proteins, homogenize the remaining liver tissue and perform a Western blot analysis or a quantitative protein assay to determine the protein expression levels.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in this compound-mediated gene silencing.

CKK_E12_Signaling_Pathway cluster_membrane LNP This compound LNP (siRNA encapsulated) Cell_Membrane Hepatocyte Cell Membrane LNP->Cell_Membrane Dynamin-dependent Macropinocytosis ApoE Apolipoprotein E (ApoE) ApoE->LNP Binds to Macropinosome Macropinosome Endosome Late Endosome/ Lysosome Macropinosome->Endosome Maturation siRNA siRNA Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: this compound LNP cellular uptake and gene silencing pathway.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. LNP Characterization (DLS, RiboGreen) Formulation->Characterization Injection 3. In Vivo Administration (IV Injection in Mice) Characterization->Injection Sample_Collection 4. Sample Collection (Blood & Liver) Injection->Sample_Collection mRNA_Analysis 5a. mRNA Analysis (qRT-PCR) Sample_Collection->mRNA_Analysis Protein_Analysis 5b. Protein Analysis (ELISA / Western Blot) Sample_Collection->Protein_Analysis Data_Analysis 6. Data Analysis (Quantify Gene Silencing) mRNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for in vivo validation of gene silencing.

References

Unveiling the Potency of CKK-E12: A Comparative Guide to its In Vitro and In Vivo Performance for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and targeted delivery of RNA therapeutics is paramount. CKK-E12, an ionizable lipopeptide, has emerged as a frontrunner in the formulation of lipid nanoparticles (LPNs) for the delivery of small interfering RNA (siRNA). This guide provides a comprehensive comparison of this compound's performance, both in laboratory cell cultures (in vitro) and in living organisms (in vivo), with a key alternative, C12-200. The data presented herein demonstrates a strong correlation between in vitro efficacy and in vivo potency, highlighting the predictive power of early-stage screening for this class of delivery vehicles.

At a Glance: Performance Showdown

The following tables summarize the key performance metrics of this compound in comparison to C12-200, showcasing its superior potency in preclinical models.

In Vivo Performance: Factor VII Gene Silencing
Lipid Nanoparticle Species ED₅₀ (mg/kg) Gene Silencing
This compoundMouse~0.002>95%
Rat<0.01>95%
Non-human Primate0.3 (at >95% silencing)>95%
C12-200Mouse~0.01Not specified
In Vitro Performance: Gene Silencing in HeLa Cells
Lipid Nanoparticle Key Findings
This compoundApolipoprotein E (ApoE) significantly enhances cellular uptake (nine-fold) and gene silencing.
C12-200Data on direct comparison under identical conditions is limited.

The In Vitro-In Vivo Correlation: A Strong Predictive Link

A noteworthy characteristic of this compound is the strong correlation between its performance in cell-based assays and its efficacy in animal models. The effective dose for gene silencing in mice (ED₅₀ of approximately 0.002 mg/kg) is remarkably comparable to the siRNA concentrations used to achieve significant knockdown in a standard 96-well cell culture plate.[1] This strong in vitro-in vivo correlation (IVIVC) underscores the value of early-stage in vitro screening in predicting the in vivo potential of this compound-based formulations, streamlining the drug development process.

The pivotal role of Apolipoprotein E (ApoE) in mediating the activity of this compound has been demonstrated in both settings. In vitro, the addition of ApoE to cell cultures significantly boosts the uptake of this compound LPNs by HeLa cells and enhances the subsequent gene silencing.[1] This observation translates directly to the in vivo setting, where the gene silencing efficacy of this compound is dependent on the presence of ApoE.[1]

Comparative Analysis: this compound vs. C12-200

When compared to the alternative ionizable lipid, C12-200, this compound demonstrates superior potency for hepatocyte-specific gene silencing in vivo. The median effective dose (ED₅₀) for silencing Factor VII in mice is approximately five-fold lower for this compound (~0.002 mg/kg) than for C12-200 (~0.01 mg/kg).[2] This indicates that a significantly smaller amount of this compound is required to achieve the same therapeutic effect.

Mechanism of Action: A Glimpse into Cellular Entry

The cellular uptake of this compound LPNs is primarily mediated by a process known as macropinocytosis. This mechanism of cellular entry is dependent on the presence of ApoE, which acts as a targeting ligand, facilitating the recognition and internalization of the nanoparticles by hepatocytes.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CKK-E12_LPN This compound LPN (siRNA encapsulated) ApoE Apolipoprotein E (ApoE) CKK-E12_LPN->ApoE ApoE Binding Receptor Cell Surface Receptor ApoE->Receptor Receptor Binding Macropinosome Macropinosome Receptor->Macropinosome Macropinocytosis Endosome Endosome Macropinosome->Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (siRNA Release) RISC RNA-Induced Silencing Complex (RISC) Cytosol->RISC siRNA loading mRNA Target mRNA RISC->mRNA Target Recognition Silencing mRNA Cleavage & Gene Silencing mRNA->Silencing

Caption: this compound LPN Cellular Uptake and siRNA-Mediated Gene Silencing Pathway.

Experimental Protocols: A Guide for Researchers

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Gene Silencing: Dual-Luciferase Reporter Assay

This assay is a widely used method to quantify the ability of siRNA delivered by LPNs to silence a specific target gene in vitro.

G cluster_workflow Dual-Luciferase Assay Workflow start Start plate_cells Plate HeLa cells in 96-well plate start->plate_cells transfect Transfect cells with Firefly & Renilla luciferase plasmids plate_cells->transfect add_lnps Add this compound LPNs (with anti-Firefly siRNA) +/- ApoE transfect->add_lnps incubate Incubate for 24-48h add_lnps->incubate lyse Lyse cells incubate->lyse measure_firefly Measure Firefly luciferase activity lyse->measure_firefly add_stop Add Stop & Glo® Reagent measure_firefly->add_stop measure_renilla Measure Renilla luciferase activity add_stop->measure_renilla analyze Analyze Data: Normalize Firefly to Renilla activity measure_renilla->analyze end End analyze->end

Caption: Workflow for the Dual-Luciferase Reporter Gene Silencing Assay.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Plasmid Transfection: Co-transfect the cells with plasmids encoding both Firefly luciferase (the target) and Renilla luciferase (for normalization) using a standard transfection reagent.

  • LNP Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound LPNs encapsulating siRNA targeting Firefly luciferase. For experiments investigating the effect of ApoE, add purified ApoE to the medium at a predetermined concentration.

  • Incubation: Incubate the cells for an additional 24 to 48 hours to allow for LPN uptake, siRNA release, and target mRNA degradation.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the Firefly luciferase activity using a luminometer. Subsequently, add a quenching reagent and a substrate for Renilla luciferase to the same well and measure its activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The percentage of gene silencing is calculated relative to cells treated with control LPNs (containing a non-targeting siRNA). Dose-response curves are then generated to determine the EC₅₀ value.

In Vivo Gene Silencing: Mouse Factor VII Model

This animal model is a standard for evaluating the hepatic delivery and efficacy of siRNA formulations.

G cluster_workflow In Vivo Factor VII Silencing Workflow start Start formulate Formulate this compound LPNs with anti-Factor VII siRNA start->formulate inject Administer LPNs to mice via tail vein injection formulate->inject wait Wait for 48-72 hours inject->wait collect_blood Collect blood via retro-orbital bleeding wait->collect_blood prepare_serum Prepare serum collect_blood->prepare_serum measure_fvii Measure Factor VII protein levels using a chromogenic assay prepare_serum->measure_fvii analyze Analyze Data: Calculate % silencing relative to control group measure_fvii->analyze end End analyze->end

Caption: Workflow for the In Vivo Mouse Factor VII Gene Silencing Model.

Protocol:

  • LNP Formulation: Prepare this compound LPNs encapsulating siRNA targeting mouse Factor VII (FVII) using a microfluidic mixing method.

  • Animal Dosing: Administer the LPN formulations to C57BL/6 mice via a single intravenous tail vein injection at various dose levels. A control group should receive LPNs with a non-targeting siRNA or saline.

  • Blood Collection: At 48 to 72 hours post-injection, collect blood from the mice through retro-orbital bleeding.

  • Serum Preparation: Process the blood samples to obtain serum.

  • Factor VII Assay: Measure the levels of Factor VII protein in the serum using a commercially available chromogenic assay.

  • Data Analysis: Calculate the percentage of Factor VII silencing for each dose group relative to the control group. Plot the dose-response curve to determine the ED₅₀ value.

Conclusion

This compound stands out as a highly potent and selective vehicle for siRNA delivery to hepatocytes. The strong correlation between its in vitro and in vivo performance, coupled with its superior efficacy compared to alternatives like C12-200, makes it a compelling candidate for the development of RNA-based therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the performance of this compound and other novel delivery systems, ultimately accelerating the translation of RNAi therapies from the laboratory to the clinic.

References

Comparative Analysis of CKK-E12 LNP Toxicity for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable lipid component of LNPs is a key determinant of both delivery efficiency and the associated toxicity profile. This guide provides a comparative analysis of the toxicity of LNPs formulated with the ionizable lipid cKK-E12 against other commonly used alternatives, supported by experimental data.

Executive Summary

This compound is a potent ionizable lipid for mRNA delivery, often demonstrating high transfection efficiency. However, like other ionizable lipids, it can induce inflammatory responses and potential toxicity. This guide synthesizes available data to compare the in vivo and in vitro toxicity of this compound LNPs with those containing other ionizable lipids such as DLin-MC3-DMA (MC3), C12-200, and SM-102. The analysis indicates that while this compound is highly effective, its toxicity profile, particularly concerning inflammatory responses, is a critical consideration for therapeutic applications.

In Vivo Toxicity Comparison

Systemic administration of LNPs can lead to accumulation in the liver, potentially causing hepatotoxicity and triggering systemic inflammatory responses.

Liver Enzyme Levels

Elevated levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are key indicators of liver damage.

Ionizable LipidDosage (mg/kg)Time PointChange in ALT LevelsChange in AST LevelsReference
This compound 0.05 - 0.124 hoursDose-dependent increaseDose-dependent increase[1]
SM-102 Not specifiedNot specifiedElevated plasma levels reportedElevated plasma levels reported
ALC-0315 Not specifiedNot specifiedElevated serum levels reportedElevated serum levels reported
YSK13 Not specifiedNot specifiedElevated plasma levels reportedElevated plasma levels reported[2]

Note: Direct comparison is challenging due to variations in experimental setups across different studies.

Cytokine Induction

The administration of LNPs can trigger the release of pro-inflammatory cytokines.

Ionizable LipidCytokine(s) MeasuredIn Vivo ModelKey FindingsReference
This compound IL-1β, IL-6MiceNot explicitly detailed in the provided search results.
ALC-0315 IL-6, CCL2, CXCL2MiceIncreased levels of pro-inflammatory cytokines. This effect is ablated in TLR4 knockout mice, suggesting TLR4-dependent inflammation.[3][3]
DLin-MC3-DMA IL-6, CCL2, CXCL2MiceSimilar pro-inflammatory cytokine induction to ALC-0315.[3][3]
C12-200 IL-6, CCL2, CXCL2MiceSimilar pro-inflammatory cytokine induction to ALC-0315.[3][3]
SM-102 IL-1β, IL-6, CCL2, CCL4, TNFHuman PBMCs (in vitro)Strong induction of pro-inflammatory cytokines, even with empty LNPs.[3][3]

In Vitro Toxicity Comparison

In vitro assays are crucial for screening the cytotoxicity of LNP formulations on different cell types.

Cell Viability
Ionizable LipidCell LineConcentration Range% Cell ViabilityReference
This compound BMDCsUp to 0.25 µg/mLMaintained >60% viability[4]
C12-200 BMDCsUp to 0.25 µg/mLMaintained >60% viability[4]
SM-102 HEK293, HeLa, THP-10.25 - 2 µg/mL>90% viability[5]
ALC-0315 HEK293, HeLa, THP-10.25 - 2 µg/mL>90% viability[5]
MC3 HEK293, HeLa, THP-10.25 - 2 µg/mL>90% viability[5]

Note: Cell viability is highly dependent on the cell type, LNP concentration, and incubation time.

Signaling Pathways in LNP-Induced Toxicity

The inflammatory response to LNPs is often mediated by the activation of innate immune signaling pathways. Ionizable lipids can activate Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[3][6] This can also lead to the activation of the NLRP3 inflammasome, resulting in the release of IL-1β.[3][7]

LNP_Toxicity_Pathway LNP Lipid Nanoparticle (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Activation Inflammasome NLRP3 Inflammasome Activation LNP->Inflammasome Activation Signal MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, etc.) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Casp1 Caspase-1 Inflammasome->Casp1 IL1b IL-1β Release Casp1->IL1b IL1b->Inflammation

Caption: LNP-induced inflammatory signaling pathway.

Experimental Protocols

This section outlines representative methodologies for assessing LNP toxicity.

In Vivo Toxicity Assessment

A general workflow for evaluating the in vivo toxicity of LNP formulations.

InVivo_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis LNP_Formulation LNP Formulation (e.g., this compound, MC3, etc.) Injection Systemic Administration (e.g., Intravenous) LNP_Formulation->Injection Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Animal_Model->Injection Blood_Collection Blood Collection (e.g., 24h post-injection) Injection->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Spleen, etc.) Injection->Tissue_Harvesting Serum_Analysis Serum Analysis (ALT, AST, Cytokines) Blood_Collection->Serum_Analysis Histo_Analysis Histopathological Analysis Tissue_Harvesting->Histo_Analysis

References

A Comparative Benchmarking Guide: CKK-E12 vs. Predecessor Lipidoids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CKK-E12 lipidoid with its predecessors, the first-generation 98N12-5 and second-generation C12-200, for the delivery of small interfering RNA (siRNA). The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their performance, physicochemical properties, and the methodologies used for their evaluation.

Performance Comparison

The development of lipidoid-based nanoparticles for siRNA delivery has seen a significant progression in potency and specificity with each generation. This compound represents a substantial leap forward, demonstrating superior efficacy in vivo compared to its predecessors.

Table 1: In Vivo Performance of Lipidoid Nanoparticles for Factor VII siRNA Delivery in Mice

Lipidoid GenerationLipidoid NameMedian Effective Dose (ED50) for Factor VII Silencing in Mice (mg/kg siRNA)Key Characteristics
Third Generation This compound ~0.002 [1]Highest potency and selectivity for hepatocytes.[1]
Second Generation C12-200~0.01Improved potency over the first generation.
First Generation 98N12-5Not explicitly quantified in direct comparisons, but demonstrated lower efficacy than C12-200.Foundational lipidoid with moderate in vivo activity.

Physicochemical Properties

The physical and chemical characteristics of the lipidoid nanoparticles are crucial for their stability, biodistribution, and cellular uptake. While comprehensive side-by-side data is limited, the following table summarizes available information.

Table 2: Physicochemical Properties of Lipidoid Nanoparticles

Property98N12-5C12-200This compound
Mean Particle Size (nm) 50 - 150 (tunable by extrusion)70 - 100[2]~70[3]
Polydispersity Index (PDI) < 0.2< 0.2[2]Information not readily available
Zeta Potential (mV) Near-neutralNear-neutral[2]Information not readily available
siRNA Encapsulation Efficiency (%) >95% (at optimized lipid:siRNA ratios)[4]>80%[2]Information not readily available

Experimental Protocols

The following are detailed methodologies for the formulation and in vivo evaluation of lipidoid-siRNA nanoparticles, based on published studies.

Lipidoid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the preparation of lipidoid-siRNA nanoparticles using a microfluidic mixing device, a standard method for producing uniform nanoparticles.

Materials:

  • Lipidoids: 98N12-5, C12-200, or this compound

  • Helper Lipids:

  • PEG-lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • siRNA: Targeting Factor VII or a control sequence

  • Solvent: Anhydrous Ethanol (B145695)

  • Aqueous Buffer: 10 mM Citrate (B86180) buffer, pH 3.0

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipidoid, helper lipids (DSPC or DOPE and cholesterol), and PEG-lipid in anhydrous ethanol at the desired molar ratios.

      • For this compound and C12-200: A common molar ratio is 50% ionizable lipidoid, 10% DSPC, 38.5% cholesterol, and 1.5% DMG-PEG2000. Another formulation uses 35% ionizable lipid, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid.[5]

      • For 98N12-5: A reported molar ratio is 42% 98N12-5, 48% cholesterol, and 10% mPEG2000-C14.[4]

  • Prepare siRNA Solution:

    • Dissolve the siRNA in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device.

    • Load the lipid stock solution into one syringe and the siRNA solution into another.

    • Set the flow rate ratio to 3:1 (aqueous phase to ethanolic phase).

    • Set the total flow rate. For this compound, a total flow rate of 4 mL/min has been used, while for C12-200, 12 mL/min has been reported.[5]

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipidoid nanoparticles encapsulating the siRNA.

  • Purification:

    • Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated siRNA.

In Vivo Factor VII Silencing Assay in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of lipidoid-siRNA nanoparticles by measuring the silencing of the Factor VII gene in mice.

Materials:

  • Lipidoid-siRNA nanoparticles

  • Phosphate-buffered saline (PBS)

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old)

  • Anesthetic

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Chromogenic assay kit for Factor VII activity

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Dilute the lipidoid-siRNA nanoparticle formulation in sterile PBS to the desired concentration.

    • Administer a single intravenous (IV) injection of the formulation into the tail vein of the mice. The injection volume is typically 10 µL per gram of body weight.

  • Blood Collection:

    • At 48 hours post-injection, anesthetize the mice.

    • Collect blood samples via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., citrate).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Factor VII Activity Assay:

    • Determine the Factor VII protein levels in the plasma using a commercially available chromogenic assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Factor VII levels of the treated groups to the levels in a control group treated with PBS or a non-targeting siRNA formulation.

    • Calculate the percentage of Factor VII silencing.

    • Determine the ED50 value by plotting the percentage of silencing against the administered siRNA dose.

Representative siRNA Sequence:

While specific proprietary sequences are often used in primary research, a commercially available positive control siRNA for mouse Factor VII can be utilized for benchmarking studies. For example, Ambion™ In Vivo Factor VII Positive Control siRNA.[6]

Visualizing the Process and Pathways

Experimental Workflow for Lipidoid Nanoparticle Evaluation

The following diagram illustrates the overall workflow for the formulation and in vivo testing of lipidoid-siRNA nanoparticles.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Evaluation Lipids Lipidoid + Helper Lipids (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA (in Aqueous Buffer) siRNA->Mixing LNP Lipidoid-siRNA Nanoparticles Mixing->LNP Injection IV Injection (C57BL/6 Mice) LNP->Injection Blood_Collection Blood Collection (48h post-injection) Injection->Blood_Collection Assay Factor VII Assay Blood_Collection->Assay Data_Analysis Data Analysis (ED50 Calculation) Assay->Data_Analysis

Caption: Workflow for lipidoid nanoparticle formulation and in vivo evaluation.

Cellular Uptake and Mechanism of Action

This compound mediated siRNA delivery is known to be dependent on Apolipoprotein E (ApoE) and primarily occurs through macropinocytosis.

cellular_uptake cluster_cell LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE associates with Macropinocytosis Macropinocytosis LNP->Macropinocytosis uptake via ApoE->Macropinocytosis uptake via Cell_Membrane Hepatocyte Cell Membrane Endosome Endosome Macropinocytosis->Endosome Release Endosomal Escape & siRNA Release Endosome->Release RISC RISC Loading Release->RISC Silencing mRNA Cleavage & Gene Silencing RISC->Silencing

Caption: this compound LNP cellular uptake and gene silencing pathway.

Conclusion

The evolution from first-generation lipidoids like 98N12-5 to the third-generation this compound demonstrates a clear trajectory of improved in vivo potency for siRNA delivery to hepatocytes. This compound stands out as a highly effective delivery vehicle, offering a significant reduction in the required therapeutic dose. This guide provides a foundational understanding for researchers to compare these lipidoids and to design experiments for the development of next-generation RNA therapeutics. It is important to note that optimal formulation and experimental conditions can vary, and further optimization may be required for specific applications.

References

A Head-to-Head Comparison of CKK-E12 and ALC-0315 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Leading Ionizable Lipids for Lipid Nanoparticle (LNP) Mediated mRNA Delivery, Supported by Experimental Data and Detailed Methodologies.

This guide provides a comprehensive, data-driven comparison of CKK-E12 and ALC-0315, two prominent ionizable lipids integral to the success of lipid nanoparticle (LNP) systems for mRNA therapeutics and vaccines. We delve into their chemical properties, comparative in vivo performance, immunogenicity, and the underlying mechanisms of cellular delivery.

At a Glance: Key Differences and Chemical Structures

The fundamental performance of ionizable lipids in mRNA delivery is intrinsically linked to their chemical structure, which dictates their ionization potential (pKa), biodegradability, and interaction with cellular components. ALC-0315 is a cornerstone of the Pfizer-BioNTech COVID-19 vaccine, while this compound has emerged as a highly potent, liver-targeting lipid in preclinical studies.

Table 1: Physicochemical Properties of this compound and ALC-0315

FeatureThis compoundALC-0315
Chemical Name 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Key Structural Feature Diketopiperazine core, four amino alcohol-based lipid tails.[1]Tertiary amine head group with branched tails connected through ester bonds.[2]
Biodegradability Lacks biodegradable ester bonds.[3]Contains biodegradable ester bonds, allowing for safer clearance.[2][3]

In Vivo Performance: A Direct Comparison

The ultimate measure of an ionizable lipid's utility is its in vivo efficacy in mediating protein expression from a delivered mRNA payload. Studies directly comparing this compound and ALC-0315 provide critical insights into their relative potency.

Protein Expression

A key study evaluated the in vivo expression of erythropoietin (EPO) following the administration of LNPs formulated with either this compound or ALC-0315.

Table 2: In Vivo Human Erythropoietin (hEPO) Expression in Mice

Ionizable LipidDose of hEPO mRNA (mg/kg)Serum hEPO Concentration at 6h (ng/mL)
This compound 0.05~10,000
ALC-0315 0.05~1,000

Data are approximated from graphical representations in the cited literature for comparative purposes.

These findings suggest that under the tested conditions, this compound LNPs are significantly more potent in mediating protein expression in the liver compared to ALC-0315 LNPs at the same mRNA dose.

Biodistribution

The biodistribution of LNPs is a critical factor determining their therapeutic window and potential off-target effects. A comparative study using luciferase mRNA revealed the organ tropism of LNPs formulated with this compound and ALC-0315.

Table 3: In Vivo Biodistribution of Luciferase Expression in Mice

OrganThis compound LNPALC-0315 LNP
Liver HighHighest
Spleen ModerateModerate
Lungs LowLow

Observations are based on in vivo imaging data from a comparative study.[4]

While both lipids primarily target the liver, ALC-0315 demonstrated the most enriched liver-specific expression.[5]

Immunogenicity Profile

The ionizable lipid component of LNPs can contribute to the innate immune response, which can be beneficial for vaccine adjuvanticity but may be undesirable for other therapeutic applications.

A comparative study on the immunogenicity of LNPs formulated with this compound and ALC-0315 revealed that this compound LNPs triggered a stronger inflammatory cytokine response, particularly for IL-6, IFN-γ, and MCP-1, compared to ALC-0315 LNPs.[3] This heightened immunogenicity with this compound may be attributed to its slower degradation due to the absence of biodegradable ester bonds.[3]

Experimental Methodologies

Reproducibility is paramount in scientific research. Below are detailed protocols for the formulation and in vivo evaluation of this compound and ALC-0315 LNPs, based on established methodologies.

LNP Formulation Protocol

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase mRNA mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixing mRNA->Mixer Lipids Ionizable Lipid (this compound or ALC-0315) + DSPC + Cholesterol + PEG-Lipid in Ethanol Lipids->Mixer Dialysis Dialysis against PBS (pH 7.4) Mixer->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization QC Quality Control (Size, PDI, Encapsulation) Sterilization->QC In_Vivo_Evaluation Animal_Model C57BL/6 Mice IV_Injection Intravenous (IV) Injection of LNP-mRNA Animal_Model->IV_Injection Blood_Collection Blood Collection (e.g., 6h, 24h post-injection) IV_Injection->Blood_Collection Organ_Harvest Organ Harvest (Liver, Spleen, etc.) IV_Injection->Organ_Harvest Analysis Quantification of Protein Expression (ELISA for secreted proteins) In Vivo Imaging for reporter genes Blood_Collection->Analysis Organ_Harvest->Analysis Cellular_Delivery_Pathway LNP_Circulation LNP in Bloodstream (Neutral Charge at pH 7.4) ApoE_Binding Apolipoprotein E (ApoE) Binding LNP_Circulation->ApoE_Binding Cellular_Uptake Receptor-Mediated Endocytosis (e.g., LDLR) ApoE_Binding->Cellular_Uptake Early_Endosome Early Endosome (pH ~6.5) Cellular_Uptake->Early_Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Early_Endosome->Protonation Endosomal_Escape Endosomal Membrane Destabilization & mRNA Release Protonation->Endosomal_Escape Translation mRNA Translation in Cytoplasm Endosomal_Escape->Translation

References

A Comparative Analysis of CKK-E12 LNP Efficacy Across Species

Author: BenchChem Technical Support Team. Date: December 2025

The quest for potent and safe nucleic acid delivery systems is a cornerstone of modern therapeutics. Among the various platforms, lipid nanoparticles (LNPs) have emerged as a leading technology, particularly for the delivery of siRNA and mRNA. The ionizable lipid component of these LNPs is a critical determinant of their efficacy. This guide provides a comparative analysis of the in vivo efficacy of LNPs formulated with the benchmark ionizable lipid, cKK-E12, across different species, and in comparison to other notable ionizable lipids.

Cross-Species Efficacy of this compound LNPs

This compound has demonstrated remarkable potency in mediating gene silencing in multiple species, establishing it as a benchmark in the field.[1][2] Its efficacy is particularly prominent in hepatocytes.[2]

Table 1: In Vivo Gene Silencing Efficacy of this compound LNPs Across Species

SpeciesGene TargetEfficacy Metric (ED₅₀)Dosage for High SilencingReference
MiceFactor VII~0.002 mg/kg>95% silencing at 0.01 mg/kg[2]
RatsFactor VII< 0.01 mg/kgWell tolerated at 1 mg/kg[2]
Nonhuman PrimatesFactor VIINot Determined>95% silencing at 0.3 mg/kg[2]

*ED₅₀ (Median Effective Dose) is the dose required to achieve 50% of the maximum effect.

Comparative Efficacy with Other Ionizable Lipids

The performance of this compound has been extensively compared with other ionizable lipids, providing valuable insights into structure-activity relationships and informing the design of next-generation delivery vehicles.

Table 2: Comparative In Vivo Efficacy of Various LNPs for mRNA Delivery in Mice

Ionizable LipidReporter GeneDose (mg/kg)Serum Protein Concentration (ng/mL) at 6hReference
This compound human Erythropoietin (EPO)0.757100 ± 700[1]
OF-02human Erythropoietin (EPO)0.7514200 ± 1500[1]
503O13human Erythropoietin (EPO)0.752800 ± 200[1]
C12-200human Erythropoietin (EPO)0.757100 ± 500[1]
SM-102Firefly Luciferase1 µg (intramuscular)~60% higher bioluminescence than ALC-0315[3]
ALC-0315Firefly Luciferase1 µg (intramuscular)Similar to this compound[3]

Table 3: Comparative In Vivo Silencing Efficacy of this compound and C12-200 LNPs in Mice

Ionizable LipidGene TargetED₅₀ (mg/kg)Reference
This compound Factor VII~0.002[2]
C12-200Factor VII~0.01[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

LNP Formulation

Lipid nanoparticles are typically prepared using a microfluidic mixing approach.[5][6]

  • Lipid Preparation: The ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid are dissolved in an organic solvent, typically ethanol (B145695).[5] A common molar ratio for this compound formulations is 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[5]

  • Nucleic Acid Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., 10 mM sodium citrate, pH 3).[5]

  • Microfluidic Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous phase).[5]

  • Purification and Characterization: The resulting LNPs are then purified (e.g., through dialysis) and characterized for size, polydispersity index (PDI), and encapsulation efficiency.[6]

In Vivo Efficacy Studies in Mice
  • Animal Models: C57BL/6 mice are a commonly used strain for evaluating LNP efficacy.[1]

  • Administration: LNPs encapsulating the nucleic acid of interest are administered intravenously (i.v.) via the tail vein.[5] The dosage is dependent on the specific study but is often in the range of 0.002 to 2.25 mg/kg for siRNA and mRNA, respectively.[1][2]

  • Sample Collection: At predetermined time points (e.g., 6 or 24 hours post-injection), blood samples are collected to measure serum protein levels (e.g., EPO) or Factor VII activity.[1][2]

  • Analysis: Serum protein levels are quantified using methods like ELISA.[5] For gene silencing studies, Factor VII protein levels in the serum are measured.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in this compound LNP-mediated delivery, the following diagrams are provided.

G cluster_circulation Systemic Circulation cluster_cell Hepatocyte LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Binding Receptor LDLR LNP_ApoE->Receptor Receptor-mediated Endocytosis Endosome Endosome Receptor->Endosome mRNA mRNA/siRNA Endosome->mRNA Endosomal Escape Translation Translation (Protein Expression) mRNA->Translation RISC RISC (Gene Silencing) mRNA->RISC

Caption: Mechanism of this compound LNP uptake and cargo release in hepatocytes.

The in vivo efficacy of this compound LNPs is significantly influenced by their interaction with apolipoprotein E (ApoE) in the bloodstream.[2] This complex is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to cellular uptake via endocytosis.[2] Subsequent escape of the nucleic acid cargo from the endosome into the cytoplasm is a critical step for therapeutic effect, either through translation (for mRNA) or gene silencing (for siRNA). Studies also suggest that macropinocytosis is a major route of internalization for this compound LNPs.[2]

G cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Lipids in Ethanol (this compound, DOPE, Chol, PEG) Mixing Microfluidic Mixing Lipids->Mixing NucleicAcid Nucleic Acid in Aqueous Buffer NucleicAcid->Mixing Purification Purification & Characterization Mixing->Purification Injection IV Injection into Mouse Purification->Injection Sampling Blood/Tissue Collection Injection->Sampling Analysis Efficacy Analysis (ELISA, etc.) Sampling->Analysis

Caption: General experimental workflow for LNP formulation and in vivo testing.

Biodistribution and Selectivity

A key advantage of this compound LNPs is their high selectivity for liver parenchymal cells (hepatocytes).[2] Following intravenous administration, these LNPs predominantly accumulate in the liver.[5] This tropism is beneficial for treating liver-associated diseases. While biodistribution studies show some accumulation in other organs like the spleen and lungs, the protein expression from mRNA delivered by this compound is almost exclusively observed in the liver.[5] This high degree of selectivity minimizes off-target effects and enhances the therapeutic window.[2]

Conclusion

This compound containing lipid nanoparticles have consistently demonstrated high efficacy for nucleic acid delivery across multiple species, solidifying their role as a critical benchmark for in vivo delivery systems. The extensive comparative data available highlights the superior potency of this compound, particularly for siRNA delivery to hepatocytes. While newer ionizable lipids like OF-02 show promise for even greater mRNA delivery efficiency, the wealth of data and established performance of this compound continue to make it a valuable tool for researchers and drug developers. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for the continued development of LNP-based therapeutics.

References

Validating CKK-E12's Superior Selectivity for Hepatocytes Over Endothelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, achieving cell-type-specific delivery of therapeutic payloads is a paramount challenge. This guide provides a comprehensive comparison of the lipopeptide nanoparticle (LNP) cKK-E12 with alternative hepatocyte-targeting technologies, focusing on its validated selectivity for hepatocytes over endothelial cells. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying biological pathways and experimental workflows.

This compound: A Potent and Highly Selective Platform for Hepatocyte Delivery

This compound has emerged as a leading non-viral vector for siRNA delivery, demonstrating exceptional potency and a remarkable preference for hepatocytes, the parenchymal cells of the liver.[1][2] This selectivity is crucial for maximizing therapeutic efficacy in liver-targeted therapies while minimizing off-target effects in other cell types within the liver, such as liver sinusoidal endothelial cells (LSECs).

Quantitative Performance of this compound

The in vivo efficacy of this compound has been extensively documented in various animal models. The following table summarizes key performance metrics.

Parameter Species Gene Target ED50 *Hepatocyte Silencing Endothelial Cell Silencing Reference
EfficacyMouseFactor VII (FVII)~0.002 mg/kg>95%-[1]
EfficacyRatFVII<0.01 mg/kg--[1]
EfficacyNon-human primateTransthyretin (TTR)0.3 mg/kg (for >95% silencing)>95%-[1]
SelectivityMousePTEN->80% at 0.1 mg/kgNo significant silencing at 0.1 mg/kg[1][2]
SelectivityMouseTie2 (endothelial)--Much weaker than hepatocyte silencing[1]

*ED50: The dose required to achieve 50% gene silencing.

One of the landmark studies reported that this compound is approximately 500-fold more specific for gene silencing in hepatocytes compared to endothelial cells and immune cells.[1]

Alternative Hepatocyte-Targeting Technologies

A comparative analysis necessitates the evaluation of alternative platforms. The most prominent alternatives include GalNAc-siRNA conjugates and other lipid nanoparticle formulations like those based on DLin-MC3-DMA.

GalNAc-siRNA Conjugates

N-acetylgalactosamine (GalNAc) is a sugar moiety that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is densely expressed on the surface of hepatocytes.[3] This interaction facilitates rapid endocytosis and has made GalNAc-siRNA conjugates a leading platform for clinical applications targeting the liver.

Parameter Mechanism Key Advantage Key Limitation
GalNAc-siRNA Receptor-mediated endocytosis via ASGPRHigh specificity for hepatocytes, clinically validatedEfficacy can be influenced by ASGPR expression levels
DLin-MC3-DMA-based Lipid Nanoparticles

DLin-MC3-DMA is another well-established ionizable lipid used in LNP formulations, most notably in the first FDA-approved siRNA therapeutic, Onpattro. While effective in hepatocyte delivery, its selectivity profile compared to this compound is a key consideration. Some studies suggest that while potent, formulations based on lipids like MC3 can also lead to uptake in other liver cell types, including endothelial cells, particularly at higher doses.[4]

Parameter Mechanism Key Advantage Key Consideration
DLin-MC3-DMA LNP ApoE-dependent uptakeClinically validated for hepatocyte gene silencingMay exhibit less selectivity compared to this compound at higher doses

One comparative study of different ionizable lipids found that at a 1 mg/kg dose of siRNA in mice, LNPs with ALC-0315 (structurally similar to lipids in COVID-19 vaccines) achieved a two-fold greater knockdown of a hepatocyte-specific gene compared to LNPs with DLin-MC3-DMA.[4] However, this study did not include a direct comparison with this compound's selectivity over endothelial cells.

Unveiling the Mechanisms: Signaling Pathways for Hepatocyte Uptake

The distinct selectivity profiles of this compound and its alternatives stem from their different cellular uptake mechanisms.

This compound: ApoE-Dependent Macropinocytosis

The uptake of this compound LNPs into hepatocytes is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface.[1][2] This ApoE coating facilitates interaction with receptors on the hepatocyte surface, leading to internalization via macropinocytosis, a form of fluid-phase endocytosis.[2]

G This compound Uptake Pathway cluster_hepatocyte CKK_E12 This compound LNP ApoE_CKK_E12 ApoE-coated this compound LNP CKK_E12->ApoE_CKK_E12 ApoE Adsorption in Bloodstream ApoE Apolipoprotein E (ApoE) Receptor Surface Receptor ApoE_CKK_E12->Receptor Binding Hepatocyte Hepatocyte Macropinosome Macropinosome Receptor->Macropinosome Macropinocytosis Endosome Late Endosome/Lysosome Macropinosome->Endosome Maturation siRNA_release siRNA Release into Cytoplasm Endosome->siRNA_release Endosomal Escape RISC RISC Loading & mRNA Cleavage siRNA_release->RISC G GalNAc-siRNA Uptake Pathway cluster_hepatocyte GalNAc_siRNA GalNAc-siRNA Conjugate ASGPR Asialoglycoprotein Receptor (ASGPR) GalNAc_siRNA->ASGPR High-affinity Binding Clathrin_pit Clathrin-coated Pit ASGPR->Clathrin_pit Clustering Hepatocyte Hepatocyte Endosome Endosome Clathrin_pit->Endosome Endocytosis pH_drop pH Drop Endosome->pH_drop Maturation Dissociation Dissociation of Conjugate from ASGPR pH_drop->Dissociation ASGPR_recycling ASGPR Recycling Dissociation->ASGPR_recycling Receptor Recycling siRNA_release siRNA Release into Cytoplasm Dissociation->siRNA_release Endosomal Escape RISC RISC Loading & mRNA Cleavage siRNA_release->RISC G Workflow for In Vivo Selectivity Validation LNP_formulation LNP Formulation (this compound + siRNA) IV_injection Intravenous Injection LNP_formulation->IV_injection Animal_model Animal Model (e.g., C57BL/6 Mice) Animal_model->IV_injection Time_course Time Course (e.g., 48-72h) IV_injection->Time_course Liver_perfusion Liver Perfusion & Isolation Time_course->Liver_perfusion Cell_dissociation Enzymatic Dissociation (e.g., Collagenase) Liver_perfusion->Cell_dissociation Cell_sorting Fluorescence-Activated Cell Sorting (FACS) Cell_dissociation->Cell_sorting Hepatocytes Hepatocytes (CD45-, CD31-) Cell_sorting->Hepatocytes Sort Population 1 Endothelial_cells Endothelial Cells (CD31+) Cell_sorting->Endothelial_cells Sort Population 2 qPCR Quantitative PCR (qPCR) for Target mRNA Hepatocytes->qPCR Endothelial_cells->qPCR Data_analysis Data Analysis: % Gene Silencing qPCR->Data_analysis

References

Safety Operating Guide

CKK-E12: A Guide to Safe Disposal Procedures for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of CKK-E12, an ionizable lipidoid essential for mRNA and siRNA delivery systems, requires adherence to chemical waste protocols. This material should not be discarded with general laboratory trash or released into the sewage system. Researchers and laboratory managers must consult their institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for comprehensive guidance.

This compound, identified by its CAS number 1432494-65-9, is a crucial component in the formation of lipid nanoparticles (LNPs) for advanced therapeutic research.[1][2][3] While it is shipped as a non-hazardous chemical for research purposes, its toxicological properties are not fully known, necessitating cautious handling and disposal.[2][4] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound, especially in its pure form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood.

This compound Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The following diagram outlines the essential workflow from waste generation to final disposal.

G A Waste Generation (Unused this compound, Contaminated Labware) B Waste Segregation (Separate from general & other chemical waste) A->B C Waste Collection & Storage (Clearly labeled, sealed container) B->C D Consult Safety Data Sheet (SDS) & Institutional Guidelines C->D E Contact Environmental Health & Safety (EHS) for pickup and disposal D->E

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is critical for the safe disposal of this compound and materials contaminated with it.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste: Unused this compound solutions or solvent waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless permitted by your institution's guidelines.

Labeling:
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number "1432494-65-9." Indicate the solvent if it is a solution.

Storage:
  • Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.

Spill Management:
  • In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Final Disposal:
  • The final disposal of this compound waste must be conducted through your institution's EHS-approved hazardous waste disposal program.[5] Never dispose of this compound down the drain or in regular trash.[6]

Quantitative Data Summary

For quick reference, the key identifiers for this compound are summarized in the table below.

IdentifierValue
Chemical Name 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione[2]
CAS Number 1432494-65-9[1][2]
Molecular Formula C60H120N4O6[2]
Purity Typically >95% or >99% depending on the supplier[1][7]
Storage Temperature -20°C for long-term storage[1]

Logical Relationship of Disposal Actions

The following diagram illustrates the logical progression and rationale behind the key disposal actions for this compound.

G cluster_0 Hazard Assessment cluster_1 Containment & Segregation cluster_2 Compliance A Unknown Toxicological Profile B Precautionary Principle A->B C Treat as Hazardous Waste B->C E Segregate from General Waste C->E D Prevent Environmental Release D->E F Use Designated Waste Streams E->F H Follow Institutional Protocols (EHS) F->H G Regulatory Compliance G->H I Proper Labeling & Documentation H->I

Caption: Logical flow from hazard assessment to compliant disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure laboratory environment and upholding the principles of environmental stewardship. For further detailed information, always refer to the manufacturer's Safety Data Sheet and your local institutional guidelines.

References

Personal protective equipment for handling CKK-E12

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. CKK-E12 is often supplied in an ethanol (B145695) solution, which presents a flammability hazard. The primary risks associated with this compound itself, as an ionizable lipid intended for biological applications, are related to its potential biological activity and the unknown hazards of a novel chemical entity. When formulated into lipid nanoparticles (LNPs), the nanoscale nature of the particles requires additional precautions to prevent inhalation.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Equipment Specification and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised, especially when handling the concentrated stock solution.[1][2] Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles with side shields or a face shieldRequired to protect against splashes of the chemical solution.[3][4][5] A face shield should be worn over safety goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect against splashes and spills.[3][5] Ensure the coat is fully buttoned.
Respiratory Protection Not generally required for handling the solution in a well-ventilated area.If there is a risk of aerosolization (e.g., during sonication or homogenization to form LNPs), work should be conducted in a chemical fume hood or a certified biological safety cabinet.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound, particularly the stock solution in ethanol, in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of ethanol vapors.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids are readily accessible.[6][7]

  • Work Area: Prepare a clean and organized workspace. Cover the work surface with absorbent, disposable bench paper.

Step 2: Handling and Formulation

  • Aliquoting: When preparing aliquots from the main stock, use appropriate precision tools (e.g., calibrated micropipettes with filtered tips) to minimize exposure and ensure accuracy.

  • Formulation of Lipid Nanoparticles (LNPs): The process of formulating LNPs may involve sonication or microfluidics, which can generate aerosols.[2] All such procedures should be performed within a fume hood or other suitable enclosure.

  • Spill Management: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or spill pads) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Step 3: Storage

  • Storage Conditions: Store this compound according to the manufacturer's instructions, typically at -20°C.[8]

  • Flammability: As it is often in an ethanol solution, store it in a flammable-liquids storage cabinet, away from sources of ignition.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, solvent, and hazard warnings.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused this compound solution, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials.

  • Waste Containers: Collect all this compound waste in clearly labeled, sealed, and chemically resistant containers.

  • Disposal Method: Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Protocols Cited

While specific experimental protocols for this compound are proprietary to individual research groups, a general methodology for the formulation of lipid nanoparticles using microfluidics is as follows:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, cholesterol, and any helper lipids (e.g., DSPC, PEG-lipid) in ethanol.

  • Nucleic Acid Preparation: Prepare the RNA (siRNA or mRNA) in an aqueous buffer (e.g., citrate (B86180) buffer at a low pH).

  • Microfluidic Mixing: Use a microfluidic mixing device to combine the lipid-ethanol solution and the RNA-aqueous solution at a controlled flow rate. The rapid mixing leads to the self-assembly of LNPs.[9]

  • Purification: Remove the ethanol and unincorporated components through dialysis or tangential flow filtration.

  • Characterization: Characterize the resulting LNPs for size, polydispersity, and encapsulation efficiency.

Visualizations

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Handling this compound cluster_Doffing Doffing PPE cluster_Disposal Waste Disposal Donning_1 1. Lab Coat Donning_2 2. Safety Goggles/ Face Shield Donning_1->Donning_2 Donning_3 3. Gloves (Double) Donning_2->Donning_3 Handling_1 Work in Fume Hood Donning_3->Handling_1 Proceed to Work Handling_2 Prepare Workspace Handling_1->Handling_2 Handling_3 Handle Chemical Handling_2->Handling_3 Doffing_1 1. Gloves Handling_3->Doffing_1 Work Complete Doffing_2 2. Lab Coat Doffing_1->Doffing_2 Doffing_3 3. Safety Goggles/ Face Shield Doffing_2->Doffing_3 Disposal_1 Segregate Waste Doffing_3->Disposal_1 Dispose of PPE Disposal_2 Label Container Disposal_1->Disposal_2 Disposal_3 Contact EHS Disposal_2->Disposal_3

Caption: Workflow for donning, handling, doffing PPE, and waste disposal for this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。